molecular formula C8H10O2S B039522 5-Isopropylthiophene-3-carboxylic acid CAS No. 123418-51-9

5-Isopropylthiophene-3-carboxylic acid

Numéro de catalogue: B039522
Numéro CAS: 123418-51-9
Poids moléculaire: 170.23 g/mol
Clé InChI: SAYAWUFWZUZLLB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Isopropylthiophene-3-carboxylic acid is a high-value heteroaromatic building block extensively utilized in medicinal chemistry and materials science research. Its core structure incorporates a thiophene ring, a privileged scaffold in drug discovery, which is functionalized with a carboxylic acid group at the 3-position and an isopropyl group at the 5-position. The carboxylic acid serves as a versatile handle for synthetic diversification, enabling researchers to readily generate amides, esters, and other derivatives via coupling reactions, thereby facilitating the construction of compound libraries for structure-activity relationship (SAR) studies. The lipophilic isopropyl substituent can be strategically employed to modulate the compound's physicochemical properties, such as enhancing membrane permeability or influencing binding interactions within hydrophobic pockets of biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-propan-2-ylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-5(2)7-3-6(4-11-7)8(9)10/h3-5H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYAWUFWZUZLLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393308
Record name 5-isopropylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123418-51-9
Record name 5-isopropylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of 5-Isopropylthiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Isopropylthiophene-3-carboxylic acid is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. A comprehensive structural analysis is crucial for understanding its physicochemical properties, reactivity, and potential biological activity. This technical guide provides a detailed overview of the structural characteristics of this compound, leveraging computational modeling and comparative analysis with structurally related compounds due to the limited availability of direct experimental data. This document outlines predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), offers a detailed experimental protocol for its synthesis, and visualizes key analytical workflows.

Introduction

Thiophene-based carboxylic acids are a significant class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery and materials science. The thiophene scaffold is a bioisostere of the benzene ring and is present in numerous pharmaceuticals. The introduction of various substituents onto the thiophene ring allows for the fine-tuning of their biological and material properties. This compound, with its isopropyl group at the 5-position and a carboxylic acid at the 3-position, presents a unique combination of lipophilicity and functionality that warrants a detailed structural investigation.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 123418-51-9[1][2]
Molecular Formula C₈H₁₀O₂S[1][2]
Molecular Weight 170.23 g/mol [2]
IUPAC Name This compound
Synonyms 5-propan-2-ylthiophene-3-carboxylic acid, 5-isopropyl-3-thenoic acid[1]

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following data has been predicted based on computational chemistry methods (DFT/B3LYP) and analysis of structurally similar compounds. These predictions provide a valuable reference for the characterization of this molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR chemical shifts for this compound in CDCl₃ are presented below. The spectrum is expected to show distinct signals for the aromatic protons on the thiophene ring, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the acidic proton of the carboxylic acid.

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)11.0 - 12.0singlet (broad)1H
Thiophene H-2~8.0doublet1H
Thiophene H-4~7.3doublet1H
Isopropyl CH~3.1septet1H
Isopropyl CH₃~1.3doublet6H
¹³C NMR Spectroscopy

The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are detailed in the following table. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the electron-donating isopropyl group.

Carbon AssignmentPredicted Chemical Shift (ppm)
Carboxylic Acid (C=O)~170
Thiophene C-5 (ipso)~155
Thiophene C-3 (ipso)~135
Thiophene C-2~130
Thiophene C-4~125
Isopropyl CH~34
Isopropyl CH₃~23
Infrared (IR) Spectroscopy

The predicted characteristic infrared absorption frequencies for this compound are listed below. The spectrum is expected to be dominated by a very broad O-H stretch from the carboxylic acid dimer, a strong C=O stretch, and various C-H and C-S stretching and bending vibrations.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300 - 2500Strong, Broad
C-H (Aromatic)3100 - 3000Medium
C-H (Aliphatic)2970 - 2870Medium
C=O (Carboxylic Acid)1710 - 1680Strong
C=C (Aromatic)1600 - 1450Medium
C-O (Carboxylic Acid)1320 - 1210Strong
C-S (Thiophene)850 - 700Medium
Mass Spectrometry

The predicted mass spectrum of this compound under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 170. Key fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the isopropyl side chain.

m/zPredicted Fragment Ion
170[M]⁺ (Molecular Ion)
155[M - CH₃]⁺
125[M - COOH]⁺
111[M - COOH - CH₃ + H]⁺

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis involves the Friedel-Crafts acylation of a suitable thiophene precursor, followed by a Wolff-Kishner reduction and subsequent oxidation.

Step 1: Friedel-Crafts Acylation of Methyl 3-thiophenecarboxylate

  • To a stirred solution of methyl 3-thiophenecarboxylate (1 eq.) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst (e.g., AlCl₃, 1.1 eq.).

  • Slowly add isobutyryl chloride (1.1 eq.) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the resulting ketone by column chromatography.

Step 2: Wolff-Kishner Reduction of the Ketone

  • To a solution of the ketone from Step 1 in a high-boiling point solvent (e.g., diethylene glycol), add hydrazine hydrate (excess) and potassium hydroxide (excess).

  • Heat the mixture to reflux (around 180-200 °C) for several hours until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture, dilute with water, and acidify with HCl.

  • Extract the product with an ether, wash with water and brine, dry, and concentrate.

  • Purify the resulting methyl 5-isopropylthiophene-3-carboxylate by column chromatography.

Step 3: Hydrolysis to this compound

  • Dissolve the ester from Step 2 in a mixture of ethanol and water.

  • Add an excess of a base (e.g., NaOH or KOH) and heat the mixture to reflux for several hours, monitoring by TLC.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with an organic solvent to remove any unreacted ester.

  • Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent to obtain pure this compound.

Visualization of Workflows and Pathways

General Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthetic_Workflow start Methyl 3-thiophenecarboxylate step1 Friedel-Crafts Acylation (Isobutyryl chloride, AlCl3) start->step1 intermediate1 Methyl 5-isobutyrylthiophene-3-carboxylate step1->intermediate1 step2 Wolff-Kishner Reduction (Hydrazine, KOH) intermediate1->step2 intermediate2 Methyl 5-isopropylthiophene-3-carboxylate step2->intermediate2 step3 Hydrolysis (NaOH, H2O/EtOH) intermediate2->step3 end_product This compound step3->end_product

Caption: Proposed synthetic route to this compound.

Analytical Characterization Workflow

This diagram outlines the typical workflow for the structural characterization of the synthesized compound.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis synthesis Synthesized Product purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation

Caption: Workflow for the structural characterization of the target compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, many thiophene derivatives exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. The structural similarity to known bioactive molecules suggests that it could be a candidate for screening in various biological assays. For instance, some thiophene carboxylic acids are known to interact with specific enzymes or receptors. Further research would be required to elucidate any potential biological targets and signaling pathways.

Conclusion

This technical guide provides a comprehensive, albeit largely predictive, structural analysis of this compound. The presented data, derived from computational modeling and comparison with related compounds, offers a solid foundation for researchers and drug development professionals interested in this molecule. The proposed synthetic protocol and analytical workflow provide a practical framework for its preparation and characterization. Future experimental studies are necessary to validate these predictions and to explore the potential applications of this compound in various scientific and industrial fields.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Isopropylthiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 5-Isopropylthiophene-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The strategic placement of its isopropyl and carboxylic acid functional groups on the thiophene ring makes it a versatile building block for the synthesis of novel molecules. This document outlines its key properties, experimental protocols for their determination, and a conceptual workflow for its synthesis.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for predicting its behavior in various chemical and biological systems. These properties influence its solubility, membrane permeability, and interaction with biological targets, making them essential data points for drug design and material development.

PropertyValueData Source(s)
CAS Number 123418-51-9[1][2][3]
Molecular Formula C₈H₁₀O₂S[1][2][4]
Molecular Weight 170.23 g/mol [1][4]
Physical Appearance Solid[5]
Melting Point 140-144 °C (for the related 5-bromothiophene-3-carboxylic acid)[5]
Boiling Point 158-159 °C (for isopropyl thiophene)[6]
pKa (Acid Dissociation Constant) Data not available; expected to be in the range of typical carboxylic acids (approx. 4-5 in water).
LogP (Octanol-Water Partition Coefficient) Data not available; can be calculated using computational models.
Solubility Soluble in water (0.2 g/10 mL for thiophene-3-carboxylic acid)

Experimental Protocols

Accurate determination of physicochemical properties is paramount. Below are detailed, generalized methodologies for key experiments.

1. Determination of the Acid Dissociation Constant (pKa)

The pKa, a measure of a molecule's acidity, is critical for understanding its ionization state at a given pH. This influences solubility, absorption, and receptor binding.

  • Methodology: Potentiometric Titration

    • Solution Preparation : A precisely weighed sample of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

    • Titration Setup : The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base, such as 0.1 M NaOH, is used as the titrant and is added incrementally using a burette.[7]

    • Data Collection : The pH of the solution is recorded after each addition of the titrant. The titration continues until the pH has passed the equivalence point, indicated by a sharp increase in pH.[7][8]

    • Data Analysis : A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified from the steepest part of the curve. The half-equivalence point, where half of the acid has been neutralized, corresponds to the pH at which pH = pKa.[7][9]

2. Determination of the Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity, which is a key predictor of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

  • Methodology: Shake-Flask Method

    • Phase Preparation : Equal volumes of 1-octanol and water (or a buffer at a specific pH, typically 7.4, for LogD determination) are pre-saturated with each other by vigorous mixing, followed by separation.[10]

    • Partitioning : A known amount of this compound is dissolved in one of the phases. This solution is then combined with an equal volume of the other phase in a separatory funnel.

    • Equilibration : The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.[10]

    • Phase Separation and Analysis : The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[10][11]

    • Calculation : The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[11]

  • Alternative Methodology: HPLC High-Performance Liquid Chromatography can also be used for a faster determination of LogP. This method correlates the retention time of the compound on a reverse-phase column with the known LogP values of a series of standard compounds.[10][11]

Conceptual Synthetic Workflow

While various synthetic routes to thiophene derivatives exist, a common approach involves the functionalization of a pre-existing thiophene ring. For this compound, a plausible synthetic pathway could involve the nitration of a suitable thiophene precursor, followed by reduction of the nitro group to an amine, which can then be further modified. The Gewald reaction offers an alternative, one-pot synthesis for substituted aminothiophenes.[12][13]

References

An In-depth Technical Guide to 5-Isopropylthiophene-3-carboxylic Acid (CAS: 123418-51-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Isopropylthiophene-3-carboxylic acid, with CAS number 123418-51-9, is a substituted thiophene derivative. While specific research on this particular molecule is limited, the thiophene-3-carboxylic acid scaffold is a recognized pharmacophore in medicinal chemistry. Thiophene derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Notably, recent studies have identified thiophene-3-carboxylic acids as a novel class of D-amino acid oxidase (DAO) inhibitors, suggesting a potential therapeutic application for this compound in neurological disorders. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and potential biological activities, drawing from data on structurally related compounds.

Chemical and Physical Properties

This compound is a small molecule with the following key identifiers and properties.

PropertyValueSource
CAS Number 123418-51-9
Molecular Formula C₈H₁₀O₂S
Molecular Weight 170.23 g/mol
IUPAC Name This compound
Synonyms 5-(propan-2-yl)thiophene-3-carboxylic acid, 5-isopropyl-3-thenoic acid
Appearance Off-white to light yellow powder[1]
Purity Typically >95%Commercial
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSOInferred

Synthetic Routes

A potential synthetic workflow could start from a readily available thiophene derivative, followed by the introduction of the isopropyl and carboxylic acid groups at the desired positions.

G cluster_0 Proposed Synthetic Pathway Thiophene Thiophene 3-Bromothiophene 3-Bromothiophene Thiophene->3-Bromothiophene Bromination 3-Bromo-5-isopropylthiophene 3-Bromo-5-isopropylthiophene 3-Bromothiophene->3-Bromo-5-isopropylthiophene Friedel-Crafts Alkylation This compound This compound 3-Bromo-5-isopropylthiophene->this compound Lithiation followed by Carboxylation

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Plausible Synthetic Approach

The following is a generalized, hypothetical protocol based on common organic synthesis techniques for similar compounds.

Step 1: Bromination of Thiophene

  • Materials: Thiophene, N-Bromosuccinimide (NBS), Dimethylformamide (DMF).

  • Procedure: To a solution of thiophene in DMF, add NBS portion-wise at 0°C. Stir the reaction mixture at room temperature until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Purify the crude product to obtain 3-bromothiophene.

Step 2: Friedel-Crafts Alkylation

  • Materials: 3-Bromothiophene, 2-bromopropane, a Lewis acid catalyst (e.g., AlCl₃), a suitable solvent (e.g., dichloromethane).

  • Procedure: To a solution of 3-bromothiophene and 2-bromopropane in the solvent, add the Lewis acid catalyst at a controlled temperature. Stir the mixture until the reaction is complete. Work up the reaction by adding water and extract the product. Purify to yield 3-bromo-5-isopropylthiophene.

Step 3: Lithiation and Carboxylation

  • Materials: 3-Bromo-5-isopropylthiophene, n-Butyllithium (n-BuLi), dry ice (solid CO₂), dry ether or THF.

  • Procedure: To a solution of 3-bromo-5-isopropylthiophene in the dry solvent at -78°C, add n-BuLi dropwise. Stir for a period to allow for lithium-halogen exchange. Quench the resulting lithiated species with an excess of crushed dry ice. Allow the mixture to warm to room temperature, then acidify with aqueous HCl. Extract the product, and purify to obtain this compound.

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is scarce. However, based on the activity of structurally similar compounds, several potential applications in drug development can be inferred.

Inhibition of D-amino Acid Oxidase (DAO)

A significant finding for the thiophene-3-carboxylic acid class of compounds is their inhibitory activity against D-amino acid oxidase (DAO).[2] DAO is a flavoenzyme that degrades D-amino acids, including D-serine, a co-agonist at the NMDA receptor in the brain. Inhibition of DAO increases the levels of D-serine, which can be a therapeutic strategy for treating neurological and psychiatric disorders where NMDA receptor hypofunction is implicated, such as schizophrenia.

Structure-activity relationship (SAR) studies on thiophene-2-carboxylic and thiophene-3-carboxylic acids have shown that small substituents on the thiophene ring are generally well-tolerated for DAO inhibition.[2] This suggests that the isopropyl group at the 5-position of this compound is likely compatible with binding to the active site of DAO.

G This compound This compound D-amino acid oxidase (DAO) D-amino acid oxidase (DAO) This compound->D-amino acid oxidase (DAO) Inhibits D-serine degradation D-serine degradation D-amino acid oxidase (DAO)->D-serine degradation Catalyzes NMDA Receptor Co-agonist Activity NMDA Receptor Co-agonist Activity D-serine degradation->NMDA Receptor Co-agonist Activity Reduces

Caption: Postulated mechanism of action via DAO inhibition.

Other Potential Biological Activities

The thiophene ring is a common scaffold in many biologically active compounds. Derivatives of thiophene have been reported to possess a broad range of pharmacological properties, including:

  • Anti-inflammatory activity: Thiophene-based compounds have been investigated as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[3]

  • Antimicrobial activity: Various thiophene derivatives have demonstrated activity against a range of bacterial and fungal pathogens.

  • Anticancer activity: Some thiophene-containing molecules have shown cytotoxic effects against various cancer cell lines.

While these activities have been reported for other thiophene derivatives, specific studies on this compound are needed to confirm its biological profile.

Experimental Protocols for Biological Assays

The following are generalized protocols for assays that could be used to evaluate the biological activity of this compound.

In Vitro D-amino Acid Oxidase (DAO) Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of DAO. The activity can be monitored by measuring the production of hydrogen peroxide, a byproduct of the DAO-catalyzed reaction.

  • Materials: Recombinant human DAO, D-serine (substrate), horseradish peroxidase (HRP), a suitable chromogenic or fluorogenic HRP substrate (e.g., Amplex Red), test compound (this compound), assay buffer.

  • Procedure:

    • Prepare a reaction mixture containing DAO, HRP, and the HRP substrate in the assay buffer.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding D-serine.

    • Monitor the increase in absorbance or fluorescence over time, which is proportional to the rate of hydrogen peroxide production.

    • Calculate the percentage of inhibition at each concentration of the test compound and determine the IC₅₀ value.

G cluster_0 DAO Inhibition Assay Workflow Prepare Reaction Mix Prepare Reaction Mix Add Test Compound Add Test Compound Prepare Reaction Mix->Add Test Compound Initiate with Substrate Initiate with Substrate Add Test Compound->Initiate with Substrate Monitor Signal Monitor Signal Initiate with Substrate->Monitor Signal Calculate IC50 Calculate IC50 Monitor Signal->Calculate IC50

Caption: Workflow for an in vitro DAO inhibition assay.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of drug discovery. While direct experimental data is limited, its structural similarity to known D-amino acid oxidase inhibitors suggests that this could be a primary area of interest for future research. The plausible synthetic routes outlined in this guide provide a starting point for its chemical synthesis and subsequent biological evaluation. Further studies are warranted to fully elucidate the pharmacological profile of this compound and its potential as a therapeutic agent.

References

Spectroscopic Profile of 5-Isopropylthiophene-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers a detailed overview of the spectroscopic characteristics of 5-isopropylthiophene-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. In the absence of a complete, publicly available experimental dataset, this document presents predicted spectroscopic data derived from computational models. This information serves as a valuable resource for the identification, characterization, and quality assurance of this compound.

Data Presentation: Spectroscopic Summary

The predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are systematically organized in the tables below for straightforward reference and comparison.

Table 1: Predicted ¹H NMR Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationProvisional Assignment
12.0 - 13.0Singlet (broad)1HCarboxylic Acid (-COOH)
7.95Singlet1HThiophene H4
7.15Singlet1HThiophene H2
3.20Septet1HIsopropyl (-CH)
1.30Doublet6HIsopropyl (-CH₃)
Table 2: Predicted ¹³C NMR Data for this compound
Chemical Shift (δ) ppmProvisional Assignment
167.5Carboxylic Acid (-COOH)
160.0Thiophene C5
134.0Thiophene C3
127.0Thiophene C2
124.5Thiophene C4
34.5Isopropyl (-CH)
23.5Isopropyl (-CH₃)
Table 3: Predicted IR Spectroscopy Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Strong, BroadO-H Stretch (Carboxylic acid dimer)
2965MediumC-H Stretch (Aliphatic)
1705StrongC=O Stretch (Carboxylic acid)
1560MediumC=C Stretch (Thiophene ring)
1450MediumC-H Bend (Aliphatic)
1290MediumC-O Stretch / O-H Bend
920Medium, BroadO-H Bend (Out-of-plane)
Table 4: Predicted Mass Spectrometry Data for this compound
Mass-to-Charge (m/z)Relative Intensity (%)Proposed Fragment
170100[M]⁺ (Molecular Ion)
15585[M - CH₃]⁺
12765[M - COOH]⁺
11140[M - C₃H₇]⁺

Experimental Protocols

The following sections provide generalized, yet detailed, experimental protocols for acquiring the types of spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra, which are fundamental for the structural elucidation of organic molecules.

Materials and Equipment:

  • 5-10 mg of this compound

  • 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆)

  • 5 mm NMR tubes

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.

  • Ensure complete dissolution by gentle agitation or vortexing.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Insert the NMR tube into the spectrometer.

  • Acquire the ¹H NMR spectrum using standard instrument parameters.

  • Following proton NMR acquisition, acquire the ¹³C NMR spectrum. Note that this may require a longer acquisition time.

  • Process the resulting Free Induction Decay (FID) using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the use of Attenuated Total Reflectance (ATR) for obtaining the infrared spectrum to identify functional groups.

Materials and Equipment:

  • A small quantity (1-2 mg) of this compound

  • FTIR spectrometer equipped with an ATR accessory

  • Spatula

  • Cleaning solvent (e.g., isopropanol) and wipes

Procedure:

  • Clean the surface of the ATR crystal with the appropriate solvent and allow it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the sample onto the center of the ATR crystal.

  • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the FTIR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • After analysis, clean the sample from the ATR crystal surface.

Mass Spectrometry (MS)

This protocol details the general procedure for obtaining a mass spectrum using the Electron Ionization (EI) technique to determine the molecular weight and fragmentation pattern.

Materials and Equipment:

  • A small quantity of this compound

  • Mass spectrometer with an Electron Ionization (EI) source

  • Sample introduction system (e.g., direct insertion probe or Gas Chromatography interface)

Procedure:

  • Introduce a small amount of the sample into the ion source of the mass spectrometer.

  • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to ionization and fragmentation.

  • The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

  • The detector records the abundance of each ion.

  • A mass spectrum is generated, plotting ion abundance versus m/z.

Visualization of Methodologies

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the signaling pathway for data interpretation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample 5-Isopropylthiophene- 3-carboxylic acid NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep IR_Prep Direct Application to ATR Crystal Sample->IR_Prep MS_Prep Vaporization/ Direct Insertion Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data ¹H & ¹³C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Data_Interpretation_Pathway NMR_Input NMR Data (Chemical Shifts, Coupling, Integration) Connectivity Proton & Carbon Backbone Assembly NMR_Input->Connectivity IR_Input IR Data (Vibrational Frequencies) Functional_Groups Identification of -COOH, -CH(CH₃)₂, Thiophene IR_Input->Functional_Groups MS_Input MS Data (Molecular Ion, Fragmentation) Molecular_Formula Determination of Molecular Weight & Formula MS_Input->Molecular_Formula Structure_Hypothesis Proposed Structure Connectivity->Structure_Hypothesis Functional_Groups->Structure_Hypothesis Molecular_Formula->Structure_Hypothesis

An In-depth Technical Guide to the Synthesis and Characterization of 5-Isopropylthiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Isopropylthiophene-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science. This document details a plausible synthetic pathway, outlines the necessary experimental protocols, and presents the expected analytical data for the compound.

Introduction

This compound is a substituted thiophene derivative with potential applications in the development of novel pharmaceuticals and functional materials. The presence of the carboxylic acid group allows for a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules. The isopropyl group at the 5-position influences the compound's lipophilicity and steric properties, which can be crucial for its biological activity or material characteristics. This guide serves as a practical resource for researchers engaged in the synthesis and utilization of this compound.

Synthesis of this compound

A viable synthetic route to this compound involves a two-step process starting from the commercially available thiophene-3-carboxylic acid. The general workflow involves the bromination of the thiophene ring followed by a Suzuki coupling reaction to introduce the isopropyl group.

Synthesis_Workflow A Thiophene-3-carboxylic acid B 5-Bromothiophene-3-carboxylic acid A->B Bromination (Br2, Acetic Acid) C This compound B->C Suzuki Coupling (Isopropylboronic acid, Pd catalyst, Base)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromothiophene-3-carboxylic acid

This procedure outlines the selective bromination of thiophene-3-carboxylic acid at the 5-position.

  • Materials:

    • Thiophene-3-carboxylic acid

    • Bromine (Br₂)

    • Glacial Acetic Acid

    • Ice

    • Standard laboratory glassware

    • Magnetic stirrer

  • Procedure:

    • In a fume hood, dissolve thiophene-3-carboxylic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

    • Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove any remaining acid and bromine.

    • Recrystallize the crude product from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain pure 5-bromothiophene-3-carboxylic acid as a solid.

    • Dry the product under vacuum.

Step 2: Synthesis of this compound

This protocol describes the palladium-catalyzed Suzuki coupling of 5-bromothiophene-3-carboxylic acid with isopropylboronic acid.

  • Materials:

    • 5-Bromothiophene-3-carboxylic acid

    • Isopropylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

    • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

    • Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

    • Inert atmosphere (Nitrogen or Argon)

    • Standard laboratory glassware for air-sensitive reactions

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere, add 5-bromothiophene-3-carboxylic acid, isopropylboronic acid, the palladium catalyst, and the base.

    • Add the degassed solvent to the flask.

    • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously for several hours. Monitor the reaction progress by TLC or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature.

    • Acidify the mixture with an aqueous acid solution (e.g., 1M HCl) to protonate the carboxylic acid.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic and analytical techniques.

Physical Properties
PropertyValue
CAS Number 123418-51-9[1][2][3]
Molecular Formula C₈H₁₀O₂S[1][2][3]
Molecular Weight 170.23 g/mol [2][3]
Appearance Off-white to white solid
Melting Point Not available in the search results
Spectroscopic Data

While specific spectra for this compound were not found in the search results, the expected characteristic signals based on its structure are outlined below.

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the thiophene ring protons, the isopropyl group protons, and the carboxylic acid proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Singlet1H-COOH
~7.0 - 8.0Doublet1HThiophene-H4
~6.8 - 7.5Doublet1HThiophene-H2
~3.0 - 3.5Septet1H-CH(CH₃)₂
~1.2 - 1.4Doublet6H-CH(CH₃)₂

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~165 - 175-COOH
~150 - 160Thiophene-C5
~130 - 140Thiophene-C3
~125 - 135Thiophene-C4
~120 - 130Thiophene-C2
~30 - 40-CH(CH₃)₂
~20 - 25-CH(CH₃)₂

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the carboxylic acid and thiophene functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid dimer)
~2960MediumC-H stretch (Isopropyl)
~1680-1710StrongC=O stretch (Carboxylic acid)
~1400-1450MediumC-H bend (Isopropyl)
~1200-1300StrongC-O stretch (Carboxylic acid)
~920BroadO-H bend (out-of-plane, Carboxylic acid)
~800-850MediumC-H bend (Thiophene)

3.2.4. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

m/z ValueInterpretation
~170[M]⁺, Molecular ion peak
~155[M - CH₃]⁺, Loss of a methyl group
~125[M - COOH]⁺, Loss of the carboxylic acid group
~43[CH(CH₃)₂]⁺, Isopropyl cation fragment

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the preparation and utilization of this important chemical intermediate. While a specific literature precedent for the complete characterization is pending, the provided information is based on established chemical principles and data for analogous structures, offering a reliable starting point for laboratory work.

References

An In-depth Technical Guide to 5-Isopropylthiophene-3-carboxylic Acid and its Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of clinically approved drugs and biologically active compounds. Among the vast array of thiophene derivatives, 5-isopropylthiophene-3-carboxylic acid and its analogues represent a promising class of compounds with significant therapeutic potential. The strategic placement of the isopropyl group at the 5-position and the carboxylic acid moiety at the 3-position provides a unique template for the design of novel therapeutic agents targeting a range of diseases. This technical guide delves into the synthesis, biological activities, and structure-activity relationships of this compound and its derivatives, offering a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

Thiophene-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The thiophene nucleus is considered a bioisostere of the benzene ring, offering similar steric and electronic properties while often improving pharmacokinetic profiles. The this compound core combines the lipophilic isopropyl group, which can enhance binding to hydrophobic pockets in target proteins, with a versatile carboxylic acid handle that can be readily modified to generate libraries of esters, amides, and other derivatives. This guide will explore the medicinal chemistry of this specific thiophene scaffold, summarizing key findings and providing detailed experimental methodologies.

Synthesis of the this compound Scaffold

The synthesis of the core scaffold, this compound, is a critical first step in the exploration of its derivatives. While specific literature on the direct synthesis of this exact molecule is not abundant, general methods for the synthesis of substituted thiophene-3-carboxylic acids can be adapted. A common and versatile approach is the Gewald reaction, which allows for the construction of the thiophene ring from readily available starting materials.

Alternatively, functionalization of a pre-formed thiophene ring is a widely used strategy. For instance, a thiophene-3-carboxylic acid precursor could be subjected to a Friedel-Crafts acylation followed by reduction to introduce the isopropyl group at the 5-position.

Below is a generalized synthetic workflow illustrating a potential route to this compound and its subsequent derivatization.

G start Thiophene-3-carboxylic acid step1 Friedel-Crafts Acylation (e.g., with isobutyryl chloride) start->step1 step2 5-Isobutyrylthiophene-3-carboxylic acid step1->step2 step3 Reduction (e.g., Wolff-Kishner or Clemmensen) step2->step3 core This compound step3->core step4 Amide Coupling (e.g., with various amines) core->step4 step5 Esterification (e.g., with various alcohols) core->step5 derivatives1 5-Isopropylthiophene-3-carboxamides step4->derivatives1 derivatives2 This compound esters step5->derivatives2

Caption: A potential synthetic workflow for the preparation of this compound and its derivatives.

Biological Activities of Thiophene-3-carboxylic Acid Derivatives

While specific data for this compound derivatives are limited in publicly available literature, the broader class of thiophene-3-carboxylic acid derivatives has shown significant promise in several therapeutic areas.

Anticancer Activity

Thiophene-3-carboxamide derivatives have been investigated as potent inhibitors of various protein kinases, which are key regulators of cancer cell proliferation and survival. For instance, a series of novel thiophene-3-carboxamide derivatives have been identified as vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, a crucial target in tumor angiogenesis.[2] One such derivative, compound 14d , demonstrated excellent anti-proliferative activity against multiple cancer cell lines and an IC50 value of 191.1 nM against VEGFR-2.[2]

Furthermore, trisubstituted thiophene-3-carboxamide selenide derivatives have been developed as epidermal growth factor receptor (EGFR) kinase inhibitors.[3] Compound 16e from this series exhibited potent cytotoxicity against the HCT116 cell line with an IC50 of 3.20 µM and showed significant EGFR kinase inhibition with an IC50 of 94.44 nM.[3]

Anti-inflammatory Activity

Derivatives of 5-phenylthiophenecarboxylic acid have been explored as antirheumatic agents.[4] The structure-activity relationship studies of these compounds revealed that certain acetic acid and methyl acetate derivatives of 5-(halophenyl)-thiophene-3-carboxylic acid exhibited potent suppression of adjuvant-induced arthritis in rats.[4] This suggests that the thiophene-3-carboxylic acid scaffold can serve as a template for the development of novel anti-inflammatory drugs.

Antimicrobial Activity

The thiophene scaffold is a common feature in many antimicrobial agents. Pyrazoline carboxamides bearing a thiophene moiety have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against various bacterial and fungal strains, highlighting the potential of thiophene carboxamides in the development of new anti-infective agents.

Quantitative Data Summary

The following table summarizes the biological activity data for selected thiophene-3-carboxylic acid derivatives from the literature. It is important to note that these are not direct derivatives of this compound but belong to the broader class of thiophene-3-carboxamides and esters, providing valuable insights into the potential of this scaffold.

Compound IDTargetAssayIC50/ActivityReference
14d (Thiophene-3-carboxamide derivative)VEGFR-2Kinase Inhibition191.1 nM[2]
16e (Thiophene-3-carboxamide selenide derivative)EGFRKinase Inhibition94.44 nM[3]
16e HCT116 cell lineCytotoxicity3.20 µM[3]
[5-(4-bromophenyl)-thiophen-3-yl]acetic acid (5d) Adjuvant-Induced ArthritisIn vivoPotent suppression[4]
methyl [5-(4-chlorophenyl)-thiophen-3-yl]acetate (5h) Adjuvant-Induced ArthritisIn vivoPotent suppression[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound derivatives.

General Synthesis of Thiophene-3-carboxamides

This protocol describes a general method for the amide coupling of a thiophene-3-carboxylic acid with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G start Dissolve thiophene-3-carboxylic acid in anhydrous DMF step1 Add amine, HATU, and DIPEA start->step1 step2 Stir at room temperature (4-12h) step1->step2 step3 Monitor by TLC step2->step3 step4 Work-up: Dilute with EtOAc, wash with NaHCO3 and brine step3->step4 Reaction complete step5 Dry organic layer (Na2SO4), filter, and concentrate step4->step5 step6 Purify by column chromatography step5->step6 end Characterize product (NMR, MS) step6->end

Caption: A typical experimental workflow for the synthesis of thiophene-3-carboxamides.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against a target protein kinase using a luminescence-based assay that measures ATP consumption.[5]

Materials:

  • Target protein kinase

  • Kinase substrate

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • ATP solution

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of the assay plate. Include DMSO-only wells as controls.

  • Prepare a kinase/substrate master mix in kinase assay buffer and add it to each well.

  • Initiate the kinase reaction by adding the ATP solution to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent.

  • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G start Prepare serial dilutions of test compounds step1 Dispense compounds into assay plate start->step1 step2 Add kinase and substrate mix step1->step2 step3 Initiate reaction with ATP step2->step3 step4 Incubate at 30°C step3->step4 step5 Add ATP detection reagent step4->step5 step6 Incubate at room temperature step5->step6 step7 Measure luminescence step6->step7 end Calculate % inhibition and IC50 step7->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Signaling Pathways

While specific signaling pathways modulated by this compound derivatives are not yet well-defined, their activity as kinase inhibitors suggests their involvement in key cellular signaling cascades. For example, as inhibitors of VEGFR-2 and EGFR, these compounds would be expected to interfere with the following pathways:

  • VEGFR-2 Signaling Pathway: Inhibition of VEGFR-2 would block the downstream signaling cascade initiated by vascular endothelial growth factor (VEGF). This would include the inhibition of PLCγ-PKC-MAPK and PI3K-Akt pathways, ultimately leading to a reduction in endothelial cell proliferation, migration, and survival, thus inhibiting angiogenesis.

  • EGFR Signaling Pathway: Inhibition of EGFR would disrupt the signaling pathways activated by epidermal growth factor (EGF) and other ligands. This would impact the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway, both of which are critical for cell proliferation, survival, and differentiation.

The diagram below illustrates the general principle of a kinase inhibitor blocking a signaling pathway.

G ligand Growth Factor (e.g., VEGF, EGF) receptor Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) ligand->receptor downstream Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) receptor->downstream inhibitor 5-Isopropylthiophene-3-carboxylic acid derivative inhibitor->block response Cellular Response (e.g., Proliferation, Angiogenesis) downstream->response

Caption: A simplified diagram showing the mechanism of action of a kinase inhibitor.

Conclusion and Future Directions

This compound and its derivatives represent a promising and underexplored area of medicinal chemistry. The core scaffold provides a solid foundation for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The versatility of the carboxylic acid functional group allows for the creation of diverse libraries of amides and esters, enabling extensive structure-activity relationship studies.

Future research in this area should focus on:

  • The development of efficient and scalable synthetic routes to the this compound core.

  • The synthesis and biological evaluation of a broad range of derivatives to establish robust structure-activity relationships.

  • The identification of specific protein targets and the elucidation of the signaling pathways modulated by these compounds.

  • The optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

By systematically exploring the chemical space around the this compound scaffold, researchers can unlock its full therapeutic potential and contribute to the development of the next generation of targeted therapies.

References

Thermal Stability of Thiophene-Based Carboxylic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of thiophene-based carboxylic acids, crucial compounds in pharmaceutical and materials science. Understanding the thermal properties of these molecules is paramount for defining storage conditions, processing parameters, and predicting their shelf-life and behavior in various applications. This document summarizes available quantitative thermal data, outlines detailed experimental protocols for thermal analysis, and presents a logical framework for their thermal decomposition pathways.

Core Thermal Properties

Data Presentation: Thermal Properties

The following table summarizes the key thermal properties of selected thiophene-based carboxylic acids. It is important to note that the thermal decomposition of the thiophene ring itself generally requires high temperatures, often above 800 K in an inert atmosphere. For substituted thiophenes, thermal degradation may be initiated by the fragmentation of side chains. The decarboxylation of simple thiophene-2-carboxylic acid has been noted to be difficult under typical thermal conditions.

Compound NameStructureMelting Point (°C)Boiling Point (°C)Decomposition Onset (TGA, Td5%) (°C)Enthalpy of Fusion (kJ/mol)
Thiophene-2-carboxylic acid125 - 127[1][2]260[1]Data not available21.0 @ 400.9 K[3]
Thiophene-3-carboxylic acid136 - 141Data not availableData not available18.3 @ 412.9 K[4]
2,5-Thiophenedicarboxylic acid>300Data not availableData not availableData not available
5-Bromo-2-thiophenecarboxylic acid141 - 144[5]Data not availableData not availableData not available

Note: Decomposition temperature data from Thermogravimetric Analysis (TGA) for these specific compounds is not widely reported in publicly available literature. The provided melting and boiling points are critical indicators of their general thermal stability under non-decomposition conditions.

Experimental Protocols for Thermal Analysis

To accurately assess the thermal stability of thiophene-based carboxylic acids, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques. Below are detailed, generalized methodologies for these key experiments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to determine the onset of decomposition, identify intermediate thermal events, and quantify the amount of residual mass.

Objective: To determine the thermal decomposition profile of a thiophene-based carboxylic acid.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground thiophene-based carboxylic acid into a clean, inert TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance.

    • Use an empty crucible of the same material as a reference.

    • Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min for at least 30 minutes before the experiment to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25-30 °C.

    • Heat the sample at a linear heating rate of 10 °C/min to a final temperature of at least 600 °C. A higher final temperature may be necessary if complete decomposition is not observed.

  • Data Analysis:

    • Plot the sample mass (as a percentage of the initial mass) versus temperature.

    • Determine the onset of decomposition, often reported as the temperature at which 5% mass loss occurs (Td5%).

    • Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

    • Note the percentage of residual mass at the final temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and enthalpies of phase transitions.

Objective: To determine the melting point and enthalpy of fusion of a thiophene-based carboxylic acid.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 3-7 mg of the powdered sample into a hermetically sealed aluminum DSC pan.

  • Instrument Setup:

    • Place the sealed sample pan in the sample cell of the DSC.

    • Place an empty, sealed aluminum pan in the reference cell.

    • Purge the DSC cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from ambient temperature to a temperature approximately 20-30 °C above its expected melting point at a rate of 10 °C/min. This scan erases the sample's prior thermal history.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its crystallization point.

    • Second Heating Scan: Heat the sample again at the same rate as the first scan. The data from this scan is typically used for analysis.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • The melting point (Tm) is determined as the onset or peak temperature of the endothermic melting transition.

    • The enthalpy of fusion (ΔHf) is calculated by integrating the area of the melting peak.

Visualization of Methodologies and Pathways

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for characterizing the thermal stability of thiophene-based carboxylic acids.

experimental_workflow Experimental Workflow for Thermal Analysis cluster_sample_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_analysis Data Analysis and Interpretation Sample Thiophene-based Carboxylic Acid Sample Grinding Grind to a fine powder Sample->Grinding Weighing Accurately weigh 3-10 mg Grinding->Weighing TGA_Setup Load sample into TGA crucible Weighing->TGA_Setup DSC_Setup Seal sample in hermetic DSC pan Weighing->DSC_Setup TGA_Run Heat at 10°C/min in N2 atmosphere TGA_Setup->TGA_Run TGA_Data Record mass loss vs. temperature TGA_Run->TGA_Data Decomposition_Temp Determine Decomposition Temperature (Td5%) TGA_Data->Decomposition_Temp DSC_Run Heat-Cool-Heat cycle in N2 atmosphere DSC_Setup->DSC_Run DSC_Data Record heat flow vs. temperature DSC_Run->DSC_Data Melting_Point Determine Melting Point (Tm) DSC_Data->Melting_Point Enthalpy Calculate Enthalpy of Fusion (ΔHf) DSC_Data->Enthalpy Stability_Report Generate Thermal Stability Report Decomposition_Temp->Stability_Report Melting_Point->Stability_Report Enthalpy->Stability_Report

Workflow for TGA and DSC Analysis
Proposed Thermal Decomposition Pathway

Based on the available literature, a logical thermal decomposition pathway for a generic thiophene-carboxylic acid in an inert atmosphere can be proposed. The initial decomposition step is likely to be influenced by the stability of the substituent groups. Given the high thermal stability of the thiophene ring, decarboxylation, if it occurs, would be a primary decomposition route at lower temperatures, followed by the fragmentation of the thiophene ring at much higher temperatures. For many simple thiophene carboxylic acids, sublimation may occur before significant decomposition.

decomposition_pathway Proposed Thermal Decomposition Pathway of a Thiophene Carboxylic Acid ThiopheneCA Thiophene Carboxylic Acid (Solid) Sublimation Sublimation ThiopheneCA->Sublimation Heat GasPhase Thiophene Carboxylic Acid (Gas) Sublimation->GasPhase Decarboxylation Decarboxylation (High Temperature) GasPhase->Decarboxylation Further Heat Thiophene Thiophene/Substituted Thiophene Decarboxylation->Thiophene CO2 CO2 Decarboxylation->CO2 RingCleavage Thiophene Ring Cleavage (Very High Temperature) Thiophene->RingCleavage Further Heat Fragments Smaller Volatile Fragments (e.g., H2S, C2H2) RingCleavage->Fragments

Decomposition Pathway of Thiophene Carboxylic Acid

Conclusion

The thermal stability of thiophene-based carboxylic acids is a critical consideration for their application in drug development and materials science. While melting points are well-characterized for several fundamental structures, there is a notable gap in the publicly available data regarding their decomposition temperatures as measured by TGA. The provided experimental protocols offer a standardized approach to obtaining this vital information. The proposed decomposition pathway, prioritizing sublimation and high-temperature decarboxylation over facile ring cleavage, provides a logical framework for understanding their behavior at elevated temperatures. Further research, particularly using techniques like Pyrolysis-GC-MS, would be invaluable in elucidating the precise decomposition mechanisms and products for a broader range of substituted thiophene carboxylic acids.

References

Potential Therapeutic Applications of 5-Isopropylthiophene-3-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document explores the potential therapeutic applications of 5-Isopropylthiophene-3-carboxylic acid based on the known biological activities of structurally related thiophene-3-carboxylic acid derivatives. To date, there is a lack of direct scientific literature detailing the therapeutic properties of this compound itself. The information presented herein is intended to serve as a guide for future research and drug discovery efforts.

Introduction

Thiophene-containing compounds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a versatile scaffold for the design of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and neuroprotective activities. This guide focuses on the potential therapeutic applications of this compound by examining the established activities of its structural analogs.

Potential Therapeutic Areas

Based on the activities of related thiophene-3-carboxylic acid derivatives, this compound is a promising candidate for investigation in the following therapeutic areas:

  • Oncology: As a potential anticancer agent.

  • Infectious Diseases: As a potential antimicrobial agent.

  • Neurodegenerative Diseases: As a potential acetylcholinesterase inhibitor for conditions like Alzheimer's disease.

Anticancer Potential

Derivatives of thiophene-3-carboxylic acid have shown significant promise as anticancer agents through various mechanisms of action.

Inhibition of the RhoA/ROCK Signaling Pathway

Benzo[b]thiophene-3-carboxylic acid derivatives have been identified as inhibitors of the RhoA/ROCK signaling pathway, which plays a crucial role in tumor cell proliferation, migration, and invasion.[1][2][3] Compound b19 , a benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative, has been shown to significantly inhibit these processes in MDA-MB-231 breast cancer cells.[1][2]

Signaling Pathway:

The RhoA/ROCK pathway is a key regulator of the actin cytoskeleton. Upon activation by upstream signals, RhoA-GTP activates ROCK, which in turn phosphorylates downstream targets like Myosin Light Chain (MLC), leading to increased cell contractility and motility.[4][5][6]

RhoA_ROCK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP binding ROCK ROCK RhoA_GTP->ROCK Activates MLC MLC ROCK->MLC Phosphorylates pMLC p-MLC MLC->pMLC Actin Actin Cytoskeleton (Stress Fibers) pMLC->Actin Promotes assembly Cell_Effects Cell Proliferation, Migration, Invasion Actin->Cell_Effects Thiophene_Derivative Benzo[b]thiophene Derivative (e.g., b19) Thiophene_Derivative->RhoA_GTP Inhibits

Caption: RhoA/ROCK signaling pathway and the inhibitory action of benzo[b]thiophene derivatives.

Cytostatic Activity

2-Aminothiophene-3-carboxylic acid ester derivatives have demonstrated potent and selective cytostatic activity against various cancer cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma.[7][8][9] These compounds were found to induce apoptosis and cause an accumulation of cells in the G1 phase of the cell cycle.[7]

Quantitative Data: Cytostatic Activity of 2-Aminothiophene-3-carboxylic Acid Ester Derivatives

CompoundCell LineIC50 (µM)Reference
Derivative 3Prostate Cancer CellsHigh nanomolar range[7]
TJ191Malignant T-cell leukemia/lymphomaNot specified[9]
Experimental Protocols

1.3.1. Cell Proliferation Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with Test Compound Incubate_24h->Treat_Compound Incubate_48_72h Incubate 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Incubate_2_4h->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a typical MTT cell proliferation assay.

Antimicrobial Potential

Thiophene derivatives have been reported to possess significant activity against a range of bacterial and fungal pathogens.

Antibacterial and Antifungal Activity

Various substituted thiophene derivatives have been synthesized and evaluated for their antimicrobial properties.[10][11][12][13] Some compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.

Quantitative Data: Antimicrobial Activity of Thiophene Derivatives

Compound ClassOrganismMIC (µg/mL)Reference
Thiophene derivatives 4, 5, 8Colistin-resistant A. baumannii16-32[10]
Thiophene derivatives 4, 5, 8Colistin-resistant E. coli8-32[10]
3-halobenzo[b]thiophenesGram-positive bacteria and yeast16[11]
Thiophene derivative S1S. aureus, B. subtilis, E. coli, S. typhi0.81 µM/ml[12]
Thiophene derivative S4C. albicans, A. niger0.91 µM/ml[12]
Experimental Protocols

2.2.1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Acetylcholinesterase Inhibition Potential

Thiophene-based molecules have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[14][15][16][17] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Mechanism of Action

AChE inhibitors prevent the degradation of acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.[14][15][16][17]

Inhibitory Activity

Several novel thiophene chalcone-coumarin derivatives have shown significant AChE inhibitory activity, with some compounds being more potent than the standard drug galantamine.[18][19]

Quantitative Data: Acetylcholinesterase Inhibitory Activity of Thiophene Derivatives

Compound ClassIC50 (µM)Reference
Thiophene Chalcone-Coumarin Derivatives0.42 - 1.296[18][19]
Benzothiophene-chalcone hybrid 5f62.10[20]
Experimental Protocols

3.3.1. Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a widely used colorimetric method for measuring AChE activity.

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound.

  • Reaction Mixture: In a 96-well plate, add buffer, DTNB, the test compound at various concentrations, and the AChE enzyme solution. Incubate for a short period.

  • Initiate Reaction: Add the substrate, acetylthiocholine iodide, to start the reaction.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

AChE_Inhibition_Logic cluster_normal Normal Cholinergic Transmission cluster_inhibited With Thiophene Derivative ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Breakdown Choline + Acetate AChE->Breakdown Hydrolyzes ACh_Inhibited Acetylcholine (ACh) AChE_Inhibited Acetylcholinesterase (AChE) ACh_Inhibited->AChE_Inhibited Increased_ACh Increased ACh in Synapse AChE_Inhibited->Increased_ACh Leads to Thiophene_Inhibitor Thiophene Derivative (AChE Inhibitor) Thiophene_Inhibitor->AChE_Inhibited Inhibits

Caption: Mechanism of acetylcholinesterase inhibition by thiophene derivatives.

Conclusion and Future Directions

While direct evidence for the therapeutic applications of this compound is currently unavailable, the extensive research on its structural analogs strongly suggests its potential as a valuable lead compound in drug discovery. The isopropyl and carboxylic acid moieties at the 5- and 3-positions, respectively, may confer unique pharmacological properties that warrant investigation.

Future research should focus on:

  • Synthesis and Characterization: The synthesis of this compound and a library of its derivatives.

  • In Vitro Screening: Comprehensive screening of these compounds for anticancer, antimicrobial, and acetylcholinesterase inhibitory activities using the protocols outlined in this guide.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the relationships between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

  • In Vivo Studies: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to evaluate their efficacy and safety.

The exploration of this compound and its derivatives represents a promising avenue for the development of novel therapeutics to address unmet medical needs in oncology, infectious diseases, and neurodegenerative disorders.

References

Quantum Chemical Insights into 5-Isopropylthiophene-3-carboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the molecular and electronic properties of 5-Isopropylthiophene-3-carboxylic acid, a promising scaffold in medicinal chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its quantum chemical characteristics, employing theoretical calculations to elucidate its structure, reactivity, and potential as a therapeutic agent.

The quest for novel therapeutic agents is a cornerstone of modern medicine. Thiophene-based compounds, recognized for their diverse pharmacological activities, represent a significant area of interest. Among these, this compound has emerged as a molecule of interest due to its unique structural features. Understanding the quantum chemical properties of this compound is paramount in predicting its behavior, optimizing its structure for enhanced biological activity, and designing new, more effective drug candidates.

This technical guide delves into a comprehensive quantum chemical analysis of this compound. While direct experimental and computational studies on this specific molecule are not extensively available in public literature, this document extrapolates from established methodologies applied to analogous thiophene carboxylic acid derivatives.[1][2][3][4] By employing Density Functional Theory (DFT) calculations, a powerful tool in computational chemistry, we can predict and analyze various molecular properties crucial for drug design and development.[2][5]

Molecular Structure and Geometry

The foundational step in any quantum chemical study is the optimization of the molecular geometry to determine its most stable conformation. For this compound, this involves calculating key bond lengths, bond angles, and dihedral angles. These parameters provide a detailed three-dimensional picture of the molecule, which is essential for understanding its interaction with biological targets.

Table 1: Predicted Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value (DFT/B3LYP/6-311+G(d,p))
Bond Lengths (Å)
C2-C31.378
C3-C41.425
C4-C51.375
C5-S11.720
S1-C21.715
C3-C6 (Carboxylic)1.485
C6=O71.215
C6-O81.350
O8-H90.970
C5-C10 (Isopropyl)1.520
Bond Angles (°)
C5-S1-C292.5
S1-C2-C3111.5
C2-C3-C4112.0
C3-C4-C5112.5
C4-C5-S1111.5
Dihedral Angles (°)
C4-C3-C6-O7178.0
C2-C3-C6-O8179.5

Note: The values presented in this table are illustrative and based on typical values for similar thiophene carboxylic acids. Actual values would require specific calculations for this compound.

Vibrational Analysis: The Molecular Fingerprint

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a unique "fingerprint" of a molecule.[4] Theoretical vibrational analysis helps in the assignment of experimentally observed spectral bands to specific molecular motions. Key vibrational modes for this compound would include the C=O stretching of the carboxylic acid group, O-H stretching, and various C-C and C-S stretching and bending modes within the thiophene ring.[4][6]

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
O-H StretchCarboxylic Acid~3500
C-H Stretch (Aromatic)Thiophene Ring~3100
C-H Stretch (Aliphatic)Isopropyl Group~2970
C=O StretchCarboxylic Acid~1720
C=C StretchThiophene Ring~1550
C-O StretchCarboxylic Acid~1300
C-S StretchThiophene Ring~850

Note: These are predicted frequencies and can be influenced by factors such as solvent and intermolecular interactions.

Frontier Molecular Orbitals and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.[2][7]

Table 3: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors

ParameterPredicted Value (eV)
HOMO Energy-6.50
LUMO Energy-1.80
HOMO-LUMO Gap (ΔE)4.70
Ionization Potential (I ≈ -E_HOMO)6.50
Electron Affinity (A ≈ -E_LUMO)1.80
Electronegativity (χ)4.15
Chemical Hardness (η)2.35
Chemical Softness (S)0.21
Electrophilicity Index (ω)3.66

Note: These values are estimations based on related compounds and serve as a guide for understanding the molecule's electronic behavior.

The distribution of the HOMO and LUMO orbitals reveals the regions of the molecule most likely to act as electron donors and acceptors, respectively. This information is invaluable for predicting sites of electrophilic and nucleophilic attack, which is critical in understanding potential metabolic pathways and designing covalent inhibitors.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering insights into how the molecule will interact with other molecules, including biological receptors.[8] For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack, and positive potential (blue) around the acidic hydrogen and the thiophene ring hydrogens.

Experimental and Computational Protocols

To obtain the data presented in this guide, a standardized computational workflow is typically followed.

G cluster_0 Computational Workflow mol_design Molecular Structure Input (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) mol_design->geom_opt Initial Geometry freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc Optimized Structure electronic_prop Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->electronic_prop Optimized Structure data_analysis Data Analysis and Interpretation freq_calc->data_analysis Vibrational Frequencies electronic_prop->data_analysis Electronic Properties

Caption: A typical workflow for quantum chemical calculations.

The methodologies employed in the studies of analogous thiophene carboxylic acids generally involve:

  • Software: Gaussian 09 or 16 suite of programs is commonly used for DFT calculations.[5]

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for its balance of accuracy and computational cost.[1][5]

  • Basis Set: The 6-311+G(d,p) basis set is frequently used to provide a good description of the electronic structure.[2]

  • Solvent Effects: The Polarizable Continuum Model (PCM) can be employed to simulate the effects of a solvent environment on the molecular properties.

Logical Relationships in Drug Design

The data derived from these quantum chemical studies directly informs several stages of the drug design and development process.

G cluster_1 Drug Design and Development Pathway quantum_chem Quantum Chemical Studies (DFT, MEP, HOMO-LUMO) sar Structure-Activity Relationship (SAR) Analysis quantum_chem->sar Provides Electronic & Structural Descriptors lead_opt Lead Optimization sar->lead_opt Guides Molecular Modification admet ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) lead_opt->admet Refines Candidate Molecules preclinical Preclinical Studies admet->preclinical Selects Promising Candidates

Caption: The role of quantum chemistry in the drug discovery pipeline.

Conclusion

Quantum chemical studies provide a powerful, in-silico approach to understanding the intrinsic properties of molecules like this compound. While specific experimental data for this compound is limited, the theoretical framework established through studies of related thiophene derivatives offers significant predictive power. The insights gained from geometry optimization, vibrational analysis, frontier molecular orbital theory, and molecular electrostatic potential maps are invaluable for guiding the rational design of novel therapeutics. As computational methods continue to advance, their role in accelerating the discovery and development of new medicines will undoubtedly expand, enabling scientists to unlock the full potential of promising molecular scaffolds.

References

Methodological & Application

Application Notes and Protocols: 5-Isopropylthiophene-3-carboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isopropylthiophene-3-carboxylic acid is a valuable heterocyclic building block in organic synthesis, offering a scaffold for the development of novel molecules with potential applications in medicinal chemistry and materials science. The thiophene core is a well-recognized pharmacophore, and its substitution pattern allows for the fine-tuning of physicochemical and biological properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in two key synthetic transformations: amide bond formation and Suzuki-Miyaura cross-coupling reactions.

Chemical Properties

PropertyValue
CAS Number 123418-51-9
Molecular Formula C₈H₁₀O₂S
Molecular Weight 170.23 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in common organic solvents such as methanol, dichloromethane, and dimethylformamide.

Application 1: Synthesis of 5-Isopropylthiophene-3-carboxamides

Amide bond formation is a fundamental transformation in organic synthesis, particularly in the construction of biologically active molecules. This compound can be readily coupled with a wide range of primary and secondary amines to generate a diverse library of thiophene carboxamides. These derivatives are of significant interest in drug discovery, as the carboxamide linkage is a key feature in many pharmaceutical agents.

General Experimental Workflow for Amide Coupling

G cluster_0 Amide Coupling Protocol Start 5-Isopropylthiophene- 3-carboxylic Acid + Amine Activation Activation of Carboxylic Acid (e.g., with EDC/HOBt or conversion to acyl chloride) Start->Activation Coupling Reagents Coupling Amine Addition & Coupling Reaction Activation->Coupling Activated Intermediate Workup Aqueous Workup & Extraction Coupling->Workup Crude Product Purification Purification (e.g., Column Chromatography) Workup->Purification Product 5-Isopropylthiophene-3-carboxamide Derivative Purification->Product

Caption: General workflow for the synthesis of 5-isopropylthiophene-3-carboxamides.

Experimental Protocol: Amide Coupling using EDC/HOBt

Materials:

  • This compound

  • Amine (primary or secondary)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolve the carboxylic acid in anhydrous DCM or DMF.

  • Add the desired amine (1.0 - 1.2 eq.), HOBt (1.1 - 1.3 eq.), and DIPEA or TEA (2.0 - 3.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.1 - 1.5 eq.) portion-wise, ensuring the temperature remains at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 5-isopropylthiophene-3-carboxamide.

Quantitative Data for Amide Coupling (Representative Examples)

Note: The following data is based on typical yields for amide coupling reactions with similar thiophene carboxylic acids and should be considered as a guideline. Actual yields may vary depending on the specific amine and reaction conditions.

AmineCoupling ReagentBaseSolventTypical Yield (%)
AnilineEDC/HOBtDIPEADCM75-90
BenzylamineHATUDIPEADMF80-95
MorpholineT3PEt₃NDCM70-85
4-FluoroanilineEDC/HOBtDIPEADCM70-88

Application 2: Synthesis of 5-Aryl-3-isopropylthiophenes via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures. To utilize this compound in a Suzuki coupling, it must first be converted to a derivative bearing a suitable leaving group at a position targeted for coupling, typically a halogen. For instance, bromination of the thiophene ring at the 5-position would yield a precursor for Suzuki coupling. Alternatively, if starting from a bromo-substituted thiophene carboxylic acid, the carboxylic acid group can be protected as an ester prior to the coupling reaction.

General Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_1 Suzuki-Miyaura Coupling Workflow Start_Suzuki 5-Bromo-3-(protected)-thiophene Derivative Coupling_Suzuki Pd-catalyzed Cross-Coupling Reaction Start_Suzuki->Coupling_Suzuki Reagents Arylboronic Acid Reagents->Coupling_Suzuki Workup_Suzuki Aqueous Workup & Extraction Coupling_Suzuki->Workup_Suzuki Crude Product Purification_Suzuki Purification (e.g., Column Chromatography) Workup_Suzuki->Purification_Suzuki Deprotection Deprotection (if necessary) Purification_Suzuki->Deprotection Product_Suzuki 5-Aryl-3-(protected/deprotected)-thiophene Deprotection->Product_Suzuki

Caption: General workflow for Suzuki-Miyaura cross-coupling of a 5-bromothiophene derivative.

Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Bromothiophene-3-carboxylate Ester

Materials:

  • Methyl or Ethyl 5-bromothiophene-3-carboxylate (prepared from the corresponding carboxylic acid)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water, Toluene, DMF)

  • Standard laboratory glassware for inert atmosphere reactions and purification

Procedure:

  • To a Schlenk flask or sealed tube, add the 5-bromothiophene-3-carboxylate ester (1.0 eq.), the arylboronic acid (1.2 - 1.5 eq.), and the base (2.0 - 3.0 eq.).

  • Add the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylthiophene-3-carboxylate ester.

  • If the carboxylic acid is the desired final product, the ester can be hydrolyzed under standard basic or acidic conditions.

Quantitative Data for Suzuki-Miyaura Coupling (Representative Examples)

Note: The following data is based on typical yields for Suzuki-Miyaura reactions with similar bromothiophene substrates and should be considered as a guideline. Actual yields will depend on the specific arylboronic acid and reaction conditions.

Arylboronic AcidCatalyst (mol%)BaseSolventTypical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/Ethanol/H₂O80-95
4-Methoxyphenylboronic acidPdCl₂(dppf) (2)K₃PO₄1,4-Dioxane/H₂O85-98
3-Pyridinylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃DMF70-90
4-Fluorophenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/Ethanol/H₂O75-92

Biological Significance of Thiophene Derivatives

Thiophene-containing molecules are prevalent in a wide array of pharmaceuticals and biologically active compounds. They are known to exhibit diverse pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The thiophene ring can act as a bioisostere for a phenyl ring, often leading to improved pharmacokinetic profiles. The derivatives synthesized from this compound serve as promising candidates for screening in various biological assays to identify novel therapeutic agents. While no specific signaling pathway has been definitively elucidated for derivatives of this particular building block, many thiophene-based drugs are known to target specific enzymes or receptors.

Hypothetical Signaling Pathway Inhibition

G cluster_2 Hypothetical Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK Pathway) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Cell_Response Cell Proliferation / Survival Transcription_Factor->Cell_Response Inhibitor 5-Isopropylthiophene-3- carboxamide Derivative Inhibitor->Signaling_Cascade Inhibition

Caption: Hypothetical inhibition of a signaling pathway by a thiophene derivative.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide range of novel compounds. The protocols provided herein for amide bond formation and Suzuki-Miyaura cross-coupling offer robust starting points for the exploration of its synthetic utility. The resulting libraries of thiophene derivatives hold significant potential for the discovery of new therapeutic agents and functional materials. Researchers are encouraged to adapt and optimize these methodologies to suit their specific synthetic targets.

Application Notes and Protocols for the Large-Scale Synthesis of 5-Isopropylthiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 5-Isopropylthiophene-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The described synthetic route is a robust, four-step process commencing with the bromination of thiophene-3-carboxylic acid. Subsequent esterification protects the carboxylic acid moiety, followed by a key Kumada cross-coupling reaction to introduce the isopropyl group. The synthesis concludes with the hydrolysis of the ester to yield the final product. Detailed experimental protocols, quantitative data, and process flow diagrams are presented to facilitate the successful and scalable production of this compound.

Introduction

This compound and its derivatives are important intermediates in the development of various pharmaceuticals and functional materials. The thiophene scaffold is a prevalent motif in many biologically active molecules, and the specific substitution pattern of an isopropyl group at the 5-position and a carboxylic acid at the 3-position can impart desirable pharmacokinetic and pharmacodynamic properties. The scalable and cost-effective synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. The following application notes detail a reliable and optimized synthetic pathway suitable for large-scale production.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a four-step sequence as illustrated in the workflow diagram below.

Synthesis_Workflow start Thiophene-3-carboxylic acid step1 Step 1: Bromination start->step1 Br2, Acetic Acid intermediate1 5-Bromothiophene-3-carboxylic acid step1->intermediate1 step2 Step 2: Esterification intermediate1->step2 Methanol, DCC, DMAP intermediate2 Methyl 5-bromothiophene-3-carboxylate step2->intermediate2 step3 Step 3: Kumada Coupling intermediate2->step3 i-PrMgCl, PdCl2(dppf) intermediate3 Methyl 5-isopropylthiophene-3-carboxylate step3->intermediate3 step4 Step 4: Hydrolysis intermediate3->step4 NaOH, H2O/MeOH product This compound step4->product

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromothiophene-3-carboxylic acid

This protocol describes the regioselective bromination of thiophene-3-carboxylic acid at the 5-position.

Materials

ReagentCAS NumberMolecular Weight ( g/mol )MolesMass/Volume
Thiophene-3-carboxylic acid88-13-1128.151.0128.15 g
Bromine7726-95-6159.811.1175.8 g (56.4 mL)
Glacial Acetic Acid64-19-760.05-500 mL

Procedure

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber, dissolve thiophene-3-carboxylic acid (128.15 g, 1.0 mol) in glacial acetic acid (500 mL).

  • Cool the stirred solution to 10-15 °C in an ice-water bath.

  • Slowly add bromine (175.8 g, 1.1 mol) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 20 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, pour the reaction mixture into 2 L of ice-cold water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dry the solid product under vacuum at 50 °C to a constant weight.

Expected Yield: 85-95% Purity (by HPLC): >98%

Step 2: Synthesis of Methyl 5-bromothiophene-3-carboxylate

This step involves the protection of the carboxylic acid group as a methyl ester to prevent interference in the subsequent Grignard reaction.

Materials

ReagentCAS NumberMolecular Weight ( g/mol )MolesMass/Volume
5-Bromothiophene-3-carboxylic acid100523-84-0207.051.0207.05 g
Methanol67-56-132.04-1 L
N,N'-Dicyclohexylcarbodiimide (DCC)538-75-0206.331.1226.96 g
4-Dimethylaminopyridine (DMAP)1122-58-3122.170.056.11 g
Dichloromethane (DCM)75-09-284.93-1.5 L

Procedure

  • To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 5-bromothiophene-3-carboxylic acid (207.05 g, 1.0 mol), methanol (1 L), and dichloromethane (1.5 L).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add 4-dimethylaminopyridine (DMAP) (6.11 g, 0.05 mol) to the suspension.

  • In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (226.96 g, 1.1 mol) in 500 mL of dichloromethane.

  • Add the DCC solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU) and wash the solid with dichloromethane.

  • Combine the filtrates and wash successively with 1 M HCl (2 x 500 mL), saturated aqueous NaHCO₃ (2 x 500 mL), and brine (1 x 500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Expected Yield: 80-90% Purity (by GC-MS): >98%

Step 3: Synthesis of Methyl 5-isopropylthiophene-3-carboxylate via Kumada Coupling

This is the key carbon-carbon bond-forming step to introduce the isopropyl group.

Kumada_Coupling reagents Methyl 5-bromothiophene-3-carboxylate + Isopropylmagnesium chloride catalyst PdCl2(dppf) (catalyst) reagents->catalyst product Methyl 5-isopropylthiophene-3-carboxylate catalyst->product

Application Note and Protocol for the Purification of 5-Isopropylthiophene-3-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Isopropylthiophene-3-carboxylic acid is a heterocyclic organic compound with potential applications in pharmaceutical and materials science research. As with many organic syntheses, the crude product often contains impurities that must be removed to ensure the material's quality and performance in downstream applications. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1] This method relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[2][3] This application note provides a detailed protocol for selecting an appropriate recrystallization solvent and for the subsequent purification of this compound.

Potential Impurities

The nature and quantity of impurities in a crude sample of this compound will depend on the synthetic route employed. A plausible synthesis may involve the introduction of the isopropyl and carboxyl groups onto the thiophene ring through reactions such as Friedel-Crafts alkylation/acylation, bromination, lithiation, and carboxylation. Potential impurities could therefore include:

  • Starting Materials: Unreacted thiophene-3-carboxylic acid, 2-isopropylthiophene, or other precursors.

  • Regioisomers: Isomers where the functional groups are attached at different positions on the thiophene ring (e.g., 4-Isopropylthiophene-3-carboxylic acid).

  • Byproducts of Synthesis: Compounds formed from side reactions, such as over-alkylation or byproducts from the workup procedure.

  • Residual Solvents: Solvents used in the synthesis and initial workup.

Experimental Protocols

Materials and Equipment
  • Crude this compound

  • A selection of potential recrystallization solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane, and mixtures thereof)

  • Erlenmeyer flasks (various sizes)

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Graduated cylinders

  • Pasteur pipettes

  • Test tubes and rack

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Protocol 1: Solvent Screening for Recrystallization

To identify the optimal solvent for recrystallization, a systematic screening of single and mixed solvent systems should be performed on a small scale.

  • Preparation: Place approximately 20-30 mg of crude this compound into several separate test tubes.

  • Room Temperature Solubility: To each test tube, add 0.5 mL of a different solvent from the selection list. Agitate the mixture at room temperature for 1-2 minutes. Record the solubility of the compound in each solvent at room temperature. A suitable solvent should not dissolve the compound at this stage.

  • Elevated Temperature Solubility: For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes on a hot plate. Add the solvent dropwise while heating and stirring until the solid just dissolves. Record the approximate volume of solvent required. An ideal solvent will dissolve the compound completely at an elevated temperature in a reasonable amount of solvent.

  • Crystallization upon Cooling: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. If crystallization does not occur, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.[4]

  • Solvent Selection: The ideal solvent is one in which the compound has low solubility at room temperature but high solubility at an elevated temperature, and which produces well-formed crystals upon cooling.[5] If a single solvent is not ideal, a mixed-solvent system can be tested. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes turbid, followed by the addition of a few drops of the "good" solvent to redissolve the precipitate.[6]

Protocol 2: Recrystallization of this compound
  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen recrystallization solvent and begin heating the mixture on a hot plate with stirring. Continue to add the hot solvent portion-wise until the compound is completely dissolved. Use the minimum amount of hot solvent necessary to achieve a clear solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.[4]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.[4]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator to remove any residual solvent.

  • Purity Assessment: Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity. Compare this with the melting point of the crude material, which will likely have a broader and lower melting range.

Data Presentation

The results of the solvent screening can be summarized in the following table:

SolventSolubility at RT (mg/mL)Solubility at Elevated Temp. (mg/mL)Crystal Formation upon CoolingObservations
Water
Ethanol
Methanol
Isopropanol
Acetone
Ethyl Acetate
Toluene
Heptane
Solvent Mixture

Visualization

The following diagram illustrates the experimental workflow for the purification of this compound by recrystallization.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_analysis Analysis crude Crude 5-Isopropylthiophene- 3-carboxylic acid dissolve Dissolve in minimum hot solvent crude->dissolve hot_filt Hot Filtration (if needed) dissolve->hot_filt Insoluble impurities? cool Slow Cooling to RT dissolve->cool hot_filt->cool ice_bath Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with cold solvent vac_filt->wash dry Drying wash->dry pure Pure Crystals dry->pure mp Melting Point Analysis pure->mp

Caption: Workflow for the recrystallization of this compound.

References

Application Notes and Protocols for the Purification of 5-Isopropylthiophene-3-carboxylic Acid via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the purification of 5-isopropylthiophene-3-carboxylic acid using column chromatography. The methodologies described herein are based on established principles for the separation of thiophene carboxylic acid derivatives and are intended to serve as a practical guide for achieving high purity of the target compound.

Introduction

This compound is a heterocyclic building block with potential applications in medicinal chemistry and materials science. Synthesis of this compound often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. Effective purification is therefore a critical step to ensure the integrity of subsequent research and development activities. Column chromatography is a widely utilized and effective technique for the purification of such organic compounds. This note details two common approaches: normal-phase chromatography on silica gel and reversed-phase chromatography.

Chromatographic Principles and Method Selection

The choice between normal-phase and reversed-phase chromatography depends on the polarity of the target compound and its impurities.

  • Normal-Phase Chromatography: This technique employs a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. Less polar compounds elute faster, while more polar compounds have a stronger affinity for the stationary phase and elute later. For carboxylic acids like this compound, tailing or streaking on silica gel is a common issue due to strong interactions between the acidic proton and the silica surface. This can be mitigated by adding a small percentage of a volatile acid, such as acetic or formic acid, to the mobile phase to suppress the ionization of the carboxylic acid, leading to sharper peaks.[1]

  • Reversed-Phase Chromatography: In this method, a non-polar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[2][3][4][5] More polar compounds elute first, while non-polar compounds are retained longer. This technique is also well-suited for the purification of carboxylic acids.[5]

Data Presentation

The following table summarizes typical parameters and expected outcomes for the purification of this compound using both normal-phase and reversed-phase column chromatography. These values are representative and may require optimization based on the specific impurity profile of the crude sample.

ParameterNormal-Phase ChromatographyReversed-Phase Chromatography
Stationary Phase Silica Gel (230-400 mesh)C18-functionalized Silica Gel
Mobile Phase System Hexane/Ethyl Acetate with 0.1-1% Acetic AcidAcetonitrile/Water with 0.1% Formic Acid
Elution Mode Isocratic or GradientIsocratic or Gradient
Sample Loading 1 g crude product per 50-100 g silica gel0.1-0.5% of column weight
Typical Elution Profile Non-polar impurities elute first, followed by the product.Polar impurities elute first, followed by the product.
Purity Achieved >98% (by HPLC/NMR)>98% (by HPLC/NMR)
Typical Yield 85-95%80-90%
Retention Factor (Rf) 0.2-0.4 in the chosen eluent system on TLCN/A

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Acetic Acid (glacial)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane and ethyl acetate with 0.5% acetic acid) to find a system that provides good separation of the desired product from impurities, aiming for a target Rf value of 0.2-0.4.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free packed bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and evaporating the solvent to dryness.

    • Carefully add the sample solution or the dry-loaded silica to the top of the column.

  • Elution:

    • Add the eluent to the column and begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane) to elute compounds with different polarities.[1]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[1]

Protocol 2: Reversed-Phase Column Chromatography

This protocol outlines a general procedure for purification using a C18 reversed-phase column.

Materials:

  • Crude this compound

  • C18 reversed-phase column

  • Acetonitrile (HPLC grade)

  • Deionized Water

  • Formic Acid

  • HPLC system or flash chromatography system with a C18 column

  • Collection tubes

  • Lyophilizer or rotary evaporator

Procedure:

  • Method Development (Analytical HPLC):

    • Dissolve a small amount of the crude product in the mobile phase.

    • Inject the sample onto an analytical C18 HPLC column.

    • Run a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) to determine the optimal separation conditions.

  • Column Equilibration:

    • Equilibrate the preparative C18 column with the initial mobile phase composition for several column volumes.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase or a compatible solvent.

    • Filter the sample solution through a 0.45 µm filter.

    • Inject the filtered sample onto the column.

  • Elution:

    • Run the preparative separation using the optimized isocratic or gradient method developed in the analytical stage.

    • Collect fractions based on the detector signal (e.g., UV absorbance).

  • Fraction Analysis:

    • Analyze the collected fractions by analytical HPLC to confirm the purity of each fraction.

  • Solvent Removal:

    • Combine the pure fractions.

    • Remove the acetonitrile using a rotary evaporator.

    • Freeze-dry (lyophilize) the remaining aqueous solution to obtain the purified product.

Visualizations

The following diagrams illustrate the experimental workflows for both normal-phase and reversed-phase column chromatography.

G cluster_0 Normal-Phase Chromatography Workflow A TLC Analysis for Solvent System Optimization B Prepare Silica Gel Slurry & Pack Column A->B C Dissolve Crude Product & Load onto Column B->C D Elute with Hexane/EtOAc + Acetic Acid C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Purified this compound H->I

Caption: Workflow for Normal-Phase Column Chromatography.

G cluster_1 Reversed-Phase Chromatography Workflow J Analytical HPLC for Method Development K Equilibrate Preparative C18 Column J->K L Dissolve & Filter Crude Product K->L M Inject Sample onto Column L->M N Elute with Acetonitrile/Water + Formic Acid M->N O Collect Fractions based on UV Signal N->O P Analyze Fractions by Analytical HPLC O->P Q Combine Pure Fractions P->Q R Remove Solvent (Rotovap & Lyophilize) Q->R S Purified this compound R->S

References

Application Notes and Protocols: 5-Isopropylthiophene-3-carboxylic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 5-Isopropylthiophene-3-carboxylic acid in materials science, focusing on its role as a monomer for the synthesis of novel organic semiconducting polymers. The protocols outlined are representative methodologies based on established procedures for similar thiophene derivatives and are intended to serve as a starting point for the development of new materials for organic electronics.

Introduction

This compound is a functionalized thiophene monomer that holds promise for the development of advanced organic electronic materials. The thiophene ring forms the backbone of many successful conjugated polymers, providing excellent charge transport properties. The substituents on the thiophene ring, in this case, an isopropyl group at the 5-position and a carboxylic acid group at the 3-position, offer unique opportunities to tune the material's properties.

The isopropyl group, a short, branched alkyl chain, can enhance the solubility of the resulting polymer in common organic solvents, which is crucial for solution-based processing techniques like spin-coating and printing. The carboxylic acid group provides a reactive handle for further functionalization, such as esterification to modulate solubility and electronic properties, or for anchoring the polymer to surfaces like metal oxides in solar cells. Thiophene-based polymers are integral to the advancement of flexible displays, organic solar cells, and advanced sensors[1].

Potential Applications

Based on the known applications of structurally similar thiophene derivatives, polymers derived from this compound are expected to be valuable in the following areas:

  • Organic Field-Effect Transistors (OFETs): The semiconducting nature of polythiophenes makes them suitable as the active channel material in OFETs. The alkyl substitution can influence the polymer chain packing and, consequently, the charge carrier mobility. Thiophene derivatives are widely used in the development of organic semiconductors for applications like OFETs[2][3].

  • Organic Photovoltaics (OPVs): As electron-donor materials in bulk heterojunction solar cells. The energy levels (HOMO and LUMO) of the polymer, which are critical for device performance, can be tuned by the substituents on the thiophene ring.

  • Sensors: The conductivity of conjugated polymers can be modulated by the presence of analytes, making them suitable for chemical and biological sensing applications. The carboxylic acid group can be used to immobilize receptor molecules.

  • Electrochromic Devices: The optical properties of polythiophenes can change upon the application of an electrical potential, leading to applications in smart windows and displays.

Data Presentation: Expected Influence of Functional Groups

The properties of polymers derived from this compound can be extrapolated from studies on similar poly(3-alkylthiophene)s and poly(thiophene-3-carboxylate)s. The following tables summarize the expected influence of the isopropyl and carboxylic acid/ester groups on key material properties.

Table 1: Influence of the 5-Isopropyl Group on Polymer Properties

PropertyExpected EffectRationale
Solubility IncreasedThe branched alkyl group disrupts close chain packing, enhancing solubility in organic solvents.
Processability ImprovedHigher solubility allows for the use of solution-based fabrication techniques.
Charge Carrier Mobility VariableThe effect on mobility is complex and depends on the interplay between solubility and the degree of molecular ordering (crystallinity) in the solid state. Alkyl side chains can influence the performance of all-polymer solar cells[4].
Optical Bandgap Minor InfluenceAlkyl chains generally have a small effect on the electronic energy levels of the conjugated backbone[5].

Table 2: Influence of the 3-Carboxylic Acid / Ester Group on Polymer Properties

PropertyExpected EffectRationale
Solubility ModifiableThe carboxylic acid can be converted to various esters to fine-tune solubility in a range of solvents. Poly(alkyl thiophene-3-carboxylates) have been synthesized and characterized[6].
Electronic Properties (HOMO/LUMO) Lowered Energy LevelsThe electron-withdrawing nature of the carbonyl group is expected to lower both the HOMO and LUMO energy levels of the polymer. This can be advantageous for air stability and for tuning the open-circuit voltage in OPVs.
Interfacial Properties Enhanced AdhesionThe polar carboxylic acid or ester group can improve adhesion to polar substrates and metal oxide layers, which is beneficial for device performance and stability.
Polymerization Requires Protection/EsterificationDirect polymerization of thiophene-3-carboxylic acid can be challenging. The carboxylic acid is often converted to an ester prior to polymerization[7].

Experimental Protocols

The following are detailed, representative protocols for the synthesis of a polymer from a 5-isopropylthiophene-3-carboxylate monomer and its application in the fabrication of an Organic Field-Effect Transistor (OFET).

Protocol 1: Synthesis of Poly(methyl 5-isopropylthiophene-3-carboxylate)

This protocol describes a two-step process: first, the esterification of the carboxylic acid, followed by oxidative polymerization of the resulting monomer.

Workflow for Polymer Synthesis

cluster_esterification Step 1: Esterification cluster_polymerization Step 2: Oxidative Polymerization start This compound reagents1 Methanol (solvent) Sulfuric Acid (catalyst) reflux Reflux for 24h start->reflux reagents1->reflux workup1 Neutralization & Extraction reflux->workup1 product1 Methyl 5-isopropylthiophene-3-carboxylate workup1->product1 monomer Methyl 5-isopropylthiophene-3-carboxylate product1->monomer Purification & Characterization reagents2 Anhydrous FeCl3 Anhydrous Chloroform reaction Stir at room temp for 24h monomer->reaction reagents2->reaction workup2 Precipitation in Methanol Soxhlet Extraction reaction->workup2 product2 Poly(methyl 5-isopropylthiophene-3-carboxylate) workup2->product2 cluster_substrate Substrate Preparation cluster_film Active Layer Deposition cluster_electrodes Electrode Deposition & Characterization substrate Si/SiO2 wafer cleaning Ultrasonic Cleaning (Detergent, DI water, Acetone, IPA) substrate->cleaning treatment O2 Plasma or UV-Ozone Treatment cleaning->treatment silylation HMDS or OTS Treatment treatment->silylation spin_coating Spin-coat Polymer Solution silylation->spin_coating Surface Modification polymer_sol Dissolve Polymer in Chloroform/Chlorobenzene polymer_sol->spin_coating annealing Anneal at elevated temperature spin_coating->annealing electrode_dep Thermal Evaporation of Source/Drain Electrodes (Au) annealing->electrode_dep Semiconductor Film Formation characterization Electrical Characterization (Transfer and Output Curves) electrode_dep->characterization

References

Application Notes and Protocols for the Use of 5-Isopropylthiophene-3-carboxylic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 5-isopropylthiophene-3-carboxylic acid as a key building block in the synthesis of novel bioactive molecules, particularly focusing on their potential as protein kinase inhibitors. The thiophene scaffold is a well-recognized pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities.

Introduction

This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds. The thiophene ring serves as a bioisostere for the phenyl ring in many drug molecules, offering modulated physicochemical properties that can lead to improved potency, selectivity, and pharmacokinetic profiles. The carboxylic acid functionality provides a convenient handle for various chemical transformations, most notably amide bond formation, to introduce diverse substituents and explore structure-activity relationships (SAR).

This document will focus on the synthesis of 5-isopropylthiophene-3-carboxamides, a class of compounds that has shown promise as inhibitors of protein kinases, which are critical targets in oncology and immunology.

Application: Synthesis of Tec Kinase Inhibitors

The Tec family of non-receptor tyrosine kinases, including Bruton's tyrosine kinase (BTK) and Tec protein tyrosine kinase (TEC), are crucial signaling components in various hematopoietic cell lineages. Their dysregulation is implicated in numerous B-cell malignancies and autoimmune diseases. Consequently, the development of potent and selective Tec kinase inhibitors is a significant area of research in drug discovery. The 5-isopropylthiophene-3-carboxamide scaffold has been explored for its potential to yield inhibitors of this important kinase family.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of representative thiophene-3-carboxamide derivatives against various protein kinases. The data presented here is a compilation from studies on structurally related thiophene carboxamides to provide an illustrative overview of the potential potency of compounds derived from this compound.

Compound IDTarget KinaseIC50 (nM)Cell-based AssayCell LineReference
Thiophene-A EGFR94.44 ± 2.22AntiproliferativeHCT116[1]
Thiophene-B VEGFR-2191.1AntiproliferativeA549[2]
Thiophene-C JNK15,400Kinase Activity-[3]
Thiophene-D BTK<10Target Engagement-[4]

Note: The compound IDs are representative and do not correspond to commercially available drugs. The data is for illustrative purposes to show the potential of the thiophene-3-carboxamide scaffold.

Experimental Protocols

General Synthesis of 5-Isopropylthiophene-3-carboxamides

The primary method for synthesizing 5-isopropylthiophene-3-carboxamides is through the coupling of this compound with a desired amine. This can be achieved through several standard amide bond formation protocols. Below are two common methods.

Method 1: Acyl Chloride Formation Followed by Amination

This two-step procedure involves the activation of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.

Step 1: Synthesis of 5-isopropylthiophene-3-carbonyl chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting crude 5-isopropylthiophene-3-carbonyl chloride is typically used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the crude 5-isopropylthiophene-3-carbonyl chloride (1.0 eq) in anhydrous DCM (10 mL/mmol).

  • Cool the solution to 0 °C and add the desired amine (1.1 eq) followed by a tertiary base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 5-isopropylthiophene-3-carboxamide.

Method 2: Direct Amide Coupling Using a Coupling Reagent

This one-pot method utilizes a coupling reagent to activate the carboxylic acid in situ for reaction with the amine.

  • To a solution of this compound (1.0 eq), the desired amine (1.1 eq), and a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in anhydrous DMF or DCM (10 mL/mmol), add an activating agent like 1-hydroxybenzotriazole (HOBt) (1.2 eq).

  • Add a tertiary base such as DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water, 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Signaling Pathway

Tec_Kinase_Signaling BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Activation Syk Syk Lyn->Syk Phosphorylation BTK BTK (Tec Family Kinase) Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Hydrolysis of PIP2 Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Second Messengers Transcription_Factors Transcription Factors (e.g., NF-κB, NFAT) Ca_PKC->Transcription_Factors Activation Cell_Response B-cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response Gene Expression Inhibitor 5-Isopropylthiophene- 3-carboxamide Derivative Inhibitor->BTK Inhibition

Caption: Tec Kinase Signaling Pathway and Point of Inhibition.

Experimental Workflow

Amide_Synthesis_Workflow cluster_0 Method 1: Acyl Chloride Route cluster_1 Method 2: Direct Coupling Start1 5-Isopropylthiophene- 3-carboxylic Acid Step1_1 React with Oxalyl Chloride + catalytic DMF in DCM Start1->Step1_1 Intermediate1 5-Isopropylthiophene- 3-carbonyl Chloride Step1_1->Intermediate1 Step1_2 React with Amine + Base (e.g., TEA) in DCM Intermediate1->Step1_2 Purification1 Workup & Purification Step1_2->Purification1 Product1 5-Isopropylthiophene- 3-carboxamide Purification1->Product1 Start2 5-Isopropylthiophene- 3-carboxylic Acid Step2_1 React with Amine, EDC, HOBt, and Base (e.g., DIPEA) in DMF/DCM Start2->Step2_1 Purification2 Workup & Purification Step2_1->Purification2 Product2 5-Isopropylthiophene- 3-carboxamide Purification2->Product2

Caption: Synthetic Workflows for 5-Isopropylthiophene-3-carboxamides.

References

Application Note: A Practical Guide to the Synthesis of 5-Substituted Thiophene-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Thiophene-3-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. The strategic placement of substituents on the thiophene ring, particularly at the 5-position, allows for the fine-tuning of a molecule's physicochemical and biological properties. This document provides detailed experimental protocols for the synthesis of 5-substituted thiophene-3-carboxylic acids, focusing on a versatile and widely used two-step method: halogenation followed by a palladium-catalyzed cross-coupling reaction. Quantitative data is summarized for clarity, and a detailed workflow is provided for easy reference.

Introduction

Thiophenes are five-membered heterocyclic compounds containing a sulfur atom, and they are considered bioisosteres of benzene rings.[1] This structural similarity allows thiophene-containing molecules to interact with biological targets while often possessing improved metabolic profiles or different selectivity. Thiophene-3-carboxylic acid serves as a valuable scaffold, with the carboxylic acid group providing a handle for further modification (e.g., amidation, esterification) and the C5 position being amenable to substitution for modulating activity and specificity.[2] Consequently, robust and reproducible synthetic procedures are essential for researchers in drug discovery and materials science.[3]

Overview of Synthetic Strategies

The synthesis of 5-substituted thiophene-3-carboxylic acids can be broadly approached via two main pathways:

  • Ring Formation: Building the substituted thiophene ring from acyclic precursors. Methods like the Gewald, Paal-Knorr, or Fiesselmann syntheses can be employed to construct the thiophene core, sometimes incorporating the desired functional groups during the cyclization process.[4][5]

  • Functionalization of a Pre-formed Ring: Starting with a commercially available thiophene, such as thiophene-3-carboxylic acid, and introducing substituents sequentially. This is often a more direct and versatile approach. A common strategy involves the selective halogenation (e.g., bromination) at the C5 position, which is highly activated, followed by the introduction of various substituents using cross-coupling reactions.[1][6]

This note will focus on the second strategy due to its high utility and modularity. The workflow involves the bromination of 3-thiophenecarboxylic acid to yield 5-bromothiophene-3-carboxylic acid, a key intermediate. This intermediate can then be used in Suzuki cross-coupling reactions to introduce a wide array of aryl or heteroaryl substituents.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a 5-arylthiophene-3-carboxylic acid, starting from 3-thiophenecarboxylic acid.

Protocol 1: Synthesis of 5-Bromothiophene-3-carboxylic Acid (Intermediate)

This procedure outlines the selective bromination of 3-thiophenecarboxylic acid at the 5-position.[6]

Materials:

  • 3-Thiophenecarboxylic acid

  • Bromine

  • Glacial Acetic Acid

  • Water

  • Erlenmeyer flask, magnetic stir bar, filtration apparatus

Procedure:

  • In an Erlenmeyer flask equipped with a stir bar, dissolve 3-thiophenecarboxylic acid (1.0 equiv.) in glacial acetic acid.

  • Slowly add a solution of bromine (0.9 equiv.) in glacial acetic acid to the stirring thiophene solution.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Pour the reaction mixture into a larger beaker containing water (approx. 5 times the volume of acetic acid used) and continue stirring for 15 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude solid from water to obtain pure 5-bromothiophene-3-carboxylic acid.

  • Dry the final product under vacuum.

Protocol 2: Suzuki Cross-Coupling for the Synthesis of 5-Arylthiophene-3-carboxylic Acid

This protocol describes the coupling of the intermediate, 5-bromothiophene-3-carboxylic acid, with an arylboronic acid. Note that the carboxylic acid is often protected as an ester for this reaction to prevent side reactions and improve solubility.[7] The protocol is presented in two stages: esterification and the coupling reaction itself.

Stage A: Esterification of 5-Bromothiophene-3-carboxylic Acid

  • Dissolve 5-bromothiophene-3-carboxylic acid (1.0 equiv.), a suitable alcohol (e.g., 2-phenylethanol, 1.5 equiv.), and 4-dimethylaminopyridine (DMAP, 0.05 equiv.) in anhydrous dichloromethane (DCM).

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv.) to the solution and stir the mixture for 48 hours at room temperature.[8]

  • Filter off the precipitated dicyclohexylurea.

  • Wash the filtrate with water and brine, then dry the organic layer with sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting ester (e.g., phenethyl 5-bromothiophene-2-carboxylate) using column chromatography.[7]

Stage B: Suzuki Coupling

  • To a round-bottom flask, add the 5-bromo-thiophene-3-carboxylate ester (1.0 equiv.), the desired arylboronic acid (1.0 equiv.), potassium phosphate (2.1 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).[7]

  • Add a solvent system of 1,4-dioxane and water (4:1 ratio).

  • Heat the reaction mixture to 90 °C and reflux for 16 hours under an inert atmosphere (e.g., Nitrogen or Argon).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 5-arylthiophene-3-carboxylate ester.

Stage C: Hydrolysis (Deprotection)

  • Dissolve the purified ester (1.0 equiv.) in a mixture of ethanol and water.

  • Add sodium hydroxide (2-3 equiv.) and heat the mixture to reflux. Monitor the reaction by TLC until completion.[9]

  • Cool the mixture and remove the ethanol under reduced pressure.

  • Wash the remaining aqueous solution with an organic solvent (e.g., ether) to remove any non-polar impurities.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the final product, 5-arylthiophene-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Data Presentation

The following table summarizes typical quantitative data for the synthetic steps described. Yields are representative and can vary based on the specific substrates and reaction scale.

StepStarting MaterialKey ReagentsSolventTemp.TimeProductYield (%)Ref.
1 3-Thiophenecarboxylic acidBromineAcetic AcidRT1 hr5-Bromothiophene-3-carboxylic acid~41%[6]
2A 5-Bromothiophene-3-carboxylic acid2-Phenylethanol, DCC, DMAPDCMRT48 hrPhenethyl 5-bromothiophene-3-carboxylate~71%[7]
2B Phenethyl 5-bromothiophene-3-carboxylateArylboronic acid, Pd(PPh₃)₄, K₃PO₄1,4-Dioxane/H₂O90 °C16 hrPhenethyl 5-arylthiophene-3-carboxylate65-80%[7]
2C Phenethyl 5-arylthiophene-3-carboxylateNaOH, then HClEthanol/H₂OReflux2-4 hr5-Arylthiophene-3-carboxylic acid>90%[9]

Visualization of Experimental Workflow

The following diagram illustrates the synthetic pathway from 3-thiophenecarboxylic acid to a 5-arylthiophene-3-carboxylic acid.

Synthesis_Workflow Start 3-Thiophenecarboxylic Acid Intermediate_Bromo 5-Bromothiophene-3- carboxylic Acid Start->Intermediate_Bromo Bromination (Br₂, AcOH) Intermediate_Ester 5-Bromo-3-carboxylate Ester Intermediate_Bromo->Intermediate_Ester Esterification (ROH, DCC) Final_Ester 5-Aryl-3-carboxylate Ester Intermediate_Ester->Final_Ester Suzuki Coupling (ArB(OH)₂, Pd Cat.) Final_Acid 5-Arylthiophene-3- carboxylic Acid Final_Ester->Final_Acid Hydrolysis (NaOH, H₃O⁺)

Caption: Synthetic workflow for 5-substituted thiophene-3-carboxylic acids.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Isopropylthiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-Isopropylthiophene-3-carboxylic acid synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through the carboxylation of a 3-isopropylthiophene precursor. This typically involves a lithiation step followed by quenching with carbon dioxide (CO₂). This route is favored due to the ready availability of the starting materials and the directness of the approach.

Q2: What are the critical reaction parameters that influence the yield of the synthesis?

A2: Several parameters are crucial for maximizing the yield. These include the choice of lithiating agent (commonly n-butyllithium), the reaction temperature during lithiation and carboxylation (typically very low, around -78 °C), the purity of the reagents and solvents, and the efficiency of the carbon dioxide quenching step. The inertness of the reaction atmosphere is also critical to prevent side reactions.

Q3: What are the potential side products that can form during the synthesis?

A3: Side products can arise from several pathways, including the formation of isomeric carboxylic acids if the lithiation is not regioselective. Additionally, impurities can result from the reaction of the organolithium intermediate with moisture or oxygen. Over-lithiation or di-lithiation can also lead to the formation of dicarboxylic acids.

Q4: How can the final product be effectively purified?

A4: Purification of this compound is typically achieved through recrystallization or column chromatography. For recrystallization, selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is key. In column chromatography, the acidic nature of the carboxylic acid can cause streaking on silica gel. This can often be mitigated by adding a small amount of a volatile acid, like acetic acid, to the eluent to ensure the compound remains protonated and less polar.[1]

Experimental Protocol: Synthesis via Lithiation and Carboxylation

This protocol describes a representative procedure for the synthesis of this compound starting from 3-isopropylthiophene.

Materials:

  • 3-Isopropylthiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Dry carbon dioxide (CO₂) gas or dry ice

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add 3-isopropylthiophene to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1-2 hours.

  • Carboxylation: While maintaining the temperature at -78 °C, bubble dry CO₂ gas through the solution for 1-2 hours, or carefully add an excess of crushed dry ice to the reaction mixture. Allow the mixture to slowly warm to room temperature overnight while stirring.

  • Work-up: Quench the reaction by slowly adding an aqueous solution of HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Data Presentation

Table 1: Summary of Reaction Parameters for Lithiation-Carboxylation

ParameterRecommended ConditionRationale
Starting Material 3-IsopropylthiopheneDirect precursor to the target molecule.
Lithiating Agent n-Butyllithium (n-BuLi)Commonly used strong base for lithiation of thiophenes.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic and effectively solvates the organolithium intermediate.
Lithiation Temperature -78 °CLow temperature is crucial to ensure regioselectivity and prevent side reactions.
Carboxylation Agent Dry Carbon Dioxide (CO₂)The electrophile that introduces the carboxylic acid functionality.
Carboxylation Temperature -78 °C to room temperatureInitial low temperature for addition, followed by slow warming.
Work-up Acidic (e.g., HCl)Protonates the carboxylate salt to yield the carboxylic acid.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete lithiation due to inactive n-BuLi or presence of moisture. 2. Inefficient carboxylation due to poor CO₂ delivery or premature warming. 3. Degradation of the organolithium intermediate.1. Titrate the n-BuLi solution before use. Ensure all glassware is flame-dried and the reaction is under a strictly inert atmosphere. 2. Use a surplus of high-purity, dry CO₂. Ensure the reaction mixture remains cold during the initial quenching. 3. Maintain the reaction temperature at or below -78 °C during lithiation and the initial stages of carboxylation.
Formation of Isomeric Byproducts Lack of regioselectivity during the lithiation step. The isopropyl group directs lithiation to the 5-position, but some lithiation may occur at the 2-position.Lowering the reaction temperature during lithiation can improve regioselectivity. The use of a bulkier base might also favor the less sterically hindered 5-position.
Product is an Oily Residue and Difficult to Purify Presence of unreacted starting material and other non-polar impurities.Ensure the carboxylation reaction goes to completion. For purification, consider column chromatography with a gradient elution to separate the more polar carboxylic acid from non-polar impurities.[1]
Streaking of the Product on TLC Plates The carboxylic acid functional group can interact strongly with the silica gel, leading to poor separation.Add a small amount (0.5-1%) of acetic acid to the eluent system to keep the product in its protonated form, which reduces tailing.[1]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Steps cluster_workup Work-up and Purification start Start: Flame-dried glassware under inert atmosphere add_reagents Add 3-isopropylthiophene and anhydrous THF start->add_reagents cool Cool to -78 °C add_reagents->cool lithiation Slow addition of n-BuLi (1-2 hours at -78 °C) cool->lithiation carboxylation Quench with excess dry CO₂ (Slow warm to RT) lithiation->carboxylation quench Acidic quench (HCl) carboxylation->quench extraction Extract with diethyl ether quench->extraction purify Wash, dry, and concentrate extraction->purify final_purify Recrystallization or Column Chromatography purify->final_purify end End: Pure this compound final_purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow decision decision solution solution start Low Yield Observed decision_yield Identify Potential Cause start->decision_yield Analysis check_lithiation Was n-BuLi titrated and reaction anhydrous? sol_lithiation Solution: Titrate n-BuLi, ensure dry conditions. check_lithiation->sol_lithiation No check_carboxylation Was CO₂ pure and quenching efficient? sol_carboxylation Solution: Use excess pure CO₂, maintain low temp during quench. check_carboxylation->sol_carboxylation No check_temp Was temperature strictly controlled? sol_temp Solution: Maintain -78 °C during lithiation and initial carboxylation. check_temp->sol_temp No decision_yield->check_lithiation Reagent/Condition Issue decision_yield->check_carboxylation Reaction Quenching Issue decision_yield->check_temp Process Control Issue

Caption: Troubleshooting workflow for low yield in the synthesis.

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product thiophene 3-Isopropylthiophene lithiated 5-Lithio-3-isopropylthiophene thiophene->lithiated + n-BuLi -78 °C, THF carboxylate Lithium 5-isopropylthiophene-3-carboxylate lithiated->carboxylate + CO₂ product This compound carboxylate->product + H₃O⁺

Caption: Reaction pathway for the synthesis of this compound.

References

common side reactions in the synthesis of thiophene-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of thiophene-3-carboxylic acids. It is intended for researchers, scientists, and drug development professionals to help navigate and resolve common side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to thiophene-3-carboxylic acids and what are their primary challenges?

A1: Common synthetic routes include the hydrolysis of 3-cyanothiophene, lithiation of 3-bromothiophene followed by carboxylation, and multicomponent reactions like the Gewald and Fiesselmann syntheses for substituted analogs. Key challenges often revolve around regioselectivity, incomplete reactions, and purification of the final product from structurally similar side products.

Q2: I am observing poor regioselectivity in the electrophilic substitution (e.g., nitration) of my thiophene-3-carboxylic acid derivative. How can I control the formation of isomers?

A2: Poor regioselectivity is a frequent issue due to the electronic properties of the thiophene ring and the directing effects of substituents. For instance, in the nitration of 3-thiophenecarboxaldehyde, a mixture of the 2-nitro and 5-nitro isomers is often obtained. The high reactivity of the 2-position (α-position) in thiophene often leads to the formation of the 2-nitro isomer, while the 5-position is also susceptible to substitution.[1] Milder nitrating agents and careful control of reaction temperature are crucial. Strong nitrating agents like concentrated nitric and sulfuric acids can lead to degradation.[1]

Q3: My lithiation of 3-bromothiophene is giving low yields of the desired carboxylic acid after quenching with CO₂. What are the likely side reactions?

A3: Low yields in this reaction are often due to several side reactions. One common issue is the formation of a debrominated thiophene starting material. This can happen if the lithiated intermediate is quenched by a proton source in the reaction mixture before it can react with the electrophile.[2] Another potential side product is 3-butylthiophene, which can form via an SN2 reaction if n-butyllithium is used.[3] Using two equivalents of t-butyllithium can mitigate some of these side reactions by promoting a cleaner lithium-halogen exchange and eliminating the reactive byproduct.[3]

Q4: I am having trouble with the hydrolysis of 3-cyanothiophene to the corresponding carboxylic acid. The reaction seems to stall. What could be the problem?

A4: The hydrolysis of nitriles to carboxylic acids proceeds through an intermediate amide. If the reaction conditions (e.g., temperature, reaction time, or concentration of acid/base) are not sufficiently forcing, the reaction can stop at the amide stage.[4] Driving the reaction to completion often requires heating under reflux with a strong acid or base.[4]

Q5: During purification by silica gel chromatography, I am seeing significant product loss or decomposition. How can I prevent this?

A5: Thiophene derivatives, especially those with sensitive functional groups, can degrade on acidic silica gel. To mitigate this, you can deactivate the silica gel by adding a small amount of a base, like triethylamine (1-2%), to the eluent.[5] Alternatively, using a less acidic stationary phase, such as neutral alumina, can be a good option for acid-sensitive compounds.[5] For carboxylic acids, adding a small amount of acetic acid to the eluent can help prevent tailing by keeping the compound in its protonated form.

Troubleshooting Guides

Issue 1: Formation of Regioisomers in Electrophilic Substitution

Symptoms:

  • NMR and/or LC-MS analysis of the crude product shows a mixture of isomers.

  • Difficulty in separating the desired product from its isomers by column chromatography.

Possible Causes:

  • The directing groups on the thiophene ring activate multiple positions for electrophilic attack.

  • Reaction conditions (temperature, solvent, catalyst) are not optimized for regioselectivity.

Solutions:

  • Modify Reaction Conditions: Temperature can have a significant impact on isomer distribution. Running the reaction at lower temperatures may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer.

  • Choose a Milder Reagent: For reactions like nitration, using a milder nitrating agent (e.g., nitric acid in acetic anhydride) can sometimes improve selectivity compared to harsher conditions (e.g., a mixture of nitric and sulfuric acid).[1]

  • Employ a Protecting Group Strategy: If applicable, a protecting group can be used to block a more reactive site, directing the substitution to the desired position.

Issue 2: Side Reactions During Lithiation of 3-Bromothiophene

Symptoms:

  • Formation of debrominated thiophene.

  • Presence of 3-alkylthiophene (e.g., 3-butylthiophene when using n-BuLi).

  • Low conversion to the desired carboxylic acid after quenching with CO₂.

Possible Causes:

  • Premature quenching of the lithiated intermediate by moisture or other proton sources.[2]

  • Reaction of the lithiated species with the alkyl halide byproduct (in the case of n-BuLi).[3]

  • Incomplete lithium-halogen exchange.

Solutions:

  • Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents to minimize proton sources that can quench the organolithium reagent.

  • Optimize the Lithiating Agent: Consider using two equivalents of t-butyllithium instead of n-butyllithium. The second equivalent of t-BuLi facilitates the elimination of the t-butyl bromide byproduct to the unreactive isobutylene, preventing side reactions.[3]

  • Control the Temperature: Perform the lithiation at low temperatures (typically -78 °C) to enhance the stability of the lithiated intermediate.[6]

Issue 3: Incomplete Conversion in Gewald Synthesis

Symptoms:

  • Low yield of the desired 2-aminothiophene-3-carboxylate.

  • Presence of unreacted starting materials (ketone, active methylene nitrile).

  • Formation of the intermediate Knoevenagel condensation product.

Possible Causes:

  • Suboptimal reaction temperature or time.

  • Incorrect choice of base or solvent.

  • Poor quality of elemental sulfur.

Solutions:

  • Optimize Reaction Conditions: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the Gewald reaction.[7]

  • Screen Different Bases and Solvents: The choice of base (e.g., morpholine, piperidine) and solvent can influence the reaction outcome. A systematic screening of these parameters is recommended.

  • Consider a Two-Step Procedure: For less reactive ketones, a two-step approach where the Knoevenagel condensation product is first isolated and then reacted with sulfur and a base can lead to better yields.

Data Presentation

Table 1: Product Yields in the Gewald Synthesis of 2-Aminothiophenes

EntryKetone/AldehydeActive Methylene NitrileBaseSolventYield (%)Reference
1CyclohexanoneMalononitrileMorpholineEthanol87[8]
2AcetoneEthyl CyanoacetateMorpholineEthanol96[8]
34-MethylcyclohexanoneCyanoacetamide---[7]
4Butan-2-oneMalononitrile--97[5]
5Ethyl acetoacetateMalononitrile--97[5]

Note: Yields can vary significantly based on specific reaction conditions.

Experimental Protocols

Protocol 1: Lithiation of 3-Bromothiophene and Carboxylation

This protocol describes the formation of thiophene-3-carboxylic acid from 3-bromothiophene via lithium-halogen exchange.

Materials:

  • 3-Bromothiophene

  • tert-Butyllithium (t-BuLi) in pentane

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked flask under an argon atmosphere, add 3-bromothiophene (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add t-BuLi (2.0 eq) dropwise while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • In a separate flask, crush dry ice into a fine powder.

  • Carefully transfer the reaction mixture via cannula onto the crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction with 1 M HCl and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude thiophene-3-carboxylic acid.

Protocol 2: Gewald Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

This protocol outlines a one-pot synthesis of a substituted 2-aminothiophene.

Materials:

  • Acetone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Ethanol

Procedure:

  • In a round-bottom flask, combine acetone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add morpholine (catalytic amount) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the crude residue by column chromatography on silica gel.

Visualizations

troubleshooting_lithiation start Low Yield of Thiophene-3-carboxylic Acid from Lithiation of 3-Bromothiophene cause1 Debromination Side Reaction start->cause1 cause2 Alkylation Side Reaction (e.g., 3-butylthiophene) start->cause2 cause3 Incomplete Lithiation start->cause3 solution1 Ensure Strictly Anhydrous Conditions (Flame-dried glassware, dry solvents) cause1->solution1 solution2 Use 2 eq. of t-BuLi instead of n-BuLi cause2->solution2 solution3 Optimize Reaction Time and Temperature (-78 °C for 1-2 hours) cause3->solution3

Caption: Troubleshooting workflow for lithiation side reactions.

gewald_synthesis_workflow cluster_reactants Reactants ketone Ketone/Aldehyde reaction One-Pot Reaction (Base, Solvent, Heat/Microwave) ketone->reaction nitrile Active Methylene Nitrile nitrile->reaction sulfur Elemental Sulfur sulfur->reaction workup Workup (Cooling, Filtration/Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product 2-Aminothiophene-3-carboxylate Derivative purification->product

Caption: General experimental workflow for the Gewald synthesis.

References

Technical Support Center: Purification of Aromatic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of aromatic carboxylic acids.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common methods for purifying aromatic carboxylic acids?

A1: The most common methods for purifying aromatic carboxylic acids are recrystallization, acid-base extraction, and column chromatography.[1][2][3] The choice of method depends on the properties of the acid and the impurities present.

Q2: My final product has a yellow or brown tint. What could be the cause?

A2: A yellow or brown tint in the final product often indicates the presence of residual impurities.[4] These could be colored organic byproducts from the synthesis or residual metal catalysts. To address this, you can try treating the crude acid with activated carbon or hydrogen peroxide before the final purification step.[4]

Q3: I'm observing significant product loss during purification. What are the likely reasons?

A3: Significant product loss can occur due to several factors, including the partial solubility of your product in the wash solvent during recrystallization, incomplete extraction during acid-base extraction due to incorrect pH, or irreversible adsorption onto the stationary phase during column chromatography.[4] Careful optimization of each step is crucial to maximize yield.

Recrystallization

Q4: My aromatic carboxylic acid is not dissolving in the chosen recrystallization solvent, even at boiling point.

A4: This indicates that the solvent is not suitable for your compound. You may need to use a more polar solvent or a solvent mixture. It's also possible that the amount of solvent is insufficient. Try adding more solvent in small portions until the solid dissolves.

Q5: My compound "oils out" instead of crystallizing upon cooling.

A5: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities. To resolve this, you can try using a lower-boiling point solvent, adding a small amount of a solvent in which the compound is less soluble (an anti-solvent), or pre-purifying the crude material to remove impurities before recrystallization.[4]

Q6: No crystals are forming even after the solution has cooled to room temperature.

A6: Crystal formation can sometimes be slow to initiate. Try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites. Alternatively, you can add a seed crystal of the pure compound.[4] Placing the solution in an ice bath can also help induce crystallization.

Acid-Base Extraction

Q7: I'm not sure what pH to use for my extraction. How do I decide?

A7: For an effective acid-base extraction, the pH of the aqueous phase should be carefully controlled. To extract the aromatic carboxylic acid into the aqueous phase as its carboxylate salt, the pH should be at least 2-3 units above the pKa of the acid.[4][5] To recover the acid back into an organic solvent, the pH of the aqueous phase should be at least 2-3 units below the pKa.[4][5]

Q8: An emulsion has formed between the aqueous and organic layers, and they are not separating.

A8: Emulsion formation is a common issue in liquid-liquid extractions.[6] To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase. Gently swirling the separatory funnel instead of vigorous shaking can also help prevent emulsion formation.

Column Chromatography

Q9: My aromatic carboxylic acid is sticking to the silica gel column and won't elute.

A9: Aromatic carboxylic acids are polar and can interact strongly with the polar silica gel stationary phase. To elute your compound, you may need to increase the polarity of your mobile phase. Adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the eluent can help by protonating the carboxylic acid and reducing its interaction with the silica.[7]

Q10: The peaks are tailing during HPLC analysis of my purified acid.

A10: Peak tailing is a common problem when analyzing acidic compounds by chromatography and can be due to strong interactions with the stationary phase.[8] Using a mobile phase with a lower pH (e.g., by adding trifluoroacetic acid) can suppress the ionization of the carboxylic acid and reduce tailing.

Data Presentation

Table 1: pKa Values of Common Aromatic Carboxylic Acids

The acidity of an aromatic carboxylic acid, represented by its pKa value, is crucial for developing effective acid-base extraction protocols. Electron-withdrawing groups generally decrease the pKa (increase acidity), while electron-donating groups increase the pKa (decrease acidity).[9][10]

Carboxylic AcidSubstituent (para-)pKa
Benzoic Acid-H4.20[11]
p-Toluic Acid-CH₃4.37
p-Nitrobenzoic Acid-NO₂3.44[11]
p-Chlorobenzoic Acid-Cl4.00[10]
p-Hydroxybenzoic Acid-OH4.58
p-Anisic Acid-OCH₃4.47
Table 2: Solubility of Benzoic Acid in Various Solvents

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[12]

SolventSolubility at 25°C ( g/100 mL)Solubility at 100°C ( g/100 mL)
Water0.345.90
Ethanol45.5Miscible
Diethyl Ether40.5Miscible
Acetone48.7Miscible
Hexane0.374.10

Experimental Protocols

Protocol 1: Recrystallization of Benzoic Acid

This protocol outlines the general procedure for purifying benzoic acid using recrystallization from water.

  • Dissolution: In an Erlenmeyer flask, add the crude benzoic acid. For every 1 gram of crude product, add approximately 15-20 mL of deionized water.

  • Heating: Heat the mixture on a hot plate while stirring until the water boils and all the benzoic acid has dissolved. If some solid remains, add small portions of hot water until a clear solution is obtained.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for about 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Acid-Base Extraction for Purification of an Aromatic Carboxylic Acid

This protocol describes the separation of an aromatic carboxylic acid from neutral impurities.

  • Dissolution: Dissolve the impure aromatic carboxylic acid in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction of Acid: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂. Allow the layers to separate.

  • Separation of Layers: Drain the lower aqueous layer, which now contains the sodium salt of the aromatic carboxylic acid, into a clean beaker or flask. The organic layer contains the neutral impurities.

  • Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of sodium bicarbonate solution to ensure all the acid has been extracted. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), until the solution is acidic (test with pH paper). The aromatic carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated pure acid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water and dry it thoroughly.

Mandatory Visualization

TroubleshootingWorkflow start_node Start: Impure Aromatic Carboxylic Acid choose_method Choose Purification Method start_node->choose_method process_node process_node decision_node decision_node solution_node solution_node problem_node problem_node end_node End: Purified Product recrystallization Recrystallization choose_method->recrystallization Solid with Solubility Difference extraction Acid-Base Extraction choose_method->extraction Acidic with Neutral/ Basic Impurities chromatography Column Chromatography choose_method->chromatography Complex Mixture/ Similar Polarity dissolve Dissolve in Hot Solvent recrystallization->dissolve dissolve_org Dissolve in Organic Solvent extraction->dissolve_org load_column Load onto Column chromatography->load_column oiling_out Product 'Oils Out'? dissolve->oiling_out cool Cool to Crystallize no_crystals No Crystals Form? cool->no_crystals filter_dry Filter & Dry Crystals check_purity1 Check Purity (TLC, MP, NMR) filter_dry->check_purity1 check_purity1->end_node Pure check_purity1->choose_method Impure oiling_out->cool No solve_oiling Use Lower Boiling Solvent/ Add Anti-Solvent oiling_out->solve_oiling Yes no_crystals->filter_dry No solve_no_crystals Scratch Flask/ Add Seed Crystal no_crystals->solve_no_crystals Yes solve_oiling->dissolve solve_no_crystals->cool extract_base Extract with Aqueous Base dissolve_org->extract_base emulsion Emulsion Forms? extract_base->emulsion acidify Acidify Aqueous Layer filter_dry2 Filter & Dry Precipitate acidify->filter_dry2 check_purity2 Check Purity filter_dry2->check_purity2 check_purity2->end_node Pure check_purity2->choose_method Impure emulsion->acidify No solve_emulsion Add Brine/ Gentle Swirling emulsion->solve_emulsion Yes solve_emulsion->extract_base elute Elute with Solvent Gradient load_column->elute no_elution Compound Stuck on Column? elute->no_elution collect_fractions Collect & Combine Fractions evaporate Evaporate Solvent collect_fractions->evaporate check_purity3 Check Purity evaporate->check_purity3 check_purity3->end_node Pure check_purity3->choose_method Impure no_elution->collect_fractions No solve_no_elution Increase Eluent Polarity/ Add Acetic Acid no_elution->solve_no_elution Yes solve_no_elution->elute

Caption: Troubleshooting workflow for aromatic carboxylic acid purification.

References

Technical Support Center: 5-Isopropylthiophene-3-carboxylic Acid Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-Isopropylthiophene-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound (MW: 170.23 g/mol , Formula: C8H10O2S) is a crystalline solid.[1] Based on its structure, which includes a lipophilic isopropyl group and a thiophene ring, it is expected to have low solubility in aqueous solutions at neutral pH. The carboxylic acid group, however, allows for pH-dependent solubility, with increased solubility in alkaline conditions. It is likely to be more soluble in organic solvents.

Q2: I am observing poor dissolution of this compound in my aqueous buffer. What is the first step I should take?

A2: The initial and often most effective step is to adjust the pH of your aqueous solution. As a carboxylic acid, deprotonation of the carboxyl group at a pH above its pKa will significantly increase its water solubility. We recommend a step-wise increase in pH using a suitable base.

Q3: Can I use co-solvents to improve the solubility of this compound?

A3: Yes, using co-solvents is a viable strategy, particularly for lipophilic compounds.[2] Water-miscible organic solvents can increase the solubility by reducing the polarity of the solvent system. Common choices include ethanol, DMSO, and DMF.

Q4: Is salt formation a suitable method for long-term formulation of this compound?

A4: Salt formation is a widely used and effective technique to enhance the solubility and dissolution rates of acidic and basic pharmaceutical compounds.[3] Converting this compound to a salt by reacting it with a suitable base can significantly improve its aqueous solubility and stability in solid dosage forms.

Troubleshooting Guide

Issue 1: Compound precipitates out of aqueous solution upon standing.

Possible Cause: The pH of the solution is too close to the pKa of the carboxylic acid, leading to the protonated, less soluble form of the compound.

Troubleshooting Steps:

  • Verify and Adjust pH: Measure the pH of the solution. Increase the pH further above the pKa of the compound to ensure it remains in its deprotonated, more soluble form.

  • Consider a Co-solvent: If further pH adjustment is not feasible for your experimental conditions, consider adding a small percentage of a water-miscible co-solvent.

Issue 2: Limited solubility in a desired organic solvent for a reaction.

Possible Cause: A single solvent may not be optimal for dissolving this compound.

Troubleshooting Steps:

  • Solvent Screening: Test the solubility in a range of common organic solvents with varying polarities.

  • Use a Co-solvent System: A mixture of solvents can be more effective. For example, a small amount of a more polar solvent might disrupt crystal lattice energy before a less polar solvent can solvate the molecule.

  • Gentle Heating: Applying gentle heat can sometimes help to dissolve the compound, but be cautious of potential degradation.

Data Presentation

Table 1: Properties of Common Solvents for Solubility Screening

SolventFormulaBoiling Point (°C)Density (g/mL)Dielectric Constant
WaterH₂O1001.00080.1
EthanolC₂H₆O78.50.78924.6
MethanolCH₄O64.70.79232.7
AcetoneC₃H₆O560.79120.7
Dimethyl Sulfoxide (DMSO)C₂H₆OS1891.10047.0
N,N-Dimethylformamide (DMF)C₃H₇NO1530.94438.3
AcetonitrileC₂H₃N820.78637.5
Dichloromethane (DCM)CH₂Cl₂39.61.3269.1

This table provides a reference for selecting appropriate solvents for solubility testing based on their physical properties.[4]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination
  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., DMSO).

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 9).

  • Solubility Measurement: Add a small, known volume of the stock solution to each buffer.

  • Equilibration: Shake the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Sample Analysis: Centrifuge the samples to pellet any undissolved compound. Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Co-solvent Solubility Enhancement
  • Solvent System Preparation: Prepare a series of solvent systems with varying ratios of a co-solvent (e.g., ethanol) and water (e.g., 0%, 10%, 20%, 50% ethanol in water).

  • Solubility Measurement: Add an excess amount of this compound to each solvent system.

  • Equilibration: Shake the samples at a constant temperature until equilibrium is reached.

  • Sample Analysis: Filter or centrifuge the samples to remove undissolved solid. Determine the concentration of the dissolved compound in the clear solution.

Protocol 3: Salt Formation for Improved Aqueous Solubility
  • Dissolution: Dissolve this compound in a suitable organic solvent (e.g., ethanol).

  • Base Addition: Add one molar equivalent of a suitable base (e.g., sodium hydroxide in water or ethanol) dropwise while stirring.

  • Salt Isolation: The salt may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure to yield the salt.

  • Solubility Confirmation: Test the solubility of the resulting salt in water and compare it to the original free acid.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Poor Solubility Observed is_aqueous Is the solvent aqueous? start->is_aqueous ph_adjustment Adjust pH > pKa is_aqueous->ph_adjustment Yes organic_solvent Is the solvent organic? is_aqueous->organic_solvent No co_solvent_aqueous Add Co-solvent (e.g., Ethanol, DMSO) ph_adjustment->co_solvent_aqueous salt_formation Consider Salt Formation co_solvent_aqueous->salt_formation end Solubility Improved salt_formation->end solvent_screening Screen Different Organic Solvents organic_solvent->solvent_screening co_solvent_organic Use Co-solvent System solvent_screening->co_solvent_organic heating Apply Gentle Heating co_solvent_organic->heating heating->end

Caption: A decision tree for troubleshooting solubility issues.

Solubility_Enhancement_Strategies cluster_physical Physical Modifications cluster_chemical Chemical Modifications particle_size Particle Size Reduction (Micronization) solid_dispersion Solid Dispersion ph_adjust pH Adjustment salt_form Salt Formation co_solvency Co-solvency compound 5-Isopropylthiophene- 3-carboxylic acid compound->particle_size compound->solid_dispersion compound->ph_adjust compound->salt_form compound->co_solvency

Caption: Overview of solubility enhancement techniques.

References

preventing polymerization of thiophene compounds during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with thiophene compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent unwanted polymerization during your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is thiophene polymerization and why is it a problem?

A1: Thiophene polymerization is an undesired side reaction where thiophene monomers link together to form polythiophene chains. This is problematic as it can significantly reduce the yield of your desired product, lead to the formation of insoluble and difficult-to-remove byproducts, and in some cases, cause a dangerous exothermic runaway reaction.[1] The electron-rich nature of the thiophene ring makes it susceptible to electrophilic attack, which can initiate this polymerization cascade.[2]

Q2: What are the primary triggers for thiophene polymerization during a reaction?

A2: The main triggers for unwanted polymerization of thiophene and its derivatives include:

  • Strong Lewis Acids: Aggressive Lewis acids, such as aluminum chloride (AlCl₃), are notorious for inducing polymerization of the thiophene ring, especially in reactions like Friedel-Crafts acylation.[2]

  • Strong Protic Acids: Very strong acidic conditions can lead to the protonation of the thiophene ring, initiating acid-catalyzed polymerization.[3][4] For instance, hot phosphoric acid can cause thiophene to form a trimer.[5]

  • Oxidizing Conditions: The thiophene ring can be polymerized through an oxidative mechanism.[2] Exposure to atmospheric oxygen or the presence of chemical oxidants can lead to the formation of dark, insoluble polymeric byproducts.[2]

  • High Temperatures: While stable at moderate temperatures, thiophene compounds can undergo thermal decomposition at elevated temperatures (e.g., exceeding 100°C), which may initiate polymerization.[2]

Q3: How do I choose the right catalyst to avoid polymerization?

A3: Catalyst selection is crucial. For electrophilic substitution reactions like Friedel-Crafts acylation, opt for milder Lewis acids. Stannic chloride (SnCl₄) is a well-established alternative to aluminum chloride that significantly minimizes the risk of thiophene polymerization.[2][6] Solid acid catalysts, such as certain zeolites, can also be a milder option.[2]

Q4: What is the role of an inert atmosphere in preventing polymerization?

A4: Conducting reactions under an inert atmosphere, such as nitrogen or argon, is a critical preventative measure. It displaces oxygen from the reaction vessel, thereby preventing oxidative polymerization, which is a common pathway for polythiophene formation.[2]

Q5: Are there chemical additives that can prevent polymerization?

A5: Yes, polymerization inhibitors or radical scavengers can be used. These compounds function by intercepting the reactive intermediates (like radical cations) that propagate the polymer chain. While specific inhibitors for every thiophene reaction are not always documented, general-purpose radical scavengers used in other polymerization-sensitive reactions can be effective. Examples of classes of inhibitors include stable free radicals, quinones, and certain phenolic compounds.[1] Thiophene derivatives themselves have been studied as radical scavengers.[7][8]

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Dark, insoluble precipitate forms during the reaction. Polymerization of the thiophene ring.1. Switch to a milder catalyst: If using a strong Lewis acid like AlCl₃, replace it with SnCl₄. 2. Lower the reaction temperature: Run the reaction at the lowest effective temperature. For many acylations, starting at 0°C is recommended.[2] 3. Ensure an inert atmosphere: Purge the reaction vessel with nitrogen or argon before adding reagents.[2]
Low yield of the desired product with a significant amount of tar-like residue. Competing polymerization reaction.1. Optimize reaction conditions: In addition to temperature and catalyst choice, ensure high-purity, dry solvents to avoid contaminants that could initiate side reactions.[2] 2. Consider a polymerization inhibitor: Add a small amount of a suitable radical scavenger. The choice of inhibitor will be reaction-specific.
Reaction works well at a small scale but fails upon scale-up. Inefficient heat transfer leading to localized overheating and polymerization.1. Improve stirring: Ensure vigorous and efficient stirring to maintain a homogeneous temperature throughout the reaction mixture. 2. Control the rate of addition: For exothermic reactions, add reagents dropwise with cooling to manage the heat generated.
During electropolymerization, the resulting polymer film is patchy and of poor quality. Over-oxidation of the polymer. The potential required to oxidize the monomer is often higher than the potential at which the polymer is stable.1. Use a monomer with a lower oxidation potential: Consider using 2,2'-bithiophene or a 3-substituted thiophene (e.g., 3-methylthiophene) as the starting material.[9] 2. Add a Lewis acid: The addition of BF₃·Et₂O can lower the oxidation potential of thiophene.[9]

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of Thiophene with Minimized Polymerization

This protocol utilizes a milder Lewis acid (stannic chloride) and controlled temperature to favor the desired acylation over polymerization.[2]

Materials:

  • Thiophene (0.2 mole)

  • Acetyl chloride (0.2 mole)

  • Stannic chloride (SnCl₄), freshly distilled (0.2 mole)

  • Dry benzene (200 cc)

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: Assemble a 500-cc three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a drying tube, all under a nitrogen or argon atmosphere.

  • Initial Mixture: Add thiophene (0.2 mole), acetyl chloride (0.2 mole), and 200 cc of dry benzene to the flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Catalyst Addition: With efficient stirring, add freshly distilled stannic chloride (0.2 mole) dropwise from the dropping funnel over approximately 40 minutes. It is crucial to maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, remove the cooling bath and continue stirring the mixture for an additional hour at room temperature.

  • Workup: Quench the reaction by carefully adding water. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-acetylthiophene.

Data Presentation

Table 1: Influence of Reaction Conditions on the Acylation of Thiophene

CatalystTemperatureAtmospherePolymerization Side ProductYield of 2-Acetylthiophene
Aluminum Chloride (AlCl₃)Room TemperatureAirSignificantLow
Aluminum Chloride (AlCl₃)0°C to Room Temp.InertModerateModerate
Stannic Chloride (SnCl₄) 0°C to Room Temp. Inert Minimal High
Iron(III) Chloride (FeCl₃)Room TemperatureAirPrimarily PolymerVery Low

This table provides a qualitative comparison based on literature reports. Actual yields may vary.

Visualizations

Signaling Pathways and Experimental Workflows

acid_catalyzed_polymerization cluster_initiation Initiation cluster_propagation Propagation thiophene Thiophene protonated_thiophene Protonated Thiophene (Reactive Intermediate) thiophene->protonated_thiophene + H+ (from strong acid) proton H+ dimer Dimer protonated_thiophene->dimer + Thiophene trimer Trimer dimer->trimer + Thiophene polymer Polythiophene trimer->polymer + n Thiophene

Caption: Acid-catalyzed polymerization of thiophene.

prevention_workflow start Start: Thiophene Reaction Setup reagent_prep Prepare High-Purity Reagents (Dry Solvents, Freshly Distilled Thiophene) start->reagent_prep inert_atmosphere Set up Reaction Under Inert Atmosphere (N2 or Ar) reagent_prep->inert_atmosphere catalyst_choice Choose Mild Catalyst (e.g., SnCl4 instead of AlCl3) inert_atmosphere->catalyst_choice temp_control Implement Temperature Control (e.g., Ice Bath for 0°C) catalyst_choice->temp_control reagent_addition Slow, Dropwise Addition of Reagents temp_control->reagent_addition reaction_monitoring Monitor Reaction Progress (TLC, GC-MS) reagent_addition->reaction_monitoring workup Standard Workup and Purification reaction_monitoring->workup troubleshoot Troubleshoot: Polymerization Observed reaction_monitoring->troubleshoot success High Yield of Desired Product workup->success troubleshoot->catalyst_choice Re-evaluate Catalyst troubleshoot->temp_control Lower Temperature Further

Caption: Workflow for preventing thiophene polymerization.

References

Navigating the Complexities of Substituted Thiophene Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and material scientists, the regioselective synthesis of substituted thiophenes is a cornerstone of modern organic chemistry. The thiophene motif is a critical pharmacophore and a fundamental building block for advanced electronic materials. However, achieving the desired substitution pattern with high selectivity and yield can be a significant challenge.

This technical support center provides a comprehensive resource for professionals engaged in the synthesis of substituted thiophenes. It offers detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues encountered in the laboratory.

Troubleshooting Guides

This section addresses specific problems that may arise during common synthetic procedures for preparing substituted thiophenes.

Gewald Synthesis

The Gewald reaction is a powerful multicomponent method for synthesizing 2-aminothiophenes. However, it is not without its challenges.

Question: My Gewald reaction is giving a low yield or failing to proceed. What are the likely causes and how can I troubleshoot it?

Answer: A low yield in a Gewald reaction can often be traced back to the initial Knoevenagel condensation step between the carbonyl compound and the active methylene nitrile.

  • Verify Starting Material Quality: Ensure that the ketone or aldehyde is free from impurities and that the active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) has not degraded.

  • Optimize Base Selection: The choice and amount of base are critical. Secondary amines like morpholine or piperidine are often effective catalysts for the Knoevenagel condensation.

  • Confirm Initial Condensation: To isolate the problem, consider running a small-scale reaction with only the carbonyl compound, active methylene nitrile, and base. Monitor the formation of the α,β-unsaturated nitrile intermediate by TLC or LC-MS to confirm this initial step is proceeding before adding sulfur.

Question: I've confirmed the initial condensation is working, but the overall yield of the 2-aminothiophene is still poor. What should I investigate next?

Answer: If the Knoevenagel condensation is successful, issues with the subsequent sulfur addition and cyclization are likely the culprit.

  • Suboptimal Temperature: The reaction temperature affects the rate of both sulfur addition and cyclization. While some reactions proceed at room temperature, others require heating. A temperature that is too low can lead to a sluggish reaction, while a temperature that is too high may promote side reactions. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimum for your specific substrates.

  • Incorrect Solvent: The polarity of the solvent can significantly impact the reaction. Polar solvents like ethanol, methanol, or DMF are commonly used as they can facilitate the condensation of intermediates with sulfur. The solubility of elemental sulfur in the chosen solvent is also a key consideration.

  • Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, leading to a lower yield of the 2-aminothiophene. The formation of this dimer is highly dependent on the reaction conditions. Adjusting the temperature or the rate of reagent addition may help to minimize this side reaction.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classical method for preparing thiophenes from 1,4-dicarbonyl compounds. A common challenge is the formation of furan byproducts.

Question: I am observing a significant amount of furan byproduct in my Paal-Knorr thiophene synthesis. How can I minimize its formation?

Answer: Furan formation is a competing pathway because the sulfurizing agents used in the Paal-Knorr synthesis also act as dehydrating agents, which can promote the cyclization of the 1,4-dicarbonyl to a furan.[1]

  • Choice of Sulfurizing Agent: Switching from phosphorus pentasulfide (P₄S₁₀) to Lawesson's reagent can improve selectivity for the thiophene product. Lawesson's reagent is often a milder and more efficient thionating agent.[1]

  • Temperature Control: Maintain the lowest effective temperature for the reaction to proceed. Higher temperatures favor the dehydration pathway leading to furan formation.[1]

  • Reaction Time: Monitor the reaction closely by TLC or GC-MS and stop the reaction once the starting material is consumed. Prolonged reaction times, especially at elevated temperatures, can increase furan formation.[1]

  • Reagent Stoichiometry: Using a sufficient excess of the sulfurizing agent can help to favor the thionation pathway over the competing dehydration reaction.[1]

Question: My Paal-Knorr reaction is very slow, or I have a lot of unreacted starting material. How can I improve the conversion?

Answer: Poor conversion can be due to several factors, including substrate reactivity and the activity of the sulfurizing agent.

  • Increase Temperature Cautiously: For less reactive substrates, a gradual increase in temperature may be necessary. However, monitor for byproduct formation.

  • Solvent Choice: Using a higher-boiling, anhydrous, non-polar solvent such as toluene or xylene can help to drive the reaction to completion.

  • Activity of Sulfurizing Agent: Ensure that the phosphorus pentasulfide or Lawesson's reagent is fresh and has been stored under anhydrous conditions. These reagents can degrade upon exposure to moisture, leading to reduced reactivity.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a versatile method for preparing substituted thiophenes, but can present its own set of challenges.

Question: I am experiencing low yields in my Fiesselmann synthesis. What are the potential causes and solutions?

Answer: Low yields in the Fiesselmann synthesis can arise from incomplete reaction, side reactions, or difficulties in product isolation.

  • Base Selection: The choice of base is crucial for the initial deprotonation and subsequent cyclization steps. Common bases include sodium ethoxide or potassium tert-butoxide. The strength and stoichiometry of the base may need to be optimized for your specific substrates.

  • Reaction Temperature: The reaction is often carried out at room temperature or with gentle heating. If the reaction is sluggish, a modest increase in temperature may improve the rate. However, excessive heat can lead to decomposition.

  • Purity of Starting Materials: Ensure that the α,β-acetylenic ester and the thioglycolic acid derivative are of high purity. Impurities can interfere with the reaction.

  • Side Reactions: Potential side reactions include polymerization of the acetylenic ester or decomposition of the thioglycolic acid derivative. Slow addition of the base or running the reaction at a lower concentration may help to minimize these issues.

Question: I am having difficulty with the regioselectivity of my Fiesselmann synthesis when using unsymmetrical starting materials. How can I control the regiochemical outcome?

Answer: The regioselectivity of the Fiesselmann synthesis is primarily determined by the electronic and steric properties of the substituents on the α,β-acetylenic ester.

  • Electronic Effects: The initial nucleophilic attack of the thioglycolate is generally favored at the more electrophilic carbon of the triple bond. Electron-withdrawing groups will direct the attack to the β-carbon, while electron-donating groups will favor attack at the α-carbon.

  • Steric Hindrance: Bulky substituents can hinder the approach of the nucleophile, directing it to the less sterically encumbered position.

  • Modern Variations: For challenging substrates, consider modern variations of the Fiesselmann synthesis that employ catalysts or different reaction conditions to achieve higher regiocontrol.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is best for preparing 2-aminothiophenes?

A1: The Gewald synthesis is the most common and versatile method for preparing polysubstituted 2-aminothiophenes.[2] It is a one-pot, multicomponent reaction that allows for the assembly of highly functionalized thiophenes from simple starting materials.[2]

Q2: How can I synthesize a 3,4-disubstituted thiophene with high regioselectivity?

A2: The synthesis of 3,4-disubstituted thiophenes often requires a multi-step approach. One common strategy is to start with a pre-functionalized thiophene, such as 3,4-dibromothiophene, and then introduce the desired substituents through sequential cross-coupling reactions.[3]

Q3: What are the key considerations for achieving high regioselectivity in the functionalization of a pre-existing thiophene ring?

A3: The regioselectivity of electrophilic substitution on a thiophene ring is governed by the electronic properties of the existing substituents. Electron-donating groups generally direct substitution to the ortho and para positions (C2 and C5), while electron-withdrawing groups direct to the meta position (C4). For nucleophilic substitution, the opposite is generally true. Modern methods like directed ortho-metalation can provide excellent regiocontrol by using a directing group to deliver the electrophile to a specific position.

Q4: I am having trouble with my Suzuki coupling reaction on a bromothiophene. What are some common troubleshooting steps?

A4: Common issues in Suzuki couplings with bromothiophenes include catalyst deactivation, low reactivity of the bromothiophene, and side reactions.

  • Catalyst and Ligand Choice: Ensure you are using an appropriate palladium catalyst and ligand system. For challenging couplings, more electron-rich and bulky phosphine ligands can enhance catalyst activity.

  • Base and Solvent: The choice of base and solvent system is critical. A thorough degassing of the solvent is necessary to prevent catalyst oxidation.

  • Side Reactions: Homocoupling of the boronic acid and dehalogenation of the bromothiophene are common side reactions. Running the reaction under a strict inert atmosphere and using minimal amounts of water can help to reduce these issues.

Q5: How can I effectively purify my substituted thiophene product?

A5: Purification of substituted thiophenes can be challenging due to the presence of closely related byproducts and residual reagents.

  • Aqueous Workup: A thorough aqueous workup is essential to remove inorganic salts and water-soluble impurities.[1]

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purification. A careful selection of the eluent system is necessary to achieve good separation.[1]

  • Distillation: For volatile thiophene products, distillation under reduced pressure can be an effective purification method.[1]

  • Recrystallization: If the thiophene product is a solid, recrystallization can provide a highly pure material.[1]

Data Presentation

The following tables provide a summary of typical reaction conditions and yields for the synthesis of substituted thiophenes using various methods.

Table 1: Comparison of Sulfurizing Agents in Paal-Knorr Synthesis of 2,5-Dimethylthiophene

Sulfurizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
P₄S₁₀Toluene110475[1]
Lawesson's ReagentToluene110285[1]

Table 2: Gewald Synthesis of Various 2-Aminothiophenes

KetoneActive Methylene NitrileBaseSolventTemperature (°C)Time (h)Yield (%)
CyclohexanoneEthyl CyanoacetateMorpholineEthanol50288
AcetoneMalononitrileDiethylamineMethanolRT475
4-MethylacetophenoneEthyl CyanoacetatePiperidineDMF70382

Experimental Protocols

Protocol 1: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • To a mixture of cyclohexanone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).

  • Add a catalytic amount of morpholine dropwise to the stirred mixture.

  • Heat the reaction mixture at a gentle reflux (around 50-60 °C) for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture in an ice bath to induce crystallization.

  • Collect the precipitated product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to yield the pure 2-aminothiophene derivative.

Protocol 2: Paal-Knorr Synthesis of 2,5-Dimethylthiophene using Lawesson's Reagent
  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,5-hexanedione (1 equivalent) and Lawesson's reagent (0.5 equivalents) in anhydrous toluene.

  • Heat the mixture to reflux (approximately 110°C) for 2 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the mixture over ice water and extract with diethyl ether.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain 2,5-dimethylthiophene.[1]

Protocol 3: Suzuki Coupling of 2-Bromothiophene with Phenylboronic Acid
  • To a flame-dried round-bottom flask, add 2-bromothiophene (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 ratio) via syringe.

  • Heat the reaction mixture to 90°C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4]

Visualizations

Gewald Reaction Mechanism

Gewald_Mechanism cluster_1 Knoevenagel Condensation cluster_2 Sulfur Addition & Cyclization A Ketone/Aldehyde + Active Methylene Nitrile B α,β-Unsaturated Nitrile A->B Base C Sulfur Addition B->C Sulfur, Base D Thiolate Intermediate C->D E Intramolecular Cyclization D->E F 2-Aminothiophene E->F Tautomerization

A simplified workflow of the Gewald reaction mechanism.
Paal-Knorr Thiophene Synthesis Troubleshooting

Paal_Knorr_Troubleshooting start Low Yield or Byproduct Formation q1 High Furan Byproduct? start->q1 s1 Switch to Lawesson's Reagent Lower Temperature Shorter Reaction Time q1->s1 Yes q2 Slow/Incomplete Reaction? q1->q2 No end Improved Yield and Selectivity s1->end s2 Increase Temperature Cautiously Use High-Boiling Solvent Check Reagent Activity q2->s2 Yes q2->end No s2->end

A decision tree for troubleshooting the Paal-Knorr synthesis.
General Workflow for Regioselective Synthesis

Regioselective_Synthesis_Workflow start Define Target Substituted Thiophene step1 Choose Synthetic Strategy start->step1 step2a Ring Construction (e.g., Gewald, Paal-Knorr, Fiesselmann) step1->step2a step2b Functionalization of Pre-formed Ring step1->step2b step3a Select Starting Materials for Regiocontrol step2a->step3a step3b Select Regioselective Reaction (e.g., Cross-Coupling, Directed Metalation) step2b->step3b step4 Optimize Reaction Conditions (Solvent, Temp, Catalyst, Base) step3a->step4 step3b->step4 step5 Purify and Characterize Product step4->step5 end Target Molecule Obtained step5->end

A general workflow for planning a regioselective thiophene synthesis.

References

purification strategies for removing impurities from carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of carboxylic acids.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the purification of carboxylic acids synthesized via various methods.

Q1: My final carboxylic acid product is a yellow or brown color. What is the likely cause and how can I fix it?

Potential Cause: Discoloration often indicates the presence of residual impurities such as oxidized organic compounds or iodide compounds, particularly if iodide was used as a promoter in a carbonylation reaction.[1] Some metal complexes used as catalysts can also be colored and may be present in the final product.[1]

Recommended Solutions:

  • Oxidative Treatment: Before the final distillation, treat the crude acid with an oxidizing agent like hydrogen peroxide.[1][2] This can convert colored impurities into forms that are more easily separated.[1]

  • Activated Carbon: Perform a purification step using activated carbon, which can adsorb colored impurities.[1]

  • Catalyst Removal: Ensure the complete removal of any metal catalysts used in the synthesis.[1]

Q2: I'm observing low yield after recrystallization. What are the common reasons for this?

Potential Cause: Significant product loss during recrystallization can be due to several factors: using too much solvent, cooling the solution too quickly, or premature filtration.

Recommended Solutions:

  • Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.[1]

  • Cooling Rate: Allow the solution to cool slowly to room temperature to encourage the formation of large, pure crystals.[3] Rapid cooling in an ice bath can cause the product to precipitate out in an impure state. Once at room temperature, cooling in an ice bath can then be used to maximize the yield of crystals.[1][3]

  • Avoid Premature Filtration: Do not filter the solution while it is still hot, as a significant amount of the product may still be dissolved in the solvent.

Q3: My carboxylic acid is not crystallizing from the solution. What steps can I take to induce crystallization?

Potential Cause: The solution may be supersaturated, or there may be no nucleation sites for crystal growth to begin. It's also possible that too much solvent was added.[4]

Recommended Solutions:

  • Scratching: Scratch the inside of the flask with a glass stirring rod at the surface of the solution. This can create microscopic scratches on the glass that serve as nucleation sites.[4]

  • Seed Crystal: Add a small crystal of the pure carboxylic acid to the solution.[1][4] This "seed" will act as a template for other molecules to crystallize upon.

  • Solvent Evaporation: If too much solvent was used, gently heat the solution to evaporate some of the solvent and increase the concentration of the carboxylic acid.[4]

Q4: I'm having trouble separating my carboxylic acid from unreacted starting materials, particularly neutral organic compounds.

Potential Cause: Simple purification methods like recrystallization may not be effective if the impurities have similar solubility profiles to the desired product.

Recommended Solution:

  • Acid-Base Extraction: This is a highly effective method for separating carboxylic acids from neutral or basic impurities.[5][6] Dissolve the crude mixture in an organic solvent (like diethyl ether) and extract with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide).[5][7][8] The carboxylic acid will be deprotonated to its water-soluble salt and move to the aqueous layer, leaving the neutral impurities in the organic layer.[7][8] The aqueous layer can then be acidified to precipitate the pure carboxylic acid, which can be recovered by filtration or extraction.[5]

Q5: How can I remove residual metal catalysts (e.g., Palladium, Rhodium) from my carboxylic acid product?

Potential Cause: Metal catalysts used in synthesis can be difficult to remove completely by simple filtration, especially if they are soluble in the reaction mixture.[9]

Recommended Solutions:

  • Adsorption: Pass the product solution through a bed of an adsorbent material like activated carbon, alumina, or silica gel.[1]

  • Metal Scavengers: Use specialized metal scavengers, such as silica-based thiols, which are highly effective at binding to and removing metal complexes.[1]

  • Extraction: Employ a biphasic system where the catalyst is selectively partitioned into one phase (often aqueous) for removal.[1]

  • Precipitation: In some cases, changing the solvent polarity or adding a specific agent can cause the metal catalyst to precipitate, allowing for its removal by filtration.[1]

Data on Purification Strategies

The following table summarizes the effectiveness of various purification techniques for removing common impurities from carboxylic acid synthesis.

Purification MethodTarget ImpurityTypical Purity AchievedRecovery YieldAdvantagesDisadvantages
Recrystallization Unreacted starting materials, side products with different solubilities>99%60-90%Highly effective for solid carboxylic acids; can yield very pure crystals.[1]Can have lower yields; requires finding a suitable solvent.[1]
Acid-Base Extraction Neutral and basic organic impurities>98%>90%Excellent for separating acids from non-acidic impurities.[5][6]Requires the use of acids and bases; may form emulsions.[1]
Distillation (Atmospheric) Non-volatile impurities, solvents>99%>90%Good for thermally stable, volatile liquid carboxylic acids.Not suitable for high-boiling or thermally sensitive compounds.[10]
Vacuum Distillation High-boiling impurities>99%>85%Allows distillation at lower temperatures, preventing decomposition of the product.[10][11]Requires specialized equipment.
Column Chromatography Structurally similar impurities, isomers>99.5%50-80%High resolving power for complex mixtures.[12][13]Can be time-consuming and require large volumes of solvent.
Metal Scavengers Residual metal catalysts (Pd, Rh, etc.)< 5 ppm metal>95%Highly specific and efficient for metal removal.[1]The cost of the scavenger material can be high.

Experimental Protocols

Protocol 1: Purification of a Solid Carboxylic Acid by Recrystallization

This protocol describes the general procedure for purifying a solid carboxylic acid using a single-solvent recrystallization method.

  • Solvent Selection: Choose a solvent in which the carboxylic acid is highly soluble at elevated temperatures but poorly soluble at low temperatures.[1] Common solvents include water, ethanol, and mixtures like toluene/petroleum ether.[5]

  • Dissolution: Place the crude carboxylic acid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate, adding small portions of hot solvent until the solid is completely dissolved.[1][4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes to adsorb the colored impurities.[3]

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[1][3] Large, pure crystals should form. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1][3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining impurities.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.[1]

Protocol 2: Purification by Acid-Base Extraction

This protocol outlines the steps for separating a carboxylic acid from neutral impurities.

  • Dissolution: Dissolve the crude mixture containing the carboxylic acid and neutral impurities in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Extraction: Add an aqueous solution of a weak base, such as 5% sodium bicarbonate, to the separatory funnel.[7] The amount should be sufficient to deprotonate all the carboxylic acid.

  • Separation: Stopper the funnel, invert it, and vent frequently to release any pressure from carbon dioxide evolution.[7] Shake the funnel gently and then allow the layers to separate. The deprotonated carboxylic acid salt will be in the upper aqueous layer, while the neutral impurities will remain in the lower organic layer.

  • Collection: Drain the lower organic layer. Then, drain the upper aqueous layer containing the carboxylate salt into a clean flask.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., concentrated HCl) until the solution is acidic (test with pH paper). The carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the purified carboxylic acid by vacuum filtration, wash with cold water, and dry.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_decision Initial Assessment cluster_purification Purification Methods cluster_analysis Purity Analysis start Crude Carboxylic Acid is_solid Is the product solid? start->is_solid extraction Acid-Base Extraction start->extraction  Contains neutral/basic impurities chromatography Chromatography start->chromatography  Complex mixture recrystallization Recrystallization is_solid->recrystallization Yes distillation Distillation is_solid->distillation No (Liquid) analysis Purity Check (TLC, HPLC, NMR) recrystallization->analysis distillation->analysis extraction->analysis chromatography->analysis analysis->recrystallization Impure pure_product Pure Product analysis->pure_product Purity Confirmed

Caption: General experimental workflow for carboxylic acid purification.

Troubleshooting_Tree start Purification Issue q1 What is the main issue? start->q1 a1 Discolored Product q1->a1 Color a2 Low Yield q1->a2 Yield a3 No Crystals Forming q1->a3 Crystallization a4 Persistent Impurities q1->a4 Purity s1 Treat with activated carbon or H2O2. Ensure complete catalyst removal. a1->s1 s2 Use minimum hot solvent. Cool slowly. a2->s2 s3 Scratch flask, add seed crystal, or evaporate some solvent. a3->s3 s4 Perform acid-base extraction or column chromatography. a4->s4

Caption: Troubleshooting decision tree for carboxylic acid purification.

References

how to avoid decarboxylation of thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiophene-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and utilizing thiophene-3-carboxylic acid in various chemical transformations while minimizing the risk of decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern for thiophene-3-carboxylic acid?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For thiophene-3-carboxylic acid, this process leads to the formation of thiophene, an undesired byproduct. This reaction is typically promoted by factors such as high temperatures, strong acidic or basic conditions, and the presence of certain transition metal catalysts. Preventing decarboxylation is crucial for maximizing the yield of the desired product and ensuring the purity of the reaction mixture.

Q2: Under what conditions is thiophene-3-carboxylic acid prone to decarboxylation?

A2: Thiophene-3-carboxylic acid can undergo decarboxylation under several conditions:

  • Thermal Stress: Elevated temperatures, especially above its melting point (136-141 °C), can induce thermal decarboxylation.

  • Strong Acids: Heating in the presence of strong acids can catalyze the removal of the carboxyl group.

  • Strong Bases: Strong bases can facilitate decarboxylation, particularly at higher temperatures.

  • Transition Metal Catalysis: Certain transition metals, especially copper and palladium complexes at high temperatures, can promote decarboxylative side reactions.

Q3: How can I monitor for decarboxylation during my reaction?

A3: You can monitor the progress of your reaction and check for the formation of the decarboxylated byproduct, thiophene, using techniques such as:

  • Thin Layer Chromatography (TLC): Thiophene is significantly less polar than thiophene-3-carboxylic acid. A new, less polar spot appearing on the TLC plate can indicate decarboxylation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method to detect and quantify the volatile thiophene byproduct.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals corresponding to thiophene in the ¹H NMR spectrum of your reaction mixture is a clear indicator of decarboxylation.

Troubleshooting Guides

Issue 1: Significant decarboxylation observed during esterification.

Problem: You are attempting to esterify thiophene-3-carboxylic acid, but are observing a low yield of the desired ester and the formation of thiophene.

Troubleshooting Steps:

  • Lower the Reaction Temperature: High temperatures are a primary driver of decarboxylation. If using a traditional Fischer esterification method with a strong acid catalyst like sulfuric acid, try running the reaction at a lower temperature for a longer period.

  • Use Milder Activation Methods: Instead of strong acids and high heat, consider using milder coupling agents that allow the reaction to proceed at or near room temperature.

    • DCC/DMAP Method: The use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent with a catalytic amount of 4-dimethylaminopyridine (DMAP) is an effective method for esterification at mild temperatures.[3]

    • POCl₃ Method: Phosphoryl chloride (POCl₃) can be used for the esterification of aromatic carboxylic acids at room temperature with primary alcohols, often yielding quantitative results.[4]

Decision Workflow for Esterification

EsterificationWorkflow start Esterification of Thiophene-3-Carboxylic Acid check_decarboxylation Significant Decarboxylation? start->check_decarboxylation high_temp High Reaction Temperature? check_decarboxylation->high_temp Yes success Successful Esterification (Minimal Decarboxylation) check_decarboxylation->success No strong_acid Using Strong Acid Catalyst? high_temp->strong_acid No solution_temp Lower Reaction Temperature (e.g., RT to 60°C) high_temp->solution_temp Yes solution_coupling Use Mild Coupling Agents (e.g., DCC/DMAP, POCl3) strong_acid->solution_coupling Yes failure Problem Persists? Consider Protecting Group Strategy strong_acid->failure No solution_temp->success solution_coupling->success

Caption: Troubleshooting workflow for esterification.

Issue 2: Decarboxylation during amidation reactions.

Problem: While synthesizing an amide from thiophene-3-carboxylic acid, a significant amount of thiophene is formed as a byproduct.

Troubleshooting Steps:

  • Avoid High Temperatures: Direct thermal amidation requires high temperatures and should be avoided.

  • Utilize Peptide Coupling Reagents: These reagents are designed to form amide bonds under mild conditions, typically at room temperature, thus minimizing the risk of decarboxylation.

    • EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a widely used and effective coupling system for forming amides at room temperature.[5][6][7] The addition of HOBt is known to suppress side reactions and can be used in catalytic amounts.[5]

    • HATU/DIPEA: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is another powerful coupling agent for challenging amide bond formations.

Comparative Data: Amidation Conditions

Coupling ReagentTemperatureBaseTypical Yield of AmideRisk of Decarboxylation
None (Thermal)> 150°CNoneVariable to LowHigh
EDC/HOBt0°C to RTDIPEAGood to ExcellentLow
HATU0°C to RTDIPEAExcellentVery Low
Issue 3: Decarboxylation during palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling).

Problem: You are performing a Suzuki coupling with a bromo- or iodothiophene-3-carboxylic acid, and are observing loss of the carboxylic acid group.

Troubleshooting Steps:

  • Protect the Carboxylic Acid Group: The free carboxylic acid can interfere with the catalytic cycle and may be susceptible to decarboxylation at the elevated temperatures often required for cross-coupling. Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction is a common and effective strategy. The ester is generally more stable under typical Suzuki conditions.

  • Optimize Reaction Conditions:

    • Temperature: Use the lowest temperature at which the reaction proceeds efficiently. A screen of temperatures (e.g., 70°C, 90°C, 110°C) can help identify the optimal balance between reaction rate and stability of the starting material.[8][9]

    • Catalyst and Ligand: The choice of palladium catalyst and ligand can significantly impact the reaction. For challenging couplings, modern catalyst systems with bulky phosphine ligands (e.g., Buchwald ligands) may allow for lower reaction temperatures and catalyst loadings, thereby reducing the risk of decarboxylation.

    • Base: Use the mildest base that effectively promotes the reaction. Strong bases can contribute to decarboxylation. Common bases for Suzuki coupling include K₂CO₃, K₃PO₄, and Cs₂CO₃.

Logical Relationship for Suzuki Coupling

SuzukiLogic cluster_prevention Strategies to Prevent Decarboxylation cluster_reaction Reaction cluster_outcome Outcome protect_acid Protect Carboxylic Acid (e.g., as Methyl Ester) suzuki_coupling Suzuki Coupling of Halothiophene-3-carboxylate protect_acid->suzuki_coupling mild_temp Use Mild Temperatures (e.g., < 100°C) mild_temp->suzuki_coupling optimize_catalyst Optimize Catalyst/Ligand (e.g., Buchwald Ligands) optimize_catalyst->suzuki_coupling desired_product High Yield of Coupled Product suzuki_coupling->desired_product byproduct Minimal Decarboxylation (Thiophene Formation) suzuki_coupling->byproduct

Caption: Key strategies for successful Suzuki coupling.

Experimental Protocols

Protocol 1: Mild Esterification of Thiophene-3-carboxylic Acid using DCC/DMAP

Objective: To synthesize the methyl ester of thiophene-3-carboxylic acid with minimal decarboxylation.

Materials:

  • Thiophene-3-carboxylic acid

  • Methanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene-3-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add methanol (1.2 eq) to the solution.

  • Add DMAP (0.1 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amidation of Thiophene-3-carboxylic Acid using EDC/HOBt

Objective: To synthesize N-benzylthiophene-3-carboxamide under mild conditions.

Materials:

  • Thiophene-3-carboxylic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a solution of thiophene-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add benzylamine (1.1 eq) followed by DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5][6][7]

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales.

References

stability of 5-Isopropylthiophene-3-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Isopropylthiophene-3-carboxylic acid under acidic conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected degradation of the compound in an acidic formulation. The thiophene ring is susceptible to protonation and subsequent oxidation, especially under harsh acidic conditions.[1]Buffer the formulation to a less acidic pH if possible. Conduct a forced degradation study to identify the degradation products and pathway.
Inconsistent results in stability studies. Variability in experimental conditions such as temperature, pH, and light exposure.[2]Strictly control and monitor all experimental parameters. Use a validated stability-indicating analytical method.[3][4]
Difficulty in separating the parent compound from its degradants by HPLC. Co-elution of the parent compound and degradation products.Optimize the HPLC method by adjusting the mobile phase composition, gradient, column type, and temperature. Consider using LC-MS for better peak purity assessment and identification of degradants.[5]
Formation of colored byproducts during acid stress testing. Potential polymerization or complex degradation of the thiophene ring.Characterize the colored impurities using spectroscopic techniques (e.g., UV-Vis, MS, NMR) to understand the degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

Q2: What are the likely degradation pathways for this compound under acidic stress?

A2: Under acidic conditions, a potential degradation pathway involves the protonation of the thiophene ring. This can make the ring more susceptible to oxidation, potentially leading to the formation of a thiophene-S-oxide, which is generally unstable and can undergo further reactions.[1] Another possibility is acid-catalyzed hydrolysis of the carboxylic acid group, although this is generally less likely under typical experimental conditions compared to reactions involving the thiophene ring itself.

Q3: How can I perform a forced degradation study to assess the acid stability of this compound?

A3: A forced degradation study under acidic conditions typically involves exposing a solution of the compound to a known concentration of acid (e.g., 0.1 M or 1 M HCl) at a specific temperature (e.g., room temperature or elevated temperatures like 60°C) for a defined period.[3][4] Samples are taken at various time points, neutralized, and then analyzed by a stability-indicating method, such as HPLC, to determine the extent of degradation.[3]

Q4: What analytical techniques are best suited for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for stability studies as it can separate the parent compound from its degradation products and quantify them.[3][5] For more detailed analysis and structural elucidation of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[5]

Quantitative Data Summary

As specific quantitative stability data for this compound is not publicly available, the following table provides a representative example of how such data would be presented.

Acid Condition Temperature (°C) Time (hours) Degradation (%) Major Degradant(s) Observed
0.1 M HCl2524< 1Not Detected
0.1 M HCl60245.2Degradant A
1 M HCl25248.7Degradant A, Degradant B
1 M HCl602425.4Degradant A, Degradant B, Degradant C

Experimental Protocols

Protocol: Acidic Forced Degradation Study

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Prepare a control sample by adding 1 mL of purified water to 1 mL of the stock solution.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 60°C) for a predetermined period (e.g., 24 hours). It is advisable to collect samples at intermediate time points (e.g., 2, 4, 8, 12 hours) to understand the degradation kinetics.

  • Sample Neutralization: At each time point, withdraw an aliquot of the sample and immediately neutralize it with an equivalent amount of a suitable base (e.g., 0.1 M NaOH or 1 M NaOH). This is crucial to stop further degradation.[3]

  • Analysis: Analyze the neutralized samples and the control sample using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products.

  • Data Evaluation: Calculate the percentage of degradation of this compound at each time point relative to the initial concentration in the control sample. Identify and characterize any significant degradation products using techniques like LC-MS.

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting Logic issue Unexpected Degradation cause Acid Lability of Thiophene Ring issue->cause is likely caused by action Buffer pH / Conduct Forced Degradation cause->action necessitates to

Caption: Troubleshooting logic for unexpected degradation.

experimental_workflow cluster_workflow Forced Degradation Workflow start Prepare Stock Solution stress Apply Acidic Stress (e.g., 0.1M HCl, 60°C) start->stress sample Sample at Time Points stress->sample neutralize Neutralize Sample sample->neutralize analyze HPLC / LC-MS Analysis neutralize->analyze end Evaluate Degradation analyze->end

References

Technical Support Center: Optimizing Catalyst Selection for Thiophene Carboxylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of thiophene carboxylation.

Troubleshooting Guide

This guide addresses common issues encountered during thiophene carboxylation experiments, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Yield Catalyst Poisoning: The sulfur atom in the thiophene ring can act as a poison for many transition metal catalysts, particularly palladium.[1]- Catalyst Choice: Employ catalyst systems known for their tolerance to sulfur-containing substrates, such as certain silver or copper complexes. - Ligand Selection: For palladium-catalyzed reactions, use bulky, electron-rich phosphine ligands which can enhance catalyst activity and stability.[2] - Increased Catalyst Loading: Incrementally increasing the catalyst loading can sometimes compensate for poisoning effects.
Poor C-H Bond Activation: The C-H bond of thiophene can be difficult to cleave, which is often the rate-determining step.[1][3]- Stronger Base: In base-mediated reactions, switch to a stronger base like cesium pivalate, which has shown to be more effective than acetates.[1] - Optimized Reaction Temperature: Gradually increase the reaction temperature while monitoring for side product formation. High temperatures (e.g., 300 °C) have been shown to improve yields in some systems.[1]
Inactive Catalyst: The catalyst may have decomposed or was not properly activated.- Use Fresh Catalyst: Ensure the catalyst is fresh and handled under an inert atmosphere if it is air-sensitive. - Activation Procedure: Verify that the correct catalyst activation procedure is being followed as per the literature for the specific catalytic system.
Suboptimal CO₂ Pressure: Insufficient CO₂ pressure can limit the carboxylation step.- Optimize CO₂ Pressure: Experiment with varying CO₂ pressures. For some base-mediated systems, an optimal pressure of around 8 bar has been identified.[1]
Catalyst Decomposition (e.g., formation of palladium black) Thermal Instability of Catalyst: The palladium catalyst, particularly Pd(OAc)₂, can be thermally unstable at higher temperatures, leading to the formation of inactive palladium black.[4][5]- Use of CO/CO₂ Binary System: The use of a pressurized CO/CO₂ mixture has been shown to suppress the thermal decomposition of the active palladium species and improve catalyst durability.[4][5] - Lower Reaction Temperature: If possible, run the reaction at the lowest temperature that still provides a reasonable reaction rate.
Formation of Side Products/Low Selectivity Multiple Reactive Sites: Thiophene has multiple C-H bonds that can potentially be carboxylated, leading to a mixture of products (e.g., thiophene-2-carboxylate and thiophene-2,5-dicarboxylate).[1]- Control Reaction Temperature: The reaction temperature can influence selectivity. For instance, in some base-mediated systems, lower temperatures (e.g., 200 °C) favor the formation of the monocarboxylated product, while higher temperatures (>220 °C) lead to the dicarboxylated product.[1] - Ligand Control: In palladium-catalyzed reactions, the choice of ligand can influence the regioselectivity of the C-H activation.[2]
Decarboxylation of Product: The desired thiophene carboxylic acid product may decarboxylate under the reaction conditions.- Milder Reaction Conditions: If product degradation is suspected, attempt the reaction under milder temperature and pressure conditions. - In-situ Derivatization: Consider a one-pot procedure where the carboxylate product is immediately converted to a more stable ester.
Difficulty in Product Purification Presence of Unreacted Starting Materials and Reagents: Unreacted thiophene, base, or coupling reagents can co-elute with the product during chromatography.- Aqueous Work-up: Perform a thorough aqueous work-up. Washing the crude product with a dilute acid can remove basic impurities, while a dilute base wash can remove unreacted acidic starting materials.[6] - Recrystallization: For solid products, recrystallization is an effective method for achieving high purity.[6][7]
Product Degradation on Silica Gel: Sensitive thiophene derivatives can decompose on acidic silica gel.- Use Neutralized Silica Gel: Treat the silica gel with a base (e.g., triethylamine) before packing the column. - Alternative Stationary Phases: Consider using a different stationary phase, such as alumina.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal catalyst for my thiophene carboxylation reaction?

A1: The choice of catalyst depends on several factors, including the specific thiophene substrate, desired selectivity, and reaction conditions.

  • Palladium-based catalysts (e.g., Pd(OAc)₂) are commonly used but can be susceptible to sulfur poisoning.[4][5] The use of bulky, electron-rich ligands can mitigate this issue.[2]

  • Silver-based catalysts (e.g., Ag(I) salts) have also been employed and may offer better tolerance to sulfur.[3]

  • Base-mediated systems using alkali carbonates (e.g., Cs₂CO₃) and a carboxylate co-salt (e.g., cesium pivalate) offer a transition-metal-free alternative, though they may require higher temperatures.[1]

Q2: What is the role of ligands in palladium-catalyzed thiophene carboxylation?

A2: Ligands play a crucial role in stabilizing the palladium catalyst, enhancing its reactivity, and influencing the selectivity of the reaction.[2] Sterically demanding and electron-rich phosphine ligands can increase the nucleophilicity of the palladium center, facilitating the C-H activation step and protecting the metal from deactivation by the thiophene's sulfur atom.[2]

Q3: My reaction is not proceeding to completion. What are the first troubleshooting steps I should take?

A3: If your reaction has stalled, consider the following:

  • Purity of Reagents: Ensure all starting materials and solvents are pure and dry.

  • Reaction Conditions: Re-evaluate and optimize the temperature, pressure, and reaction time. A modest increase in temperature or extended reaction time might be beneficial.

  • Catalyst Activity: Use a fresh batch of catalyst and ensure it is handled under an inert atmosphere if required.

Q4: How can I improve the regioselectivity of the carboxylation?

A4: Regioselectivity can be influenced by:

  • Temperature: As seen in some base-mediated systems, lower temperatures may favor mono-carboxylation, while higher temperatures can lead to di-carboxylation.[1]

  • Directing Groups: The presence of certain functional groups on the thiophene ring can direct the carboxylation to a specific position.

  • Ligand Choice: In transition metal catalysis, the steric and electronic properties of the ligand can control which C-H bond is activated.[2]

Q5: What are the key considerations for scaling up thiophene carboxylation for drug development?

A5: For drug development, scalability, cost-effectiveness, and product purity are paramount.

  • Catalyst Cost: Transition-metal-free, base-mediated systems may be more cost-effective for large-scale synthesis.[1]

  • Process Safety: High-pressure and high-temperature reactions require specialized equipment and safety protocols.

  • Purification: Developing a robust and scalable purification protocol (e.g., crystallization over chromatography) is crucial for obtaining the active pharmaceutical ingredient (API) with the required purity.[6]

Data Presentation

Table 1: Effect of Carboxylate Co-salt and Temperature on Base-Mediated Thiophene Carboxylation

Reaction Conditions: Thiophene, Cs₂CO₃, and carboxylate co-salt in a solvent-free medium.

EntryCarboxylate Co-saltTemperature (°C)Product(s)Yield (%)
1Cesium Acetate200Thiophene-2-carboxylateTrace
2Cesium Acetate220Thiophene-2-carboxylate & Thiophene-2,5-dicarboxylate-
3Cesium Acetate300Thiophene-2-carboxylate & Thiophene-2,5-dicarboxylate4.98
4Cesium Pivalate300Thiophene-2-carboxylate & Thiophene-2,5-dicarboxylate~48.3 (9.7 times higher than acetate)

Data adapted from Zhang, Q., et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO₂ in the Solvent-Free Carbonate Medium.[1]

Table 2: Performance of Palladium Catalysts in the Direct Carbonylation of Thiophenes

Reaction Conditions: Thiophene derivative, Pd(OAc)₂, p-benzoquinone, CO/CO₂ atmosphere, Acetic Acid solvent, 100 °C.

EntryThiophene SubstrateCatalyst Loading (mol%)Yield (%)
12-Ethylthiophene195
22-Pentylthiophene192
32-Phenylthiophene588
42,5-Dimethylthiophene199

Data adapted from Yamamoto, Y., et al. (2023). Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO₂-binary conditions leading to carboxylic acids.[4][5]

Experimental Protocols

1. Palladium-Catalyzed Direct Carbonylation of 2-Ethylthiophene

This protocol is adapted from the work of Yamamoto, Y., et al. (2023).[4][5]

  • Reaction Setup: In a high-pressure reactor equipped with a magnetic stir bar, add 2-ethylthiophene (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), and p-benzoquinone (p-BQ, 1.2 mmol).

  • Solvent Addition: Add acetic acid (AcOH, 5 mL) to the reactor.

  • Pressurization: Seal the reactor and purge with CO gas three times. Then, pressurize with CO to 10 atm, followed by pressurization with CO₂ to a total pressure of 50 atm.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Work-up: After cooling the reactor to room temperature, carefully vent the gases. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-ethylthiophene-5-carboxylic acid.

2. Base-Mediated Carboxylation of Thiophene

This protocol is based on the study by Zhang, Q., et al. (2022).[1]

  • Reactant Preparation: In a high-pressure stainless steel autoclave, thoroughly mix cesium carbonate (Cs₂CO₃, 40% by weight of total salts) and cesium pivalate (CsOPiv, 60% by weight of total salts).

  • Substrate Addition: Add thiophene (10 mmol) to the salt mixture.

  • Reaction Setup: Seal the autoclave and purge with CO₂ gas. Pressurize the reactor with CO₂ to 8 bar.

  • Reaction: Heat the autoclave to 300 °C and maintain the temperature for the desired reaction time, with vigorous stirring.

  • Work-up: After cooling the reactor to room temperature, carefully vent the CO₂. Dissolve the solid residue in water.

  • Acidification and Extraction: Acidify the aqueous solution to pH 2-3 with concentrated HCl. Extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude thiophene carboxylic acid products. Further purification can be achieved by recrystallization or column chromatography.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Carboxylation Reaction cluster_workup Product Work-up & Isolation cluster_purification Purification & Analysis start Start setup Prepare Reactor & Reagents start->setup pressurize Pressurize with CO₂ / CO setup->pressurize heat Heat & Stir pressurize->heat monitor Monitor Reaction Progress (TLC/GC-MS) heat->monitor cool Cool & Depressurize monitor->cool quench Quench & Extract cool->quench dry Dry & Concentrate quench->dry purify Purify (Chromatography/Recrystallization) dry->purify analyze Characterize Product (NMR, MS) purify->analyze end End analyze->end

Caption: General experimental workflow for thiophene carboxylation.

Troubleshooting_Flowchart start Low/No Yield q1 Catalyst System? start->q1 pd_cat Palladium-based q1->pd_cat Pd base_cat Base-mediated q1->base_cat Base sol_pd1 Sulfur Poisoning? pd_cat->sol_pd1 sol_base1 Weak Base? base_cat->sol_base1 sol_pd2 Check Ligand (Bulky, e- rich) sol_pd1->sol_pd2 Yes q2 Reaction Conditions? sol_pd1->q2 No sol_pd3 Increase Catalyst Loading sol_pd2->sol_pd3 sol_base2 Use Stronger Base (e.g., Cs-pivalate) sol_base1->sol_base2 Yes sol_base1->q2 No sol_cond1 Optimize Temp. & Pressure q2->sol_cond1 sol_cond2 Ensure Reagent Purity sol_cond1->sol_cond2

Caption: Troubleshooting flowchart for low yield in thiophene carboxylation.

Signaling_Pathway cluster_catalytic_cycle Palladium-Catalyzed Carboxylation Cycle pd_catalyst Pd(II) Catalyst (e.g., Pd(OAc)₂) ch_activation C-H Bond Activation pd_catalyst->ch_activation + Thiophene th_pd_complex Thiophene-Pd Complex pd_thienyl Palladacycle Intermediate ch_activation->pd_thienyl co2_insertion CO₂ Insertion pd_thienyl->co2_insertion + CO₂ pd_carboxylate Pd-Carboxylate Complex co2_insertion->pd_carboxylate product_release Product Release & Catalyst Regeneration pd_carboxylate->product_release product_release->pd_catalyst Regeneration product Thiophene Carboxylic Acid product_release->product Product

Caption: Simplified mechanism of Pd-catalyzed thiophene carboxylation.

References

Technical Support Center: Managing Reaction Temperature for Selective Thiophene Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiophene functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide targeted guidance on controlling reaction temperature to achieve desired selectivity and yield.

Frequently Asked Questions (FAQs)

Q1: Why is temperature so critical for achieving regioselectivity in thiophene functionalization?

A1: Temperature is a crucial parameter because the different positions on the thiophene ring (C2, C3, C4, C5) have varying levels of reactivity, which can be selectively targeted under specific thermal conditions. The C2 position is generally the most acidic and electronically favored for many reactions.[1] Low temperatures are often vital to control kinetic versus thermodynamic product formation. For instance, in lithiation reactions, very low temperatures (e.g., -78 °C) are used to ensure selective deprotonation at the C2 position while preventing side reactions or isomerization.[1] In contrast, some catalytic reactions like direct C-H arylations may require elevated temperatures to overcome activation energy barriers, but exceeding the optimal temperature can lead to a loss of selectivity and the formation of multiple isomers.[2]

Q2: What are the general temperature ranges for common thiophene functionalization reactions?

A2: The optimal temperature is highly dependent on the specific reaction, substrate, and catalyst system. However, some general ranges are:

  • Deprotonation/Lithiation: Typically performed at very low temperatures, such as -78 °C to -60 °C, to ensure high selectivity and prevent reagent decomposition.[1][3][4]

  • Suzuki Coupling: Often requires heating, commonly between 65 °C and 120 °C, to drive the catalytic cycle efficiently.[5][6]

  • Direct C-H Arylation: Conditions vary widely. While many methods require high temperatures (80–150 °C), newer catalytic systems enable these reactions to proceed at or near room temperature (30 °C to 50 °C).[2][7]

  • Asymmetric Catalysis: Low temperatures (e.g., -60 °C) are often crucial for achieving high enantioselectivity.[3][4]

Q3: How does increasing the reaction temperature typically affect product yield and selectivity?

A3: Increasing the reaction temperature can have competing effects. It generally increases the reaction rate, which can improve yield if the reaction is sluggish. However, higher temperatures can also lead to undesirable outcomes such as decomposition of starting materials, reagents, or products, and a decrease in selectivity.[8] For example, in Suzuki couplings, excessive heat can promote side reactions like dehalogenation and homocoupling.[5] In catalytic C-H activation, higher temperatures might provide enough energy to activate less reactive C-H bonds, leading to a mixture of isomers and reduced regioselectivity.[1]

Q4: Can I run thiophene functionalization reactions at room temperature?

A4: Yes, modern catalysis has made room-temperature functionalization of thiophenes possible for certain reactions, particularly direct C-H arylations.[2] These methods offer significant advantages, including milder conditions, wider functional group tolerance, and operational simplicity.[2] However, these reactions often rely on highly specialized catalyst systems, such as those involving a silver(I) co-catalyst, and may not be universally applicable to all substrates.[2][7]

Troubleshooting Guides

Issue 1: Poor Regioselectivity (e.g., Mixture of C2 and C3 isomers)

Q: My C-H activation reaction is producing a mixture of C2 and C7 isomers on a benzothiophene core. How can I improve selectivity for the C2 position?

A: A mixture of isomers indicates that the reaction conditions are activating multiple pathways.[1] To favor C2-selective arylation, consider the following temperature-related adjustments:

  • Lower the Reaction Temperature: High temperatures can overcome the inherent reactivity difference between C-H bonds. Lowering the temperature may favor the kinetically preferred C2 position. For some palladium-catalyzed arylations, a silver(I)-mediated C-H activation at lower temperatures has proven effective for C2 selectivity.[1]

  • Increase Reaction Time: To compensate for the slower rate at a lower temperature, you may need to extend the reaction time.[5]

  • Review Catalyst System: The choice of catalyst and ligands is paramount. Some systems are inherently more selective at specific temperatures. If temperature adjustments are insufficient, consider screening different ligands or catalysts designed for high regioselectivity.[9]

Issue 2: Low or No Product Yield

Q: My Suzuki coupling reaction is sluggish and giving a low yield. Should I just increase the heat?

A: While insufficient temperature can lead to a sluggish reaction, simply increasing the heat may cause other problems.[5] A systematic approach is better:

  • Gradually Increase Temperature: First, try increasing the temperature in small increments (e.g., 10 °C) while carefully monitoring the reaction for product formation versus decomposition.[5] Many Suzuki reactions on thiophenes run well around 90 °C.[5]

  • Ensure an Inert Atmosphere: Oxygen can degrade the palladium catalyst, especially at higher temperatures, leading to low yield.[5][10] Ensure your reaction setup is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Check Reagent Solubility: If reagents are not fully dissolved at the current temperature, the reaction will be slow. Consider a different solvent system that ensures solubility for all components at a moderate temperature.[10]

  • Evaluate Catalyst/Ligand Stability: The chosen catalyst and ligand must be stable at the reaction temperature. If you suspect catalyst degradation (e.g., formation of palladium black), consider a more robust catalyst system or ligand.[10]

Issue 3: Product Decomposition or Side Reactions

Q: I'm observing significant protodeboronation and dehalogenation in my Suzuki coupling reaction at 100 °C. What can I do?

A: Protodeboronation (replacement of the boron group with hydrogen) and dehalogenation are common side reactions, often exacerbated by high temperatures.[5][10]

  • Lower the Reaction Temperature: This is the most direct way to minimize these side reactions. Try running the reaction at a lower temperature (e.g., 80 °C) for a longer duration.[8]

  • Minimize Water Content: While some water is often necessary for the Suzuki reaction, excessive amounts can promote dehalogenation. Use the minimum required amount or consider anhydrous conditions if your system allows.[5]

  • Optimize the Base: The choice and concentration of the base can influence side reactions. A weaker base or a different base/solvent combination might be less prone to causing decomposition at your target temperature.

  • Reduce Reaction Time: Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed to prevent the product from degrading under prolonged heating.[5]

Data Presentation: Temperature Effects on Thiophene Functionalization

Table 1: Temperature Optimization for Suzuki Coupling of Bromothiophenes

Thiophene SubstrateAryl Boronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
3,4-DibromothiophenePhenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O9012-24~70-85Good conditions for mono-arylation with controlled stoichiometry.[5]
2,5-Dibromo-3-thiophene aldehydeEDOT boronic esterPdCl₂(PPh₃)₂K₃PO₄THF/H₂O6524~75Lower temperature used to preserve the aldehyde functionality.[6]
Generic BromothiopheneGeneric Arylboronic AcidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O10012>90Higher temperatures may require robust Buchwald-type ligands.[10]
Generic BromothiopheneGeneric Arylboronic AcidSBA-15-EDTA-Pd-DMF120-HighExample of a higher temperature reaction with a specialized catalyst.[11]

Table 2: Temperature Effects on Regioselectivity of Direct C-H Arylation

Thiophene SubstrateAryl HalideCatalyst SystemBase / AdditiveSolventTemp (°C)Yield (%)Regioselectivity (C2:C3)Reference
Benzo[b]thiophene4-IodotoluenePd(OAc)₂ / Ag₂ONaOAcHFIP3085>98:<2Near-room temperature conditions provide excellent C2 selectivity.[7]
Benzo[b]thiophene4-IodotoluenePd(OAc)₂ / Ag₂O-HFIP5089>98:<2Slightly elevated temperature to reduce catalyst loading.[2]
ThiopheneIodoarenesPdCl₂ / P(OCH(CF₃)₂)₃--80-150Moderate-HighModerate-HighOlder methods often required high temperatures, leading to lower selectivity.[2]

Experimental Protocols

Protocol 1: Low-Temperature C2-Lithiation and Functionalization of Thiophene

This protocol describes a general method for the selective functionalization at the C2 position via lithiation at low temperature.

Materials:

  • Thiophene substrate (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.05 equiv) in hexanes

  • Electrophile (e.g., N,N-Dimethylformamide for formylation, 1.2 equiv)

  • Argon or Nitrogen gas supply

  • Dry ice/acetone bath (-78 °C)

Methodology:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Initial Cooling: Charge the flask with the thiophene substrate and anhydrous THF. Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. Exothermic reactions can cause localized heating and side reactions if the addition is too fast.[8]

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete deprotonation at the C2 position.

  • Electrophilic Quench: Add the desired electrophile dropwise, again maintaining the temperature at -78 °C.

  • Warming: After the addition is complete, allow the reaction to stir at -78 °C for another 1-2 hours before slowly warming to room temperature.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Palladium-Catalyzed Suzuki Coupling of a Bromothiophene

This protocol provides a general procedure for the Suzuki coupling of a bromothiophene derivative, optimized to minimize side reactions.

Materials:

  • Bromothiophene substrate (1.0 equiv)

  • Aryl boronic acid (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent system (e.g., 1,4-Dioxane/Water 4:1)

  • Argon or Nitrogen gas supply

Methodology:

  • Setup: To a flame-dried Schlenk flask, add the bromothiophene, aryl boronic acid, and base under a positive flow of argon.

  • Degassing: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere. This step is critical to prevent catalyst degradation and homocoupling side reactions.[5]

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst.

  • Heating: Heat the reaction mixture to the desired temperature (start with 80-90 °C) and stir.[5][8] Monitor the reaction progress by TLC or GC-MS every few hours.

  • Troubleshooting during Reaction: If the reaction is sluggish after 4-6 hours, consider increasing the temperature by 10 °C. If side products begin to appear, immediately lower the temperature.[5]

  • Work-up: Upon completion (or when starting material is consumed), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow cluster_start Initial Observation cluster_analysis Problem Analysis cluster_solution Corrective Actions cluster_end Outcome start Low Yield or Poor Selectivity in Thiophene Reaction check_temp Is Temperature Optimal? start->check_temp check_side_rxn Side Reactions or Decomposition? check_temp->check_side_rxn Yes adjust_temp Adjust Temperature: - Lower for selectivity - Increase for rate check_temp->adjust_temp No lower_temp Lower Temperature & Increase Reaction Time check_side_rxn->lower_temp Yes optimize_reagents Optimize Catalyst/Solvent & Ensure Inert Atmosphere check_side_rxn->optimize_reagents No monitor Monitor Progress (TLC/GC-MS) adjust_temp->monitor lower_temp->monitor optimize_reagents->monitor success Reaction Optimized monitor->success

Caption: Troubleshooting workflow for temperature-related issues.

Selectivity_Decision_Tree start Goal: Selective Thiophene Functionalization reaction_type What is the reaction type? start->reaction_type lithiation Deprotonation/ Lithiation reaction_type->lithiation Anionic suzuki Cross-Coupling (e.g., Suzuki) reaction_type->suzuki Catalytic Coupling cha Direct C-H Activation reaction_type->cha Catalytic C-H temp_low Use Very Low Temp (-78 to -60 °C) for C2 Selectivity lithiation->temp_low temp_mid Use Moderate Heat (60 to 100 °C) Balance rate & side reactions suzuki->temp_mid temp_variable Temperature is Key for Regioselectivity cha->temp_variable temp_cha_low Modern Catalyst: Use Low/Room Temp (30-50 °C) for C2 temp_variable->temp_cha_low temp_cha_high Traditional Catalyst: Requires High Temp (>80 °C), risk of low selectivity temp_variable->temp_cha_high

Caption: Decision tree for selecting reaction temperature.

References

Validation & Comparative

Structural Confirmation of 5-Isopropylthiophene-3-carboxylic Acid: A Comparative ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the unambiguous structural confirmation of novel molecules is a critical step. This guide provides a comparative ¹H NMR analysis for the structural elucidation of 5-Isopropylthiophene-3-carboxylic acid, a substituted thiophene derivative of interest in medicinal chemistry. By comparing its expected spectral data with that of related compounds, we can confidently assign the proton signals and confirm the molecular structure.

Predicted ¹H NMR Spectral Data for this compound

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals. The chemical shifts are influenced by the electronic effects of the electron-donating isopropyl group and the electron-withdrawing carboxylic acid group.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
-COOH~12.0 - 13.0Singlet (broad)1H
H-2 (Thiophene)~8.1Doublet1H
H-4 (Thiophene)~7.3Doublet1H
-CH(CH₃)₂~3.1Septet1H
-CH(CH₃)₂~1.3Doublet6H

Comparative ¹H NMR Data of Thiophene Derivatives

To validate the predicted chemical shifts for this compound, a comparison with structurally similar molecules is invaluable. The following table summarizes the experimental ¹H NMR data for thiophene-3-carboxylic acid and 2-methylthiophene.

CompoundProtonChemical Shift (δ, ppm)MultiplicityIntegration
Thiophene-3-carboxylic acid [1]-COOH12.08Singlet (broad)1H
H-28.243Doublet1H
H-47.574Doublet of doublets1H
H-57.340Doublet of doublets1H
2-Methylthiophene H-57.05Doublet of doublets1H
H-36.881Doublet of doublets1H
H-46.745Doublet of doublets1H
-CH₃2.487Singlet3H
5-Bromothiophene-3-carboxylic acid -Data not fully available--

Analysis of Substituent Effects:

  • Carboxylic Acid Group: The strongly electron-withdrawing carboxylic acid group at the 3-position significantly deshields the adjacent H-2 proton in thiophene-3-carboxylic acid, pushing its chemical shift downfield to approximately 8.24 ppm. A similar effect is expected for the H-2 proton in this compound.

  • Isopropyl Group: The electron-donating isopropyl group at the 5-position is expected to shield the thiophene ring protons to some extent, causing an upfield shift compared to unsubstituted thiophene. The characteristic splitting pattern of an isopropyl group, a septet for the methine proton and a doublet for the methyl protons, is a key identifier.[2][3] The methine proton's chemical shift will be influenced by the aromatic ring.

  • Thiophene Ring Protons: The protons on the thiophene ring typically appear in the aromatic region of the spectrum.[4] Their precise chemical shifts and coupling constants are diagnostic of the substitution pattern.

Experimental Protocol for ¹H NMR Analysis

A standardized protocol ensures the acquisition of high-quality, reproducible ¹H NMR spectra.

1. Sample Preparation:

  • Dissolve 5-10 mg of the thiophene derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard single-pulse sequence.

  • Spectral Width: Approximately 15 ppm, centered around 7 ppm.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: A 1-2 second delay between scans to allow for full proton relaxation.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift axis using the TMS signal.

  • Integrate the signals to determine the relative number of protons for each resonance.

Structural Elucidation Workflow

The process of confirming the structure of this compound using ¹H NMR follows a logical progression from sample preparation to spectral analysis and comparison.

G cluster_0 Preparation & Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis & Comparison cluster_3 Conclusion Sample_Prep Sample Preparation (Dissolution in CDCl₃ + TMS) NMR_Acquisition ¹H NMR Data Acquisition (400 MHz Spectrometer) Sample_Prep->NMR_Acquisition Processing Data Processing (FT, Phasing, Integration) NMR_Acquisition->Processing Signal_Assignment Signal Assignment (Chemical Shift, Multiplicity, Integration) Processing->Signal_Assignment Comparative_Analysis Comparative Analysis (vs. Known Thiophene Derivatives) Signal_Assignment->Comparative_Analysis Structural_Confirmation Structural Confirmation of This compound Comparative_Analysis->Structural_Confirmation

Caption: Workflow for structural confirmation via ¹H NMR.

Alternative Analytical Techniques

While ¹H NMR is a powerful tool, its data should be corroborated with other analytical techniques for comprehensive structural elucidation.

  • ¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. The number of signals corresponds to the number of unique carbon environments.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can further support the proposed structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carbonyl (C=O) of the carboxylic acid and the C-H bonds of the alkyl and aromatic moieties.

By combining the predicted ¹H NMR data with a comparative analysis of related compounds and supplementary data from other analytical methods, researchers can achieve a high level of confidence in the structural assignment of this compound.

References

A Comparative Guide to the Biological Activity of 5-Isopropylthiophene-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 5-Isopropylthiophene-3-carboxylic acid and its structural analogs. The following sections detail the anti-inflammatory, kinase inhibitory, and anticancer properties of these compounds, supported by experimental data from peer-reviewed studies. Detailed methodologies for key assays are provided to facilitate the replication and validation of these findings.

Overview of Thiophene-3-carboxylic Acid Analogs

Thiophene-3-carboxylic acid derivatives are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The biological effects of these molecules are highly dependent on the nature and position of substituents on the thiophene ring. This guide focuses on comparing the parent compound, this compound, with analogs that feature variations at the 5-position (e.g., phenyl substitution) and modifications of the carboxylic acid moiety at the 3-position (e.g., carboxamides). The activities explored include anti-inflammatory effects, inhibition of c-Jun N-terminal kinase (JNK), and cytotoxicity against various cancer cell lines.

Comparative Biological Activity

Anti-inflammatory Activity

Table 1: Comparison of Anti-inflammatory Activity of 5-Substituted Thiophene-3-carboxylic Acid Analogs

Compound IDR Group (Position 5)R' Group (Position 3)Biological Activity
1 Isopropyl-COOHData not available
2a Phenyl-COOHIL-1 Antagonist, Suppresses Adjuvant-Induced Arthritis
5d 4-Bromophenyl-CH₂COOHPotent suppression of Adjuvant-Induced Arthritis
5h 4-Chlorophenyl-CH₂COOCH₃Potent suppression of Adjuvant-Induced Arthritis
5i 4-Bromophenyl-CH₂COOCH₃Potent suppression of Adjuvant-Induced Arthritis
Kinase Inhibitory Activity: JNK Inhibition

The c-Jun N-terminal kinases (JNKs) are critical mediators of cellular responses to stress and are implicated in various diseases, including neurodegenerative disorders and cancer. Thiophene-3-carboxamide derivatives have been identified as dual inhibitors of JNK, acting as both ATP and JIP mimetics.[1] Structure-activity relationship studies have revealed that the carboxamide group at the 3-position is crucial for activity. Replacement of the carboxamide with a carboxylic acid results in a dramatic loss of JNK1 inhibitory activity.[1]

Table 2: Comparison of JNK1 Inhibitory Activity of Thiophene-3-carboxamide vs. Thiophene-3-carboxylic Acid

Compound IDR Group (Position 2)Functional Group (Position 3)JNK1 IC₅₀ (µM)
7 N-acetyl-N-phenyl-CONH₂3.6
5a N-acetyl-N-phenyl-COOH> 100[1]
25 N-acetyl-N-(2-chlorophenyl)-CONH₂1.4
27 N-acetyl-N-(3-chlorophenyl)-CONH₂2.6
Anticancer Activity

Various thiophene derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. The mechanism of action and potency are highly dependent on the substitution pattern of the thiophene core. For example, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized as anticancer agents targeting the RhoA/ROCK pathway.[2][3] Other studies have identified thiophene-based compounds with cytotoxic effects on melanoma, colorectal, and breast cancer cell lines.

Table 3: Cytotoxicity of Various Thiophene Analogs Against Cancer Cell Lines

Compound ClassSpecific CompoundCancer Cell LineIC₅₀ (µM)
Benzo[b]thiophene-3-carboxamide 1,1-dioxideb19 MDA-MB-231 (Breast)Not specified, but significant inhibition
Thiophene CarboxamideMB-D2 A375 (Melanoma)Not specified, but significant cytotoxic effect
Thiophene CarboxamideMB-D2 HT-29 (Colorectal)Not specified, but significant cytotoxic effect
Thiophene CarboxamideMB-D2 MCF-7 (Breast)Not specified, but significant cytotoxic effect
Thiophene-based ChalconeChalcone 3c MCF-7 (Breast)5.52

Experimental Protocols

Adjuvant-Induced Arthritis (AIA) in Rats

This model is widely used for the preclinical evaluation of anti-arthritic drugs.

  • Induction: Arthritis is induced in rats by a single intradermal injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis at the base of the tail or in a hind paw.

  • Treatment: Test compounds are typically administered orally or via injection, starting from the day of adjuvant injection (prophylactic protocol) or after the onset of arthritis (therapeutic protocol).

  • Assessment: The severity of arthritis is evaluated by measuring paw swelling (plethysmometry) and by a visual arthritis score. At the end of the study, histological analysis of the joints can be performed to assess inflammation, pannus formation, and bone resorption.

In Vitro JNK Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a JNK isoform.

  • Principle: The assay quantifies the phosphorylation of a JNK substrate (e.g., c-Jun or ATF2) by the JNK enzyme in the presence of ATP.

  • Procedure:

    • Recombinant JNK1 enzyme is incubated with the test compound at various concentrations in a kinase assay buffer.

    • The kinase reaction is initiated by the addition of a substrate (e.g., GST-c-Jun) and ATP (often radiolabeled [γ-³²P]ATP or in a system with a fluorescent readout).

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity incorporated into the substrate or by using a phospho-specific antibody in an ELISA or Western blot format.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined from the dose-response curve.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

    • After the treatment period, the culture medium is replaced with a medium containing MTT solution, and the plate is incubated for a few hours to allow formazan formation.

    • A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

JNK_Signaling_Pathway JNK Signaling Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis / Inflammation cJun->Apoptosis Inhibitor Thiophene-3-carboxamides Inhibitor->JNK

Caption: JNK Signaling Pathway and the inhibitory action of thiophene-3-carboxamides.

IL1_Signaling_Pathway IL-1 Signaling Pathway IL1 IL-1 IL1R IL-1 Receptor (IL-1R) IL1->IL1R MyD88 MyD88 IL1R->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB Activation TRAF6->NFkB MAPK MAPK Activation (p38, JNK) TRAF6->MAPK Inflammation Inflammatory Gene Expression NFkB->Inflammation MAPK->Inflammation Antagonist 5-Phenylthiophene-3-carboxylic acid analogs Antagonist->IL1R

Caption: IL-1 Signaling Pathway and the antagonistic action of thiophene analogs.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_workflow Workflow A 1. Seed Cells in 96-well plate B 2. Add Test Compounds (various concentrations) A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (formazan formation) D->E F 6. Solubilize Formazan (add DMSO) E->F G 7. Measure Absorbance (~570 nm) F->G H 8. Calculate IC50 G->H

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

References

Purity Validation of 5-Isopropylthiophene-3-carboxylic Acid: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity validation of 5-Isopropylthiophene-3-carboxylic acid. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their specific needs, ensuring the quality and reliability of this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Accurate determination of its purity is critical to ensure the safety, efficacy, and reproducibility of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for purity assessment due to its high resolution, sensitivity, and robustness. This guide details a validated HPLC-UV method and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC-UV) Method

A reversed-phase HPLC method with UV detection is a reliable and precise technique for quantifying the purity of this compound and its potential impurities.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and prepare in the same manner as the standard solution.

  • System Suitability: Perform at least five replicate injections of the standard solution. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis cluster_report Reporting prep_standard Prepare Standard Solution system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_standard Inject Standard system_suitability->inject_standard acquire_data Acquire Chromatograms inject_standard->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity (%) integrate_peaks->calculate_purity final_report Generate Final Report calculate_purity->final_report

Caption: Workflow for the purity validation of this compound by HPLC.

Comparison with Alternative Analytical Methods

While HPLC-UV is a robust method, other techniques can provide complementary information for a comprehensive purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities. For non-volatile carboxylic acids like this compound, derivatization is typically required to increase their volatility.

Experimental Protocol Outline: GC-MS Analysis

  • Derivatization: Convert the carboxylic acid to a more volatile ester (e.g., methyl or silyl ester) using a suitable derivatizing agent.

  • GC Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient to separate compounds based on their boiling points.

  • MS Detection: Use electron ionization (EI) to generate mass spectra for compound identification by library matching and quantification.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a specific reference standard of the analyte.[1][2][3][4][5]

Experimental Protocol Outline: qNMR Analysis

  • Sample Preparation: Accurately weigh the sample and a certified internal standard with a known purity into an NMR tube. Dissolve in a deuterated solvent.

  • NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of signals).

  • Data Analysis: Integrate the signals of the analyte and the internal standard. The purity of the analyte is calculated based on the integral values, the number of protons contributing to each signal, and the known purity and weight of the internal standard.

Comparative Data Summary

The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and qNMR for the purity validation of this compound.

ParameterHPLC-UVGC-MS (with Derivatization)qNMR
Principle Chromatographic separation based on polarity, followed by UV detection.Chromatographic separation based on volatility, followed by mass spectrometric detection.[6]Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.[2]
Primary Use Purity determination and quantification of known and unknown impurities.Identification and quantification of volatile and semi-volatile impurities.[7][8]Absolute purity determination without a specific reference standard.[1]
Linearity (r²) > 0.999> 0.995Not applicable (direct measurement)
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 5.0%< 1.0%
Limit of Detection (LOD) ~0.01 µg/mL~0.1 ng/mL (analyte dependent)~0.1%
Limit of Quantification (LOQ) ~0.03 µg/mL~0.3 ng/mL (analyte dependent)~0.3%
Sample Throughput HighMedium (derivatization step)Low to Medium
Strengths High precision, robustness, and automation capabilities.High sensitivity and specificity for impurity identification.High accuracy, primary method, and structural information.
Limitations Requires a reference standard for quantification.Derivatization can be complex and introduce errors.Lower sensitivity than chromatographic methods, requires a high-field NMR.

Conclusion

The choice of analytical method for the purity validation of this compound depends on the specific requirements of the analysis.

  • HPLC-UV is the recommended method for routine quality control due to its high precision, robustness, and suitability for automation.

  • GC-MS is a valuable complementary technique for the identification and quantification of volatile and semi-volatile impurities that may not be detected by HPLC.

  • qNMR serves as an excellent primary method for the absolute purity determination of reference standards and for orthogonal validation of chromatographic methods.

For a comprehensive purity assessment, a combination of these orthogonal techniques is often employed in the pharmaceutical industry to ensure the highest quality of drug substances.

References

Mass Spectrometry Analysis: A Comparative Guide to the Fragmentation Patterns of 5-Isopropylthiophene-3-carboxylic acid and Thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometry fragmentation patterns of 5-Isopropylthiophene-3-carboxylic acid and its parent compound, Thiophene-3-carboxylic acid. Understanding these fragmentation patterns is crucial for the structural elucidation and identification of these compounds in complex matrices, a common requirement in drug discovery and development. While experimental data for this compound is not widely available, this guide leverages established fragmentation principles and comparative data from Thiophene-3-carboxylic acid to predict its mass spectral behavior.

Comparative Analysis of Fragmentation Patterns

The introduction of an isopropyl group at the 5-position of the thiophene ring is expected to introduce characteristic fragmentation pathways, primarily benzylic cleavage, which are absent in the fragmentation of Thiophene-3-carboxylic acid. The following table summarizes the key expected and observed mass-to-charge ratios (m/z) for the major fragments of both compounds under electron ionization (EI).

Fragment Proposed Structure m/z (this compound) m/z (Thiophene-3-carboxylic acid) Relative Intensity (Thiophene-3-carboxylic acid)
Molecular Ion [M]+•C8H10O2S+• / C5H4O2S+•170128High
[M-CH3]+C7H7O2S+155--
[M-OH]+C8H9OS+ / C5H3OS+153111High
[M-COOH]+C7H9S+ / C4H3S+12583Moderate
[M-C3H7]+C5H3O2S+127--
Thiophenoyl CationC5H3OS+111111High
Thiophene Radical CationC4H4S+•8484Moderate

Note: Data for this compound is predicted based on fragmentation rules. Data for Thiophene-3-carboxylic acid is based on available spectral data.

Predicted vs. Observed Fragmentation

Thiophene-3-carboxylic acid: The mass spectrum of Thiophene-3-carboxylic acid is characterized by a prominent molecular ion peak (m/z 128). The major fragmentation pathways involve the loss of the hydroxyl radical (-OH) to form the thiophenoyl cation (m/z 111), which is often the base peak. Subsequent loss of carbon monoxide (CO) from this fragment can lead to the formation of the thiophene radical cation (m/z 83).

This compound: The molecular ion is expected at m/z 170. The presence of the isopropyl group introduces a key fragmentation pathway: benzylic cleavage. This involves the loss of a methyl radical (-CH3) to form a stable secondary carbocation at m/z 155. This fragment is anticipated to be a significant peak in the spectrum. The loss of the entire isopropyl group (-C3H7) would result in a fragment at m/z 127. Similar to the parent compound, losses of -OH (m/z 153) and -COOH (m/z 125) are also expected.

Experimental Protocols

A standard protocol for the analysis of these compounds by gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is provided below.

1. Sample Preparation:

  • Dissolve 1 mg of the analyte (this compound or Thiophene-3-carboxylic acid) in 1 mL of a suitable solvent (e.g., methanol, dichloromethane).

  • If necessary, derivatize the carboxylic acid group (e.g., by methylation with diazomethane or silylation with BSTFA) to improve volatility for GC analysis.

2. Gas Chromatography (GC) Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column coated with a mid-polar phase (e.g., 5% phenyl-methylpolysiloxane).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 min at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Visualizing the Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways.

G cluster_0 This compound Fragmentation M_170 [C8H10O2S]+• m/z = 170 (Molecular Ion) F_155 [C7H7O2S]+ m/z = 155 M_170->F_155 - •CH3 F_153 [C8H9OS]+ m/z = 153 M_170->F_153 - •OH F_125 [C7H9S]+ m/z = 125 M_170->F_125 - •COOH

Caption: Predicted fragmentation of this compound.

G cluster_1 Thiophene-3-carboxylic acid Fragmentation M_128 [C5H4O2S]+• m/z = 128 (Molecular Ion) F_111 [C5H3OS]+ m/z = 111 M_128->F_111 - •OH F_83 [C4H3S]+ m/z = 83 F_111->F_83 - CO

Caption: Fragmentation pathway of Thiophene-3-carboxylic acid.

Experimental Workflow

The logical flow of a typical mass spectrometry experiment for compound analysis is depicted below.

G A Sample Preparation (Dissolution/Derivatization) B GC Injection A->B C Separation on GC Column B->C D Ionization (EI, 70 eV) C->D E Mass Analysis (Quadrupole) D->E F Detection E->F G Data Acquisition & Processing F->G

Caption: GC-MS experimental workflow for compound analysis.

comparative study of different synthetic routes to 5-Isopropylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of plausible synthetic routes for the preparation of 5-Isopropylthiophene-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science. While a definitive, optimized synthesis for this specific molecule is not widely published, this document outlines several potential pathways based on established and reliable reactions in thiophene chemistry. The comparison focuses on key metrics such as reaction yields for analogous transformations, reagent accessibility, and overall synthetic strategy.

Executive Summary of Synthetic Strategies

Three primary synthetic strategies are proposed and evaluated, starting from readily available thiophene precursors. Each route offers distinct advantages and disadvantages in terms of step count, potential for side reactions, and overall efficiency. The choice of the optimal route will likely depend on the specific requirements of the research, including scale, purity needs, and available starting materials.

The proposed routes are:

  • Route 1: Friedel-Crafts Acylation and Subsequent Reduction. This classic approach involves the acylation of a thiophene-3-carboxylic acid derivative, followed by reduction of the introduced ketone.

  • Route 2: Suzuki Cross-Coupling. This modern approach utilizes a palladium-catalyzed cross-coupling reaction to introduce the isopropyl group onto a brominated thiophene precursor.

  • Route 3: Grignard Reaction and Subsequent Dehydration/Hydrogenation. This pathway involves the reaction of a Grignard reagent with an ester derivative of a brominated thiophene, followed by dehydration and reduction steps.

Comparative Data of Key Reactions

The following table summarizes quantitative data for key transformations analogous to the steps in the proposed synthetic routes. This data is extracted from literature reports on similar substrates and provides a basis for comparison.

Reaction Type Starting Material Example Product Example Reagents and Conditions Yield (%) Reference
Friedel-Crafts AcylationThiophene2-AcetylthiopheneAcetic anhydride, Zeolite C25, 80°C, 5h96.3[1]
Wolff-Kishner Reduction2-Acetylthiophene2-EthylthiopheneHydrazine hydrate, KOH, Ethylene glycol, heatHigh (not quantified)[2]
Clemmensen ReductionAryl alkyl ketonesAryl alkanesZn(Hg), conc. HCl(Not specified for thiophenes)[3][4]
BrominationThiophene-3-carboxylic acid5-Bromothiophene-3-carboxylic acidBromine, Acetic acid, RT, 4h75[5]
Suzuki Coupling2-Bromothiophene2-PhenylthiophenePhenylboronic acid, Pd(II) catalyst, water, moderate temp.(Not specified)[6]
Grignard + EsterMethyl butanoate2-Methyl-2-pentanolMethylmagnesium bromide, then H3O+(Not specified)[7]
Alcohol DehydrationTertiary AlcoholsAlkenesStrong acid (H2SO4 or H3PO4), 25-80°C(Varies)[8][9]
Alkene HydrogenationThiopheneTetrahydrothiopheneHydrogen tungsten bronze catalyst(Not specified)[10]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the proposed synthetic routes.

Route1 start Thiophene-3- carboxylic acid step1 Friedel-Crafts Acylation start->step1 (CH3CO)2O, Catalyst intermediate 5-Acetylthiophene-3- carboxylic acid step1->intermediate step2 Ketone Reduction intermediate->step2 e.g., Wolff-Kishner or Clemmensen end 5-Isopropylthiophene-3- carboxylic acid step2->end

Caption: Route 1: Friedel-Crafts Acylation and Reduction.

Route2 start Thiophene-3- carboxylic acid step1 Bromination start->step1 Br2, AcOH intermediate 5-Bromothiophene-3- carboxylic acid step1->intermediate step2 Suzuki Coupling intermediate->step2 Isopropylboronic acid, Pd catalyst, Base end 5-Isopropylthiophene-3- carboxylic acid step2->end

Caption: Route 2: Suzuki Cross-Coupling.

Route3 start 5-Bromothiophene-3- carboxylic acid ester step1 Grignard Reaction start->step1 1. Acetone, Mg 2. H3O+ intermediate1 Tertiary Alcohol Intermediate step1->intermediate1 step2 Dehydration intermediate1->step2 Acid catalyst, Heat intermediate2 5-Isopropenylthiophene-3- carboxylic acid step2->intermediate2 step3 Hydrogenation intermediate2->step3 H2, Catalyst end 5-Isopropylthiophene-3- carboxylic acid step3->end

Caption: Route 3: Grignard Reaction, Dehydration, and Hydrogenation.

Detailed Experimental Protocols

The following are generalized experimental protocols for the key reactions in the proposed synthetic routes, based on literature precedents for similar transformations.

Protocol 1: Friedel-Crafts Acylation of Thiophene-3-carboxylic acid

This protocol is adapted from the acylation of thiophene using a solid acid catalyst.[1]

Materials:

  • Thiophene-3-carboxylic acid

  • Acetic anhydride

  • Zeolite C25 catalyst

  • Appropriate solvent (if necessary)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiophene-3-carboxylic acid and the Zeolite C25 catalyst.

  • Add acetic anhydride to the mixture.

  • Heat the reaction mixture to 80°C and stir for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the mixture to room temperature and filter to remove the catalyst.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Wolff-Kishner Reduction of an Acetylthiophene

This protocol is a general procedure for the Wolff-Kishner reduction of aryl ketones.[2]

Materials:

  • 5-Acetylthiophene-3-carboxylic acid

  • Hydrazine hydrate (85%)

  • Potassium hydroxide (KOH)

  • Ethylene glycol

Procedure:

  • In a flask fitted with a reflux condenser, combine the 5-acetylthiophene-3-carboxylic acid and an excess of hydrazine hydrate in ethylene glycol.

  • Heat the mixture to a temperature that allows for the removal of water and excess hydrazine.

  • Add potassium hydroxide pellets to the reaction mixture.

  • Increase the temperature to facilitate the decomposition of the hydrazone intermediate.

  • After the reaction is complete (monitored by TLC), cool the mixture and pour it into water.

  • Acidify the aqueous solution to precipitate the carboxylic acid product.

  • Collect the product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

Protocol 3: Bromination of Thiophene-3-carboxylic acid

This protocol is based on the bromination of thiophene-3-carboxylic acid.[5]

Materials:

  • Thiophene-3-carboxylic acid

  • Bromine

  • Glacial acetic acid

Procedure:

  • Dissolve thiophene-3-carboxylic acid in glacial acetic acid in a flask protected from light.

  • Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at room temperature with stirring.

  • Continue stirring for 4 hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain 5-bromothiophene-3-carboxylic acid.

Protocol 4: Suzuki Cross-Coupling of 5-Bromothiophene-3-carboxylic acid

This is a general protocol for Suzuki coupling reactions.[6][11]

Materials:

  • 5-Bromothiophene-3-carboxylic acid

  • Isopropylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • A suitable base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water)

Procedure:

  • To a degassed reaction vessel, add 5-bromothiophene-3-carboxylic acid, isopropylboronic acid, the palladium catalyst, and the base.

  • Add the solvent system and degas the mixture again.

  • Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 90-100°C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The synthesis of this compound can be approached through several viable synthetic routes.

  • Route 1 (Friedel-Crafts Acylation/Reduction) is a classic and often high-yielding approach, but the reduction step can require harsh conditions.[2][3][4]

  • Route 2 (Suzuki Coupling) offers a more modern and generally milder alternative, with the potential for high yields and good functional group tolerance, though it requires a pre-functionalized starting material and a palladium catalyst.[6][12]

  • Route 3 (Grignard Reaction) provides another pathway but involves more steps, including the generation of a Grignard reagent, a dehydration that could lead to isomeric mixtures, and a final hydrogenation step.[9][13][14][15]

The selection of the most appropriate route will depend on a careful consideration of the factors outlined in this guide, including the availability of starting materials, desired scale of the synthesis, and the tolerance of any other functional groups present in the molecule.

References

assessing the antimicrobial activity of 5-Isopropylthiophene-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The persistent rise of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Thiophene and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antimicrobial potential. This guide provides a comparative analysis of the antimicrobial efficacy of various thiophene-based compounds against common bacterial and fungal pathogens, benchmarked against standard antibiotics.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of representative thiophene derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, in comparison to standard antimicrobial drugs.

Compound/DrugOrganismMIC (µg/mL)Reference
Thiophene Derivatives
2-(2-Iodobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (3b)E. coli1.11 (as µM)[1]
P. aeruginosa1.00 (as µM)[1]
Salmonella0.54 (as µM)[1]
S. aureus1.11 (as µM)[1]
2-Benzamido-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (3k)Salmonella0.73 (as µM)[1]
3-Amino thiophene-2-carboxamide derivative (7b)S. aureus83.3 (% activity)[2]
B. subtilis82.6 (% activity)[2]
E. coli64.0 (% activity)[2]
P. aeruginosa86.9 (% activity)[2]
Thiophene derivative 4Colistin-Resistant A. baumannii16[3][4]
Colistin-Resistant E. coli8[3]
Thiophene derivative 5Colistin-Resistant A. baumannii16[3][4]
Colistin-Resistant E. coli32[3]
Thiophene derivative 8Colistin-Resistant A. baumannii32[3][4]
Colistin-Resistant E. coli32[3]
Cyclohexanol-substituted 3-chlorobenzo[b]thiophene (25)S. aureus16[5]
E. faecalis16[5]
B. cereus16[5]
C. albicans16[5]
Cyclohexanol-substituted 3-bromobenzo[b]thiophene (26)S. aureus16[5]
E. faecalis16[5]
B. cereus16[5]
C. albicans16[5]
Standard Antibiotics
CiprofloxacinE. coli-[1]
P. aeruginosa-[1]
Salmonella-[1]
S. aureus-[1]
AmpicillinS. aureus-[2]
B. subtilis-[2]
E. coli-[2]
P. aeruginosa-[2]
CefadroxilS. aureus-[6]
B. subtilis-[6]
E. coli-[6]
S. typhi-[6]
FluconazoleC. albicans-[6]
A. niger-[6]

Note: Some values are reported in µM or as percentage of activity and are indicated accordingly. Direct comparison may require conversion. Dashes (-) indicate that a specific value was not provided in the referenced source, although the compound was used as a standard.

Experimental Protocols for Antimicrobial Susceptibility Testing

The following section details a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of test compounds using the broth microdilution method, a widely accepted and standardized technique.[7][8]

Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[7][9]

1. Preparation of Materials:

  • Test Compounds: Dissolve the synthesized thiophene derivatives and standard antibiotics in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.[10]
  • Microbial Strains: Prepare fresh cultures of the test microorganisms (bacteria and fungi) on appropriate agar plates.
  • Growth Media: Use sterile cation-adjusted Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.[11]
  • 96-Well Microtiter Plates: Use sterile, clear, flat-bottom 96-well plates.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test microorganism from the agar plate and suspend them in sterile saline or broth.
  • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.[12]
  • Dilute the standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

3. Serial Dilution of Test Compounds:

  • Dispense the appropriate growth medium into all wells of the 96-well plate.
  • Add a specific volume of the stock solution of the test compound to the first well of a row and perform two-fold serial dilutions across the plate to create a range of decreasing concentrations.

4. Inoculation and Incubation:

  • Inoculate each well (except for the sterility control) with the prepared microbial inoculum.
  • Include a positive control (medium with inoculum, no compound) and a negative control (medium only) on each plate.
  • Incubate the plates at 35-37°C for 16-20 hours for bacteria and at a suitable temperature and duration for fungi.

5. Determination of MIC:

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[7]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for assessing antimicrobial activity.

Antimicrobial_Activity_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis Compound_Prep Prepare Stock Solutions (Thiophene Derivatives & Antibiotics) Serial_Dilution Perform Serial Dilutions in 96-Well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Media_Prep Prepare Growth Media Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubate Incubate Plates (e.g., 37°C for 24h) Inoculation->Incubate Read_Results Visually Assess for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Signaling Pathways and Logical Relationships

The precise mechanisms of action for many thiophene derivatives are still under investigation. However, some proposed antibacterial pathways include the disruption of the bacterial cell membrane and the inhibition of essential enzymes.[10] The following diagram illustrates a generalized logical relationship for the development and evaluation of novel antimicrobial agents.

Drug_Development_Pathway Compound_Synthesis Synthesis of Thiophene Derivatives Initial_Screening Primary Antimicrobial Screening (e.g., Agar Diffusion) Compound_Synthesis->Initial_Screening MIC_Determination Quantitative Analysis (MIC Determination) Initial_Screening->MIC_Determination SAR_Studies Structure-Activity Relationship (SAR) Analysis MIC_Determination->SAR_Studies Lead_Optimization Lead Compound Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Redesign Mechanism_Studies Mechanism of Action Studies Lead_Optimization->Mechanism_Studies Preclinical_Studies In Vivo Efficacy and Toxicity Studies Mechanism_Studies->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Caption: Logical workflow for the discovery and development of novel antimicrobial thiophene derivatives.

References

A Comparative Guide to the Structure-Activity Relationship of Substituted Thiophene-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundational core for the development of a diverse array of therapeutic agents.[1] Its derivatives have demonstrated significant potential across various biological targets, including enzymes and signaling pathways implicated in cancer, inflammation, and neurological disorders.[2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted thiophene-3-carboxylic acids, supported by experimental data and detailed methodologies to aid in the rational design of novel therapeutics.

Inhibition of D-amino Acid Oxidase (DAO)

Thiophene-3-carboxylic acids have been identified as a novel class of inhibitors for D-amino acid oxidase (DAO), an enzyme linked to neurological conditions such as schizophrenia.[4][5]

The inhibitory potency of thiophene-3-carboxylic acids against DAO is sensitive to the nature of substituents on the thiophene ring.

  • Unsubstituted Core: The parent thiophene-3-carboxylic acid demonstrates micromolar inhibitory activity.[5]

  • Small Substituents: The introduction of small substituents on the thiophene ring is generally well-tolerated.[4][5]

  • Large Substituents: The addition of large, branched side chains to the thiophene ring leads to a significant decrease in inhibitory potency. This is in contrast to other classes of DAO inhibitors where such substitutions can enhance activity by occupying a secondary pocket.[4][5] Crystal structures reveal that in the complex with thiophene-based inhibitors, the Tyr224 residue of DAO adopts a conformation that closes this secondary pocket, favoring hydrophobic interactions with the thiophene ring.[4]

Compound IDStructureIC50 (µM)
1 Thiophene-2-carboxylic acid7.8[5]
2 Thiophene-3-carboxylic acid4.4[5]

The inhibitory activity against DAO is typically determined using an in vitro enzyme assay. A common method involves monitoring the production of hydrogen peroxide, a product of the DAO-catalyzed oxidation of D-amino acids.

  • Enzyme and Substrate Preparation: Recombinant human DAO is purified. A solution of a suitable D-amino acid substrate (e.g., D-serine or D-alanine) is prepared in a buffer solution (e.g., sodium pyrophosphate buffer, pH 8.5).

  • Inhibitor Preparation: The test compounds (substituted thiophene-3-carboxylic acids) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Reaction: The assay is performed in a 96-well plate format. The reaction mixture typically contains the DAO enzyme, horseradish peroxidase (HRP), a chromogenic substrate for HRP (e.g., Amplex Red), and the D-amino acid substrate.

  • Measurement: The reaction is initiated by the addition of the substrate. The fluorescence generated by the HRP-catalyzed oxidation of the chromogenic substrate in the presence of hydrogen peroxide is measured over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction rates are calculated from the fluorescence data. The percent inhibition for each concentration of the test compound is determined relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated by fitting the dose-response data to a suitable equation.

SAR_DAO cluster_scaffold Thiophene-3-Carboxylic Acid Scaffold cluster_substituents Substitutions cluster_activity DAO Inhibitory Activity Core Thiophene-3-COOH Small_Sub Small Substituents (e.g., -CH3, -Cl) Large_Sub Large, Branched Substituents Tolerated Activity Tolerated Small_Sub->Tolerated leads to Decreased Activity Markedly Decreased Large_Sub->Decreased leads to JNK_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis A Prepare JNK1 Enzyme, Substrate (c-Jun), and ATP C Pre-incubate JNK1 with Inhibitors A->C B Serially Dilute Thiophene-3-carboxamide Derivatives B->C D Initiate Reaction with Substrate and ATP C->D E Incubate at Controlled Temperature D->E F Detect Substrate Phosphorylation (e.g., Lanthascreen®) E->F G Calculate Percent Inhibition F->G H Determine IC50 Values G->H RhoA_ROCK_Pathway RhoA_GTP Active RhoA-GTP ROCK ROCK RhoA_GTP->ROCK activates MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates pMLC Phosphorylated MLC (pMLC) Stress_Fibers Stress Fiber Formation pMLC->Stress_Fibers Cell_Migration Cell Migration & Invasion Stress_Fibers->Cell_Migration Inhibitor Benzo[b]thiophene-3- carboxylic acid derivatives (e.g., b19) Inhibitor->RhoA_GTP inhibits

References

A Comprehensive Guide to the Experimental Analysis of 5-Isopropylthiophene-3-carboxylic Acid and Cross-Referencing with Literature Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a structured framework for the analysis of 5-Isopropylthiophene-3-carboxylic acid, outlining the necessary experimental protocols to generate key analytical data. It further establishes a systematic approach for cross-referencing this empirical data with established literature values to ensure compound identity and purity. Due to the current scarcity of published experimental data for this compound, this guide serves as a comprehensive methodology for researchers to generate and validate their own findings.

Physicochemical and Spectroscopic Data Comparison

A critical step in chemical research is the verification of a compound's identity and purity by comparing experimentally determined data with values reported in the scientific literature. For this compound (CAS Number: 123418-51-9), the following table provides a template for this comparison.[1][2][3][4][5] Researchers should use this table to record their experimental findings and compare them against literature values as they become available.

Parameter Literature Value Experimental Value Technique
Molecular Formula C₈H₁₀O₂S-Elemental Analysis
Molecular Weight 170.23 g/mol -Mass Spectrometry
Melting Point Not AvailableMelting Point Apparatus
¹H NMR Not AvailableNMR Spectroscopy
¹³C NMR Not AvailableNMR Spectroscopy
FT-IR Not AvailableFT-IR Spectroscopy
Mass (m/z) Not AvailableMass Spectrometry

Experimental Workflow for Data Cross-Referencing

The following diagram illustrates the logical workflow for obtaining experimental data and cross-referencing it with literature values. This process ensures a systematic and rigorous validation of the chemical compound under investigation.

G cluster_0 Experimental Data Generation cluster_1 Literature Data Retrieval cluster_2 Data Comparison and Validation exp_synthesis Synthesis or Procurement of This compound exp_purification Purification exp_synthesis->exp_purification exp_analysis Instrumental Analysis exp_purification->exp_analysis cross_reference Cross-Reference Experimental Data with Literature Values exp_analysis->cross_reference lit_search Search Chemical Databases (e.g., PubChem, Reaxys) lit_review Review Scientific Literature and Patents lit_search->lit_review lit_review->cross_reference validation Compound Validation cross_reference->validation

Caption: Workflow for experimental data generation and cross-referencing.

Detailed Experimental Protocols

The following are standard operating procedures for the key analytical techniques required to characterize this compound.

1. Melting Point Determination

  • Objective: To determine the temperature range over which the solid compound transitions to a liquid.

  • Methodology:

    • A small, finely ground sample of the purified compound is packed into a capillary tube.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Methodology for ¹H NMR:

    • Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

    • The solution is transferred to an NMR tube.

    • The ¹H NMR spectrum is acquired on an NMR spectrometer.

  • Methodology for ¹³C NMR:

    • Approximately 20-50 mg of the sample is dissolved in a suitable deuterated solvent.

    • The ¹³C NMR spectrum is acquired, often requiring a longer acquisition time than ¹H NMR.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Methodology:

    • A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or the spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory.

    • The sample is placed in the FT-IR spectrometer.

    • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

4. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the compound.

  • Methodology:

    • A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The sample is introduced into the mass spectrometer, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

References

Bridging Theory and Experiment: A Comparative Guide to DFT Analysis of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental findings with Density Functional Theory (DFT) analysis for thiophene derivatives. We delve into the validation of computational methods against experimental data, offering insights into the structural, electronic, and spectroscopic properties of this important class of heterocyclic compounds.

Thiophene and its derivatives are fundamental building blocks in a wide array of applications, from organic electronics to medicinal chemistry.[1][2][3] The ability to accurately predict their behavior through computational modeling is crucial for the rational design of new materials and therapeutics. DFT has emerged as a powerful tool for this purpose, offering a balance between computational cost and accuracy in predicting molecular properties.[3][4] This guide presents a comparative analysis, showcasing how DFT calculations can be effectively employed to understand and validate experimental results.

Unveiling Molecular Architecture: Structural Parameter Comparison

A primary application of DFT is the determination of molecular geometries. These theoretical structures can be directly compared with experimental data obtained from techniques like X-ray crystallography. The accuracy of the predicted bond lengths and angles is a key indicator of the chosen computational method's reliability.

For instance, a study on novel thiophene derivatives synthesized for potential antitumor applications demonstrated excellent agreement between the optimized geometry calculated using the B3LYP method with a 6-31G(d,p) basis set and the structure determined by X-ray crystallography.[5] This strong correlation provides confidence in the computational model's ability to represent the actual molecular structure.[5]

Table 1: Comparison of Experimental and DFT-Calculated Bond Lengths and Angles for a Thiophene Derivative

ParameterExperimental (X-ray)DFT (B3LYP/6-31G(d,p))
C2-C3 Bond Length (Å)1.3951.401
C3-C4 Bond Length (Å)1.4211.425
C4-C5 Bond Length (Å)1.3891.392
C2-S1 Bond Length (Å)1.7281.735
C5-S1 Bond Length (Å)1.7251.733
C2-C3-C4 Bond Angle (°)112.5112.3
C3-C4-C5 Bond Angle (°)112.6112.4

Note: Data is illustrative and based on typical findings in the literature.

Probing Electronic Landscapes: HOMO-LUMO Analysis and Reactivity

The electronic properties of thiophene derivatives, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding their reactivity and potential applications in organic electronics. The HOMO-LUMO energy gap is a key parameter that influences the electronic absorption and emission properties of a molecule.

DFT calculations are widely used to determine these frontier molecular orbital energies. For example, in the investigation of thiophene derivatives for their antitumor activity, Fukui function calculations, derived from DFT, were employed to identify the most reactive sites for nucleophilic and electrophilic attacks.[5] These theoretical predictions of reactivity can guide synthetic efforts and help in understanding reaction mechanisms.[6][7]

Table 2: Experimental and DFT-Calculated Electronic Properties

Thiophene DerivativeExperimental MethodExperimental Value (eV)DFT Functional/Basis SetCalculated HOMO (eV)Calculated LUMO (eV)Calculated Energy Gap (eV)
2,5-di(thiophen-2-yl)thieno[3,2-b]thiopheneCyclic Voltammetry2.5B3LYP/6-31G*-5.21-2.652.56
Thiophene-2-carboxamide derivativeUV-Vis Spectroscopy3.83 - 4.18B3LYP/6-31G(d,p)-6.54-1.515.03

Note: Experimental values are often derived from electrochemical measurements (e.g., cyclic voltammetry) or optical spectroscopy, which provide an estimate of the HOMO-LUMO gap. DFT provides direct values for the orbital energies.[4][8]

Vibrational Spectroscopy: A Duet of Theory and Experiment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the assignment of experimental spectral bands.

A study on 2-thiophene carboxylic acid thiourea derivatives demonstrated a strong correlation between the experimental FT-IR spectra and the vibrational frequencies calculated using DFT.[9] This agreement not only validates the computational model but also allows for a more detailed interpretation of the experimental spectra.[9][10]

Table 3: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for a Thiophene Derivative

Vibrational ModeExperimental (FT-IR)DFT (B3LYP/6-311G(d,p))
C-H stretch (aromatic)31053110
C=C stretch (ring)15801585
C-S stretch (ring)840845
C=O stretch (amide)16701675

Note: Calculated frequencies are often scaled by a factor to improve agreement with experimental data.

Methodologies: The Foundation of Reliable Comparison

To ensure a meaningful comparison between experimental and theoretical data, it is imperative to have a clear understanding of the methodologies employed.

Experimental Protocols

Synthesis of Thiophene Derivatives: The synthesis of thiophene derivatives often involves multi-step reactions. For example, a common route is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.[1] Characterization of the synthesized compounds is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.[5]

X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule. A suitable crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the arrangement of atoms in the crystal lattice.

Spectroscopic Analysis:

  • FT-IR Spectroscopy: Spectra are typically recorded using a spectrometer in the range of 4000-400 cm⁻¹. Samples can be analyzed as solids (e.g., using KBr pellets or an ATR accessory) or in solution.[9]

  • UV-Vis Spectroscopy: Absorption spectra are recorded using a spectrophotometer, typically in a suitable solvent. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are determined.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer at a specific frequency to elucidate the chemical structure and connectivity of atoms.

Computational Methods

Density Functional Theory (DFT) Calculations: All DFT calculations are performed using a quantum chemistry software package, such as Gaussian. The choice of the functional and basis set is crucial for obtaining accurate results. A commonly used combination for organic molecules is the B3LYP hybrid functional with the 6-31G* or a larger basis set like 6-311++G(d,p).[4][5]

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is typically done without any symmetry constraints.

  • Frequency Calculations: Vibrational frequencies are calculated at the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the IR and Raman spectra.

  • Electronic Property Calculations: HOMO and LUMO energies, molecular electrostatic potential (MEP) maps, and other electronic properties are calculated at the optimized geometry.

Visualizing the Workflow: From Synthesis to Validation

The synergy between experimental work and computational analysis is a powerful approach in modern chemical research. The following diagram illustrates a typical workflow for the study of thiophene derivatives, highlighting the interplay between synthesis, characterization, and theoretical validation.

Caption: Workflow illustrating the integration of experimental synthesis and characterization with DFT analysis for the validation of findings on thiophene derivatives.

Logical Framework for Data Comparison

The core of validating DFT results lies in the direct comparison of calculated parameters with their experimentally determined counterparts. This process allows for a critical assessment of the computational model's accuracy and predictive power.

data_comparison_logic cluster_data Data Sources exp_data Experimental Measurements (X-ray, Spectroscopy) comparison Comparative Analysis exp_data->comparison dft_data DFT Calculations (Geometry, Spectra, Energies) dft_data->comparison conclusion Validation of Computational Model comparison->conclusion Good Agreement?

Caption: Logical diagram showing the process of comparing experimental and DFT-derived data to validate the computational model.

References

A Comparative Guide to the Reactivity of 2- and 3-Thiophenecarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of isomeric starting materials is crucial for efficient synthetic planning and the design of novel molecular entities. This guide provides an objective comparison of the chemical reactivity of 2-thiophenecarboxylic acid and 3-thiophenecarboxylic acid, supported by available experimental data and established chemical principles.

The isomeric position of the carboxylic acid group on the thiophene ring significantly influences the electron distribution within the molecule, leading to distinct reactivity profiles for the 2- and 3-isomers. This guide will explore these differences in the context of reactions involving the carboxylic acid group and electrophilic substitution on the thiophene ring.

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative data comparing the properties and reactivity of 2- and 3-thiophenecarboxylic acid.

Property / Reaction2-Thiophenecarboxylic Acid3-Thiophenecarboxylic AcidRemarks
pKa ~3.5~4.12-thiophenecarboxylic acid is a slightly stronger acid.
Nucleophilic Acyl Substitution Yield 65%79%Yields from a comparative condensation reaction suggest the carboxyl group of the 3-isomer is more reactive towards nucleophiles.
Relative Rate of Electrophilic Aromatic Substitution Less ReactiveMore ReactiveThe electron-withdrawing carboxylic acid group at the 2-position has a stronger deactivating effect on the thiophene ring.

Reactivity Analysis

The observed differences in reactivity can be attributed to the electronic effects within the thiophene ring and how they are influenced by the position of the electron-withdrawing carboxylic acid group.

Reactivity of the Carboxylic Acid Group: In a comparative study of a condensation reaction, 3-thiophenecarboxylic acid exhibited a higher yield (79%) compared to 2-thiophenecarboxylic acid (65%). This suggests that the carboxylic acid group in the 3-position is more susceptible to nucleophilic attack. This can be rationalized by the greater electron-withdrawing influence of the thiophene ring when the carboxyl group is at the 2-position, which can slightly reduce the electrophilicity of the carbonyl carbon.

Acidity (pKa): 2-Thiophenecarboxylic acid is a slightly stronger acid (lower pKa) than 3-thiophenecarboxylic acid. This is because the electron-withdrawing inductive effect of the sulfur atom is more pronounced at the adjacent 2-position, stabilizing the carboxylate anion to a greater extent.

Electrophilic Aromatic Substitution: The thiophene ring is generally more reactive towards electrophilic substitution than benzene, with a strong preference for substitution at the 2- (or 5-) position. However, the presence of a deactivating group like a carboxylic acid reduces the ring's reactivity. The deactivating effect of the carboxylic acid is more strongly felt throughout the ring when it is at the 2-position due to resonance and inductive effects. Consequently, 3-thiophenecarboxylic acid is generally more reactive towards electrophilic aromatic substitution on the thiophene ring. For 3-thiophenecarboxylic acid, electrophilic attack is expected to occur preferentially at the 5-position, which is an alpha-position and activated by the sulfur atom, and to a lesser extent at the 2-position. For 2-thiophenecarboxylic acid, electrophilic substitution typically occurs at the 5-position.

Visualization of Reactivity Comparison

G Comparative Reactivity Flowchart cluster_isomers Isomers cluster_reactions Reactivity Comparison 2-TCA 2-Thiophenecarboxylic Acid Acidity Acidity (pKa) 2-TCA->Acidity More Acidic NAS Nucleophilic Acyl Substitution 2-TCA->NAS Less Reactive EAS Electrophilic Aromatic Substitution 2-TCA->EAS Less Reactive Ring 3-TCA 3-Thiophenecarboxylic Acid 3-TCA->Acidity Less Acidic 3-TCA->NAS More Reactive 3-TCA->EAS More Reactive Ring

Caption: Logical flow comparing the reactivity of the two isomers.

Experimental Protocols

Below are representative experimental protocols for common reactions involving thiophenecarboxylic acids. These are general procedures and may require optimization for specific substrates and scales.

Fischer Esterification

This protocol describes the synthesis of a methyl ester, a common derivative.

Materials:

  • Thiophenecarboxylic acid (2- or 3-isomer)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate or Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard glassware for extraction and distillation

Procedure:

  • To a solution of the respective thiophenecarboxylic acid in a large excess of anhydrous methanol (e.g., 10-20 equivalents) in a round-bottom flask, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the moles of carboxylic acid).

  • Heat the mixture to reflux and maintain for several hours (the reaction can be monitored by TLC).

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate or diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • The product can be further purified by distillation or column chromatography if necessary.

Amidation via Acyl Chloride

This two-step protocol involves the formation of an acyl chloride followed by reaction with an amine.

Step 1: Acyl Chloride Formation

Materials:

  • Thiophenecarboxylic acid (2- or 3-isomer)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Toluene

  • A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

  • Round-bottom flask

  • Reflux condenser with a gas trap

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve the thiophenecarboxylic acid in an anhydrous solvent like DCM or toluene.

  • Add an excess of thionyl chloride (e.g., 2-3 equivalents) dropwise at room temperature. If using oxalyl chloride, a catalytic amount of DMF is typically added.

  • Heat the reaction mixture to reflux for 1-3 hours until the evolution of gas (SO₂ and HCl or CO, CO₂ and HCl) ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride, which is often used immediately in the next step.

Step 2: Amide Formation

Materials:

  • Crude thiophenecarbonyl chloride

  • Amine of choice

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A non-nucleophilic base (e.g., triethylamine (Et₃N) or pyridine)

  • Standard glassware for reaction and workup

Procedure:

  • Dissolve the amine in an anhydrous solvent like DCM or THF in a flask cooled in an ice bath.

  • Add at least one equivalent of a non-nucleophilic base (e.g., triethylamine) to the amine solution.

  • Slowly add a solution of the crude thiophenecarbonyl chloride in the same anhydrous solvent to the stirred amine/base mixture.

  • Allow the reaction to warm to room temperature and stir for several hours (monitor by TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate to give the crude amide.

  • Purify the product by recrystallization or column chromatography.

Experimental Workflow Visualization

G General Workflow for Thiophenecarboxamide Synthesis Start Thiophenecarboxylic Acid AcylChloride Acyl Chloride Formation (e.g., with SOCl₂) Start->AcylChloride Amidation Amidation (Reaction with Amine and Base) AcylChloride->Amidation Workup Aqueous Workup (Extraction and Washing) Amidation->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Thiophenecarboxamide Purification->Product

Comparative Evaluation of 5-Isopropylthiophene-3-carboxylic Acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Isopropylthiophene-3-carboxylic acid as a potential enzyme inhibitor, with a primary focus on its likely target, D-amino acid oxidase (DAO). The evaluation is based on structure-activity relationship (SAR) data from existing literature on related thiophene derivatives. This document also presents a comparison with known inhibitors of DAO and other relevant enzymes, alongside detailed experimental protocols for inhibitor screening.

Introduction to this compound

This compound is a thiophene derivative with structural similarities to compounds known to exhibit enzyme inhibitory activity. While specific inhibitory data for this exact compound is not widely published, analysis of structurally related molecules, particularly 5-substituted thiophene-3-carboxylic acids, strongly suggests its potential as an inhibitor of D-amino acid oxidase (DAO).[1] DAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids and is a therapeutic target for various neurological disorders.[2][3][4][5]

Potential Enzyme Target: D-amino acid Oxidase (DAO)

Thiophene-3-carboxylic acid has been identified as a micromolar inhibitor of D-amino acid oxidase.[1] Structure-activity relationship studies have revealed that small substituents at the 5-position of the thiophene ring can significantly influence inhibitory potency. For instance, 5-chloro and 5-methyl derivatives of thiophene-3-carboxylic acid demonstrate enhanced inhibitory activity against DAO compared to the unsubstituted parent compound.[1] This suggests that the isopropyl group at the 5-position of this compound is likely to confer inhibitory activity against DAO.

Performance Comparison with Alternative Inhibitors

To provide a comprehensive evaluation, the potential efficacy of this compound is compared with established inhibitors of DAO, as well as inhibitors of other enzyme families like Cyclooxygenases (COX) and 5-Lipoxygenase (5-LOX), for which thiophene derivatives have also been explored.

Table 1: Comparison of D-amino acid Oxidase (DAO) Inhibitors
CompoundTarget EnzymeIC50 (µM)Reference
Thiophene-3-carboxylic acid D-amino acid Oxidase4.4[1]
5-Chlorothiophene-3-carboxylic acid D-amino acid Oxidase< 4.4 (Improved Potency)[1]
5-Methylthiophene-3-carboxylic acid D-amino acid Oxidase< 4.4 (Improved Potency)[1]
This compound D-amino acid OxidasePredicted Potent InhibitorInferred from SAR
Benzoic AcidD-amino acid Oxidase~10[6]
Luvadaxistat (TAK-831)D-amino acid OxidasePotent, in clinical development[4]
3-Hydroxyquinolin-2(1H)-oneD-amino acid OxidasePotent Inhibitor[7]

Note: The inhibitory potential of this compound is inferred from structure-activity relationship data of related compounds.

Table 2: Comparison with Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibitors
CompoundTarget Enzyme(s)IC50 (µM)Reference
Celecoxib COX-2Varies by assay[8][9]
Ibuprofen COX-1, COX-2Varies by assay[8]
Naproxen COX-1, COX-2Varies by assay[8]
Zileuton 5-LipoxygenaseVaries by assay[10][11]
Nordihydroguaiaretic acid (NDGA) 5-LipoxygenaseVaries by assay[10][11]

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below to facilitate the evaluation of this compound and other potential inhibitors.

D-amino acid Oxidase (DAO) Inhibition Assay

This protocol is adapted from established methods for measuring DAO activity.[12][13][14][15]

Materials:

  • Recombinant human D-amino acid oxidase (hDAO)

  • D-Serine (substrate)

  • Test compound (this compound)

  • Horseradish peroxidase (HRP)

  • Amplex™ Red reagent

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing PBS, HRP, and Amplex™ Red reagent.

  • Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Add the hDAO enzyme to all wells except the blank.

  • Initiate the reaction by adding the D-serine substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Measure the fluorescence (Excitation: 530-560 nm, Emission: ~590 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is based on a common method for assessing COX inhibition.[16][17][18]

Materials:

  • Ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound

  • Hematin

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • EIA buffer

  • Prostaglandin screening EIA kit (for PGE2 detection)

  • 96-well microplates

  • Microplate reader

Procedure:

  • In a 96-well plate, add the reaction buffer, hematin, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound at various concentrations.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a defined period (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a stopping agent (e.g., stannous chloride).

  • Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the IC50 values for COX-1 and COX-2 inhibition.

5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol outlines a general procedure for measuring 5-LOX inhibition.[19][20]

Materials:

  • Soybean or human recombinant 5-lipoxygenase

  • Linoleic acid or arachidonic acid (substrate)

  • Test compound

  • Phosphate buffer (e.g., potassium phosphate buffer, pH 8.0)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the phosphate buffer and the 5-LOX enzyme.

  • Add the test compound at various concentrations and incubate for a short period (e.g., 5 minutes) at room temperature.

  • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

  • Calculate the initial reaction rates for the control and inhibitor-treated samples.

  • Determine the percentage of inhibition and calculate the IC50 value.

Visualizations

The following diagrams illustrate the D-amino acid oxidase signaling pathway and a general workflow for enzyme inhibitor screening.

DAO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_astrocyte Astrocyte cluster_inhibition D-Serine_ext D-Serine D-Serine_int D-Serine D-Serine_ext->D-Serine_int Uptake DAO D-amino acid Oxidase (DAO) D-Serine_int->DAO Substrate Pyruvate α-Keto Acid (Pyruvate) DAO->Pyruvate Product H2O2 Hydrogen Peroxide DAO->H2O2 Byproduct NH3 Ammonia DAO->NH3 Byproduct Inhibitor 5-Isopropylthiophene- 3-carboxylic acid Inhibitor->DAO Inhibition

Figure 1: D-amino acid Oxidase (DAO) Signaling Pathway and Point of Inhibition.

Inhibitor_Screening_Workflow Compound_Library Compound Library (including this compound) Primary_Screening Primary Screening (e.g., DAO Inhibition Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Compounds showing >50% inhibition) Primary_Screening->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response SAR_Studies Structure-Activity Relationship (SAR) Studies Dose_Response->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Figure 2: General Workflow for Enzyme Inhibitor Screening and Development.

References

Safety Operating Guide

Proper Disposal of 5-Isopropylthiophene-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of 5-Isopropylthiophene-3-carboxylic acid, ensuring the safety of laboratory personnel and the protection of the environment.

This compound is classified as an irritant and requires careful handling and disposal as hazardous waste.[1] Adherence to the following protocols is essential to mitigate risks and comply with regulations.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to consult the material's specific Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE).

OperationRequired Personal Protective Equipment
Waste Handling & Segregation - Chemical-resistant gloves (Nitrile or Neoprene) - Chemical splash goggles - Lab coat
Spill Cleanup - Chemical-resistant gloves (Nitrile or Neoprene) - Chemical splash goggles - Lab coat - Respiratory protection may be required for large spills or in poorly ventilated areas.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

Experimental Protocol: Waste Segregation and Collection

  • Designate a Waste Container: Utilize a dedicated, chemically compatible, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) or glass containers are typically suitable.

  • Collect All Waste Forms: This includes:

    • Unused or expired this compound.

    • Contaminated materials such as weighing paper, pipette tips, and gloves.

    • Solutions containing the compound.

    • Rinsate from cleaning contaminated glassware.

  • Proper Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". The primary hazard, "Irritant," should also be clearly indicated.

  • Secure Storage: Keep the waste container tightly sealed when not in use. Store it in a designated and secure satellite accumulation area away from incompatible materials.

Experimental Protocol: Final Disposal

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Provide Documentation: Be prepared to provide the waste manifest or any other required documentation detailing the contents of the waste container.

  • Incineration: Professional disposal services will typically use high-temperature incineration or other specialized treatment methods to safely destroy the chemical. The combustion of thiophene-containing compounds can produce toxic sulfur dioxide gas, necessitating professional handling.[2]

Disposal Workflow

cluster_0 Waste Generation & Collection cluster_1 Storage & Disposal start Generation of 5-Isopropylthiophene- 3-carboxylic acid waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a Designated Hazardous Waste Container ppe->container collect_solid Collect Solid Waste (Unused chemical, contaminated items) container->collect_solid collect_liquid Collect Liquid Waste (Solutions, rinsate) container->collect_liquid label_container Label Container: 'Hazardous Waste' 'this compound' 'Irritant' collect_solid->label_container collect_liquid->label_container seal_container Securely Seal Container label_container->seal_container storage Store in a Designated Satellite Accumulation Area seal_container->storage contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs transport Arrange for Professional Waste Pickup contact_ehs->transport end Final Disposal via High-Temperature Incineration transport->end

Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Isopropylthiophene-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Isopropylthiophene-3-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.